molecular formula C29H38O4 B190767 Celastrol CAS No. 34157-83-0

Celastrol

カタログ番号: B190767
CAS番号: 34157-83-0
分子量: 450.6 g/mol
InChIキー: KQJSQWZMSAGSHN-JJWQIEBTSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Celastrol (also known as Tripterine) is a quinone methide triterpenoid isolated from the root bark of Tripterygium wilfordii (Thunder God Vine) . Recognized as one of the top natural products with promising drug development potential , it has become a prominent subject of scientific investigation due to its extensive and broad-spectrum pharmacological activities . Its primary research applications are in anti-inflammatory, anticancer, and metabolic disease studies. In anticancer research, this compound demonstrates broad-spectrum activity against various cancer types such as liver, breast, and prostate cancer . Its mechanisms include inducing apoptosis and autophagy, causing cell cycle arrest, and exhibiting anti-metastatic and anti-angiogenic effects . It modulates multiple key signaling pathways, including the inhibition of the NF-κB signaling pathway and the targeting of heat shock proteins (HSP90) and proteasomes . For inflammatory and autoimmune diseases, research indicates this compound is effective in models of rheumatoid arthritis (RA), systemic lupus erythematosus (SLS), and inflammatory bowel diseases (IBD) . Its mechanism involves acting as an NR4A1 agonist to alleviate inflammation and inducing autophagy . Studies show it can regulate the PI3K/AKT signaling pathway and key targets like TNF and IL6 to exert an immune-regulatory role . In metabolic research, this compound has shown potential as a leptin sensitizer, exhibiting anti-obesity effects and improving whole-body insulin resistance in preclinical models, largely through the inhibition of NF-κB signaling in the hypothalamus . Recent investigations have also revealed its antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA), by targeting bacterial metabolic enzymes . Researchers should note that this compound faces challenges including poor aqueous solubility (13.25 ± 0.83 μg/mL at 37°C), low oral bioavailability, and a narrow therapeutic window, which can limit its application . Current research strategies to overcome these limitations include developing nano/micro-delivery systems, creating structural derivatives, and exploring combination therapies . This product is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with care and in accordance with their institutional biosafety guidelines.

特性

IUPAC Name

(2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid
Source PubChem
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InChI

InChI=1S/C29H38O4/c1-17-18-7-8-21-27(4,19(18)15-20(30)23(17)31)12-14-29(6)22-16-26(3,24(32)33)10-9-25(22,2)11-13-28(21,29)5/h7-8,15,22,31H,9-14,16H2,1-6H3,(H,32,33)/t22-,25-,26-,27+,28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJSQWZMSAGSHN-JJWQIEBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2040993
Record name Celastrol
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Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Celastrol
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CAS No.

34157-83-0
Record name Celastrol
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Record name Tripterine
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Record name Celastrol
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Record name (9β,13α,14β,20α)-3-Hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid
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Record name CELASTROL
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Record name Celastrol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Celastrol's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celastrol, a pentacyclic triterpenoid extracted from the thunder god vine (Tripterygium wilfordii), has garnered significant attention in oncology research for its potent anticancer activities across a wide range of malignancies.[1] Its therapeutic potential stems from its ability to modulate a multitude of cellular signaling pathways and processes that are critical for cancer cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in cancer cells, with a focus on its role in inducing apoptosis, inhibiting key oncogenic signaling pathways such as NF-κB and STAT3, disrupting the Hsp90 chaperone machinery, modulating autophagy, and suppressing angiogenesis. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering structured quantitative data, detailed experimental methodologies, and visual representations of the complex molecular interactions involved in this compound's anticancer effects.

Introduction

Cancer remains a formidable challenge in global health, necessitating the exploration of novel therapeutic agents with improved efficacy and reduced toxicity. Natural products have historically been a rich source of anticancer compounds, and this compound has emerged as a promising candidate.[1] Extensive preclinical studies have demonstrated its ability to inhibit tumor growth in various cancer models, including those of the lung, colon, breast, prostate, and pancreas. The multifaceted nature of this compound's mechanism of action, targeting several key nodes in cancer signaling networks, makes it an attractive molecule for further investigation and development. This guide aims to provide an in-depth technical understanding of these mechanisms to facilitate ongoing and future research in the field.

Quantitative Data: In Vitro Cytotoxicity of this compound

The cytotoxic efficacy of this compound varies across different cancer cell lines, reflecting the diverse genetic and molecular backgrounds of these tumors. The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the potency of an anticancer agent. The following table summarizes the reported IC50 values of this compound in various human cancer cell lines.

Cancer TypeCell LineIncubation Time (h)IC50 (µM)Reference
Non-Small Cell Lung CancerH129948~2.5[2]
Non-Small Cell Lung CancerA549481.58[2]
Non-Small Cell Lung CancerNCI-H460481.25[2]
Gastric CancerSGC-7901242.1[3]
Gastric CancerBGC-823241.9[3]
Gastric CancerAGS482.0[4]
Gastric CancerEPG483.5[4]
Colon CancerHCT-116Not Specified0.61[5]
Ovarian CancerA278024~0.5-1.0[6]
Breast Cancer (Triple Negative)MDA-MB-23172~1.0[7]
Prostate CancerPC-372~2.0[7]

Core Mechanisms of Action and Signaling Pathways

This compound exerts its anticancer effects through a complex interplay of various molecular mechanisms. A central feature of its action is the induction of reactive oxygen species (ROS), which serves as a trigger for several downstream signaling cascades leading to cell death and inhibition of tumor progression.

Induction of Reactive Oxygen Species (ROS)

A primary and pivotal mechanism of this compound's anticancer activity is its ability to induce the generation of intracellular ROS.[8][9] This elevation in ROS creates a state of oxidative stress that cancer cells, often already under a heightened basal level of oxidative stress, cannot overcome. The accumulation of ROS disrupts cellular homeostasis and triggers multiple downstream cytotoxic effects. This compound has been shown to increase ROS levels by inhibiting antioxidant enzymes such as peroxiredoxin-2 and by targeting mitochondrial respiratory chain complex I.[3]

This compound This compound Mitochondrial_Complex_I Mitochondrial Complex I This compound->Mitochondrial_Complex_I inhibits Peroxiredoxin_2 Peroxiredoxin-2 This compound->Peroxiredoxin_2 inhibits ROS ↑ Reactive Oxygen Species (ROS) Mitochondrial_Complex_I->ROS Peroxiredoxin_2->ROS Apoptosis Apoptosis ROS->Apoptosis ER_Stress ER Stress ROS->ER_Stress DNA_Damage DNA Damage ROS->DNA_Damage

This compound-induced ROS generation and its downstream effects.
Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in a wide array of cancer cells. This is a critical mechanism for eliminating malignant cells. The apoptotic cascade is initiated by both intrinsic (mitochondrial) and extrinsic pathways, and this compound has been shown to activate both.

  • Intrinsic Pathway: this compound-induced ROS generation leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential. This triggers the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[8]

  • ER Stress-Mediated Apoptosis: The accumulation of ROS can also induce endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR). Prolonged ER stress activates pro-apoptotic pathways involving the transcription factor CHOP.[3]

This compound This compound ROS ↑ ROS This compound->ROS Mitochondria Mitochondria ROS->Mitochondria ER Endoplasmic Reticulum (ER) ROS->ER Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c ER_Stress ER Stress ER->ER_Stress Caspase_9 Caspase-9 (activation) Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 (activation) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis UPR Unfolded Protein Response (UPR) ER_Stress->UPR CHOP CHOP UPR->CHOP CHOP->Apoptosis

Apoptosis induction by this compound via mitochondrial and ER stress pathways.
Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy. This compound is a potent inhibitor of the NF-κB pathway.[10] It acts by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB (p65/p50 heterodimer) in the cytoplasm. By stabilizing IκBα, this compound blocks the nuclear translocation of NF-κB, thereby inhibiting the transcription of its target genes involved in cell survival and proliferation.

This compound This compound IKK IKK Complex This compound->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB_cytoplasm NF-κB (p65/p50) (Cytoplasm) IKK->NFkB_cytoplasm IkBa->NFkB_cytoplasm inhibits NFkB_nucleus NF-κB (p65/p50) (Nucleus) NFkB_cytoplasm->NFkB_nucleus translocation Gene_Transcription Gene Transcription (Proliferation, Survival) NFkB_nucleus->Gene_Transcription

Inhibition of the NF-κB signaling pathway by this compound.
Disruption of the Hsp90-Cdc37 Chaperone Complex

Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of a large number of "client" proteins, many of which are oncoproteins critical for cancer cell growth and survival, such as Akt, Cdk4, and Raf-1. The co-chaperone Cdc37 is crucial for recruiting and loading protein kinases onto Hsp90. This compound disrupts the Hsp90-Cdc37 protein-protein interaction, leading to the degradation of Hsp90 client proteins.[11][12][13] This mechanism is distinct from that of classical Hsp90 inhibitors that target the N-terminal ATP-binding pocket. By disrupting this complex, this compound promotes the proteasomal degradation of oncoproteins, thereby inhibiting cancer cell proliferation and survival.

This compound This compound Hsp90_Cdc37_complex Hsp90-Cdc37 Complex This compound->Hsp90_Cdc37_complex disrupts Hsp90 Hsp90 Hsp90->Hsp90_Cdc37_complex Cdc37 Cdc37 Cdc37->Hsp90_Cdc37_complex Oncogenic_Kinases Oncogenic Kinases (e.g., Akt, Cdk4) Hsp90_Cdc37_complex->Oncogenic_Kinases stabilizes Proteasomal_Degradation Proteasomal Degradation Oncogenic_Kinases->Proteasomal_Degradation

Disruption of the Hsp90-Cdc37 chaperone complex by this compound.
Modulation of Autophagy

Autophagy is a cellular self-degradation process that can have a dual role in cancer, either promoting cell survival or contributing to cell death. The effect of this compound on autophagy is context-dependent. In some cancer cells, this compound induces autophagy, which can lead to autophagic cell death. In other contexts, the induced autophagy may serve as a pro-survival mechanism, and its inhibition can enhance this compound-induced apoptosis. The mCherry-GFP-LC3 reporter is a valuable tool to monitor autophagic flux, where a shift from yellow (mCherry and GFP fluorescence in autophagosomes) to red (mCherry fluorescence in acidic autolysosomes) indicates active autophagy.[14][15][16][17][18]

This compound This compound Autophagosome_Formation Autophagosome Formation This compound->Autophagosome_Formation induces Autolysosome Autolysosome (Degradation) Autophagosome_Formation->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome Cell_Death Autophagic Cell Death Autolysosome->Cell_Death can lead to Cell_Survival Cell Survival Autolysosome->Cell_Survival can lead to

Modulation of autophagy by this compound.
Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, as it supplies tumors with oxygen and nutrients. This compound exhibits potent anti-angiogenic properties by targeting various steps in the angiogenic process. It can inhibit the proliferation, migration, and tube formation of endothelial cells.[19][20][21][22] Mechanistically, this compound has been shown to suppress the expression of vascular endothelial growth factor (VEGF) and its receptors (VEGFRs), and to inhibit key signaling pathways in endothelial cells, such as the PI3K/Akt/mTOR pathway.

This compound This compound VEGF_VEGFR_Signaling VEGF/VEGFR Signaling This compound->VEGF_VEGFR_Signaling inhibits PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Pathway This compound->PI3K_Akt_mTOR_Pathway inhibits Endothelial_Cells Endothelial Cells Proliferation Proliferation Endothelial_Cells->Proliferation Migration Migration Endothelial_Cells->Migration Tube_Formation Tube Formation Endothelial_Cells->Tube_Formation VEGF_VEGFR_Signaling->Endothelial_Cells PI3K_Akt_mTOR_Pathway->Endothelial_Cells Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Tube_Formation->Angiogenesis

Anti-angiogenic effects of this compound.
Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cancer cell proliferation, survival, and invasion. Constitutive activation of STAT3 is frequently observed in many human cancers. This compound has been shown to inhibit the STAT3 signaling pathway by suppressing the phosphorylation of STAT3 at Tyr705, which is essential for its activation and nuclear translocation.[5][23][24][25] By inhibiting STAT3, this compound downregulates the expression of its target genes, which are involved in cell cycle progression and apoptosis resistance.

This compound This compound JAK JAK This compound->JAK inhibits Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK activates STAT3_cytoplasm STAT3 (Cytoplasm) JAK->STAT3_cytoplasm phosphorylates pSTAT3_cytoplasm p-STAT3 (Cytoplasm) STAT3_cytoplasm->pSTAT3_cytoplasm pSTAT3_dimer_nucleus p-STAT3 Dimer (Nucleus) pSTAT3_cytoplasm->pSTAT3_dimer_nucleus dimerization & translocation Gene_Transcription Gene Transcription (Proliferation, Survival) pSTAT3_dimer_nucleus->Gene_Transcription

Inhibition of the STAT3 signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the anticancer mechanisms of this compound.

Workflow for Investigating this compound's Anticancer Effects

Start Start: Treat Cancer Cells with this compound Cell_Viability Cell Viability Assay (MTT/SRB) Start->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Start->Apoptosis_Assay ROS_Detection ROS Detection (DCFH-DA Staining) Start->ROS_Detection Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Start->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Signaling Pathways) Start->Western_Blot Co_IP Co-Immunoprecipitation (Hsp90-Cdc37) Start->Co_IP Angiogenesis_Assay In Vitro Angiogenesis Assay (Tube Formation) Start->Angiogenesis_Assay Autophagy_Assay Autophagy Flux Assay (mCherry-GFP-LC3) Start->Autophagy_Assay Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis ROS_Detection->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis Co_IP->Data_Analysis Angiogenesis_Assay->Data_Analysis Autophagy_Assay->Data_Analysis Conclusion Conclusion: Elucidation of Mechanism of Action Data_Analysis->Conclusion

Experimental workflow for characterizing the anticancer effects of this compound.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol details the detection of apoptosis in cancer cells treated with this compound using flow cytometry.[3][8]

  • Cell Seeding and Treatment: Seed cancer cells in 6-well plates at a density of 2-5 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Gently aspirate the medium (containing floating cells) and transfer to a centrifuge tube. Wash the adherent cells with PBS, and then detach them using a gentle cell dissociation reagent (e.g., TrypLE Express). Combine the detached cells with the medium collected earlier.

  • Staining: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. Wash the cells once with cold PBS. Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions (e.g., FITC Annexin V Apoptosis Detection Kit).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Use appropriate compensation settings for FITC and PI. The cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis for Signaling Pathways (e.g., NF-κB)

This protocol describes the analysis of protein expression and phosphorylation status in key signaling pathways affected by this compound.[26][27][28]

  • Cell Lysis: After treating cancer cells with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p65, total p65, IκBα, phospho-STAT3, total STAT3, cleaved caspase-3, etc.) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Co-Immunoprecipitation for Hsp90-Cdc37 Interaction

This protocol is used to assess the disruption of the Hsp90-Cdc37 complex by this compound.[11][13][29][30]

  • Cell Treatment and Lysis: Treat cancer cells with this compound or a vehicle control. Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease inhibitors.

  • Immunoprecipitation: Pre-clear the cell lysates with protein A/G agarose beads. Incubate the pre-cleared lysates with an antibody against Hsp90 or Cdc37 overnight at 4°C with gentle rotation. Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing and Elution: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against Hsp90 and Cdc37 to detect the co-immunoprecipitated protein. A decrease in the amount of co-precipitated protein in this compound-treated samples indicates disruption of the complex.

Autophagy Flux Assay (mCherry-GFP-LC3)

This assay allows for the monitoring of autophagy progression in live or fixed cells treated with this compound.[14][15][16][17][18]

  • Transfection/Transduction: Introduce the mCherry-GFP-LC3 reporter plasmid or lentivirus into the cancer cells of interest. Select for stable expression.

  • Cell Treatment: Seed the mCherry-GFP-LC3 expressing cells on glass-bottom dishes or plates. Treat the cells with this compound at the desired concentrations and for various time points.

  • Live-Cell Imaging or Fixation: For live-cell imaging, observe the cells directly using a confocal or fluorescence microscope. For fixed-cell analysis, fix the cells with 4% paraformaldehyde, wash with PBS, and mount on slides with an antifade mounting medium.

  • Image Acquisition and Analysis: Acquire images using appropriate filter sets for mCherry (red fluorescence) and GFP (green fluorescence). Autophagosomes will appear as yellow puncta (co-localization of red and green signals), while autolysosomes will appear as red puncta (GFP signal is quenched in the acidic environment of the lysosome). Quantify the number of yellow and red puncta per cell to assess autophagic flux. An increase in red puncta relative to yellow puncta indicates an increase in autophagic flux.

In Vitro Angiogenesis Assay (Endothelial Cell Tube Formation)

This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.[19][20][21][22]

  • Coating Plates with Matrigel: Thaw Matrigel on ice and coat the wells of a 96-well plate with a thin layer of Matrigel. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Endothelial Cell Seeding and Treatment: Harvest endothelial cells (e.g., HUVECs) and resuspend them in medium containing various concentrations of this compound or a vehicle control. Seed the cells onto the solidified Matrigel.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for 4-18 hours.

  • Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images of the tube networks. The extent of tube formation can be quantified by measuring parameters such as the total tube length, the number of branch points, and the number of enclosed loops using image analysis software.

ROS Detection Assay (DCFH-DA Staining)

This protocol measures the intracellular ROS levels in this compound-treated cancer cells.[8][9][31][32][33]

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound for the desired duration.

  • Staining with DCFH-DA: Remove the treatment medium and incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells with PBS to remove excess dye.

  • Analysis: Measure the fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), using a fluorescence plate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on the cell cycle distribution of cancer cells.[8][34][35][36][37][38]

  • Cell Treatment and Harvesting: Treat cancer cells with this compound for a specific time period (e.g., 24 or 48 hours). Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping. The cells can be stored in ethanol at -20°C for an extended period.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A. The RNase A is necessary to degrade RNA, ensuring that PI only stains DNA.

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity. The cell cycle distribution can be analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a promising natural product with potent anticancer activity, mediated through a complex and interconnected network of molecular mechanisms. Its ability to induce ROS serves as a central hub, triggering apoptosis, ER stress, and DNA damage. Furthermore, its inhibitory effects on key oncogenic signaling pathways, including NF-κB and STAT3, and its unique mechanism of disrupting the Hsp90 chaperone system, underscore its potential as a multi-targeted therapeutic agent. The modulation of autophagy and the suppression of angiogenesis further contribute to its robust anticancer profile. The detailed experimental protocols provided in this guide are intended to facilitate further research into the intricate mechanisms of this compound and to aid in the development of this promising compound for clinical applications in oncology. A thorough understanding of its multifaceted actions is crucial for designing effective therapeutic strategies and for identifying patient populations that are most likely to benefit from this compound-based therapies.

References

Unveiling Celastrol: A Technical Guide to its Discovery, Isolation, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celastrol, a pentacyclic triterpenoid derived from the roots of Tripterygium wilfordii (Thunder God Vine), is a compound of significant interest in modern pharmacology.[1] For centuries, this plant has been a staple in traditional Chinese medicine for treating inflammatory and autoimmune conditions.[1] This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing the experimental protocols for its extraction and purification. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering insights into its therapeutic potential. All quantitative data is presented in structured tables for comparative analysis, and complex biological and experimental workflows are visualized through detailed diagrams rendered in Graphviz DOT language.

Discovery and Historical Context

The use of Tripterygium wilfordii in traditional Chinese medicine dates back centuries, valued for its potent anti-inflammatory and immunosuppressive properties.[1] While the plant's medicinal properties were well-known, the isolation of its specific bioactive compounds is a more recent scientific endeavor. This compound, also known as tripterine, was identified as one of the most abundant and therapeutically promising molecules extracted from the root of this plant.[2] Its discovery has paved the way for extensive research into its mechanisms of action and potential applications in treating a wide range of diseases, including cancer, obesity, and neurodegenerative disorders. The complex structure of this compound, a quinone methide triterpenoid, presented a significant challenge to early researchers, both in its isolation and structural elucidation.

Extraction and Isolation of this compound from Tripterygium wilfordii

The isolation of this compound from the roots of Tripterygium wilfordii is a multi-step process that requires careful execution to maximize yield and purity while mitigating the challenges posed by the presence of other toxic compounds in the plant material.[3] The general workflow involves solvent extraction followed by chromatographic purification.

Experimental Protocols

2.1.1. Protocol 1: Ethanol Extraction followed by Multi-Column Chromatography

This protocol is adapted from a study that successfully isolated 12.4 g of this compound from 10 kg of Tripterygium wilfordii roots and stems.[3]

I. Initial Extraction:

  • Preparation of Plant Material: 10 kg of the root and stem of T. wilfordii is crushed into approximately 3 x 4 mm granules.[3]

  • Ultrasonic Extraction: The crushed material is subjected to ultrasonic extraction three times with 80% ethanol (v/v, 1:80) for 1 hour for each extraction.[3]

  • Solvent Partitioning: The resulting 80% ethanol residue is suspended in 1 L of water and then partitioned three times with 1 L of ethyl acetate.[3]

  • Crude Extract Preparation: The ethyl acetate extract is evaporated under reduced pressure to yield a residue. From 10 kg of starting material, approximately 220.8 g of crude residue is obtained.[3]

II. Chromatographic Purification:

  • Silica Gel Column Chromatography:

    • The crude residue is subjected to silica gel column chromatography.

    • Elution is performed with a petroleum-acetone gradient, starting from 100:0 and gradually increasing to 0:100.[3]

    • Fractions are monitored by Thin Layer Chromatography (TLC). The crude this compound fraction is typically eluted with a petroleum-acetone ratio of 100:7.[3]

  • Sephadex LH-20 Column Chromatography:

    • The crude this compound fraction is further purified using a Sephadex LH-20 column.

    • Elution is carried out with a methanol-dichloromethane (1:1) solvent system.[3]

    • This step yields purified this compound. In the cited study, 12.4 g of this compound was obtained.[3]

III. Purity Analysis:

  • High-Performance Liquid Chromatography (HPLC): The purity of the final product should be assessed using HPLC. A reversed-phase C18 column is typically used with a mobile phase consisting of an acetonitrile/methanol mixture.[4] Detection is commonly performed at 205 nm.[4][5]

Data Presentation: Yields and Efficiency

The efficiency of this compound extraction can vary significantly depending on the solvent and method used. The following tables summarize quantitative data from various studies.

Starting MaterialExtraction MethodSolventsCrude Extract YieldPurified this compound YieldReference
10 kg T. wilfordii root & stemUltrasonic Extraction & Solvent Partitioning80% Ethanol, Ethyl Acetate220.8 g12.4 g[3]
T. wilfordiiEthanol ExtractionEthanol-0.71% of extract[6]
T. wilfordiiEthyl Acetate ExtractionEthyl Acetate-1.4% of extract[6]
T. wilfordii cell cultureElicitor-induced cell culture--0.752 mg/g dry matter[7]
SolventExtraction MethodExtraction EfficiencyReference
EthanolMaceration5.9%[8]
EthanolSonication10.45%[8]
MethanolSonication14.65%[8]
HexaneMaceration1.34%[8]
AcetoneNot specified27.4%[9]

Experimental Workflow Diagram

Extraction_Workflow cluster_extraction Initial Extraction cluster_purification Purification cluster_analysis Analysis A T. wilfordii Root/Stem B Crushing A->B C Ultrasonic Extraction (80% Ethanol) B->C D Solvent Partitioning (Ethyl Acetate/Water) C->D E Evaporation D->E F Crude Extract E->F G Silica Gel Column Chromatography (Petroleum-Acetone Gradient) F->G H Crude this compound Fraction G->H I Sephadex LH-20 Column Chromatography (Methanol-Dichloromethane) H->I J Purified this compound I->J K HPLC Purity Analysis J->K

A flowchart of the this compound extraction and purification process.

Key Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by interacting with multiple intracellular signaling pathways. Understanding these interactions is crucial for the development of targeted therapies.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound has been shown to be a potent inhibitor of this pathway. It prevents the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[10][11][12]

NFkB_Pathway Stimulus Inflammatory Stimuli (e.g., IL-1β, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa_p65 IκBα - p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p_IkBa p-IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 Releases Degradation Proteasomal Degradation p_IkBa->Degradation Nucleus Nucleus p65_p50->Nucleus Translocates to Transcription Gene Transcription (Pro-inflammatory cytokines) Nucleus->Transcription Initiates This compound This compound This compound->IKK Inhibits

This compound's inhibition of the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. This compound has been demonstrated to inhibit the phosphorylation of Akt, a key kinase in this pathway.[2][13] By inhibiting Akt activation, this compound can suppress the downstream signaling that promotes cell survival and proliferation, leading to apoptosis in cancer cells.[2][14]

Akt_Pathway GF Growth Factors (e.g., VEGF) Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt Downstream Downstream Effectors (e.g., mTOR, Bcl-2) pAkt->Downstream Activates Response Cell Survival & Proliferation Downstream->Response Promotes This compound This compound This compound->pAkt Inhibits Phosphorylation

This compound's inhibitory effect on the PI3K/Akt signaling pathway.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is integral to embryonic development and tissue homeostasis, and its dysregulation is often implicated in cancer. This compound can inhibit this pathway by promoting the degradation of β-catenin. It prevents the nuclear translocation of β-catenin, thereby inhibiting the transcription of target genes like c-Myc and Cyclin-D1 that are involved in cell proliferation.[15][16][17]

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh Activates Complex Destruction Complex (GSK-3β, APC, Axin) Dsh->Complex Inhibits BetaCatenin β-catenin Complex->BetaCatenin Phosphorylates pBetaCatenin p-β-catenin Nucleus Nucleus BetaCatenin->Nucleus Translocates to Degradation Proteasomal Degradation pBetaCatenin->Degradation TCF_LEF TCF/LEF Nucleus->TCF_LEF Binds Transcription Gene Transcription (c-Myc, Cyclin-D1) TCF_LEF->Transcription Initiates This compound This compound This compound->BetaCatenin Promotes Degradation

This compound's modulation of the Wnt/β-catenin signaling pathway.
HSP90 Signaling Pathway

Heat shock protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins. This compound has been identified as a novel inhibitor of HSP90. It disrupts the interaction between HSP90 and its co-chaperone Cdc37, leading to the degradation of HSP90 client proteins and subsequent cell cycle arrest and apoptosis.[18][19][20]

HSP90_Pathway HSP90 HSP90 HSP90_Complex HSP90-Cdc37-Client Complex HSP90->HSP90_Complex Cdc37 Cdc37 (Co-chaperone) Cdc37->HSP90_Complex ClientProtein Client Protein (e.g., Akt, Cdk4) ClientProtein->HSP90_Complex Binds to Degradation Proteasomal Degradation ClientProtein->Degradation Unfolded StableProtein Stable & Active Client Protein HSP90_Complex->StableProtein Promotes folding This compound This compound This compound->HSP90_Complex Disrupts Interaction

This compound's disruption of the HSP90 chaperone machinery.

Conclusion

This compound, a natural compound with a rich history in traditional medicine, stands out as a promising therapeutic agent with a multifaceted mechanism of action. The successful isolation and purification of this compound from Tripterygium wilfordii have enabled detailed investigations into its biological activities. Its ability to modulate key signaling pathways, including NF-κB, PI3K/Akt, Wnt/β-catenin, and HSP90, underscores its potential in the treatment of a variety of diseases, particularly cancer and inflammatory disorders. This technical guide provides researchers and drug development professionals with a foundational understanding of the discovery, isolation, and molecular pharmacology of this compound, which will be instrumental in guiding future research and development efforts to harness its full therapeutic potential. Further studies are warranted to optimize extraction and synthesis methods and to fully elucidate its complex biological interactions for clinical applications.

References

Investigating the Anti-inflammatory Properties of Celastrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Celastrol, a pentacyclic triterpenoid extracted from the roots of Tripterygium wilfordii (Thunder God Vine), is a natural compound with a long history in traditional Chinese medicine for treating autoimmune and inflammatory diseases.[1][2] Modern pharmacological research has identified this compound as a potent anti-inflammatory agent with pleiotropic effects, targeting multiple critical signaling pathways implicated in the inflammatory cascade.[2][3] This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, focusing on its molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. This document is intended for researchers, scientists, and drug development professionals exploring this compound as a potential therapeutic candidate.

Molecular Mechanisms of Action

This compound exerts its anti-inflammatory effects by modulating a network of interconnected signaling pathways. Its primary mechanisms involve the inhibition of pro-inflammatory transcription factors, suppression of inflammasome activation, and interference with key kinase cascades.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][5] this compound is a well-documented inhibitor of this pathway.[1][5][6]

Mechanism of Inhibition: this compound's primary point of intervention is the IκB kinase (IKK) complex.[2] It inhibits IKK activity, which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1][7] With IκBα remaining bound to the NF-κB (p65/p50) dimer, the complex is retained in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of target inflammatory genes.[1][7] Some studies suggest this compound directly targets cysteine 179 in the activation loop of IKKβ.[2]

NF_kB_Pathway_Inhibition_by_this compound This compound Inhibition of the NF-κB Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK Complex LPS->IKK Activates IkBa_NFkB IκBα-p65/p50 (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB p65/p50 (Active) p_IkBa->NFkB IκBα Degradation & NF-κB Release NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Promoter Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2) DNA->Genes Transcription This compound This compound This compound->IKK Inhibits

This compound's mechanism of NF-κB pathway inhibition.
Inhibition of the NLRP3 Inflammasome

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation, triggers the maturation of the potent pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[8] this compound has been identified as a potent inhibitor of NLRP3 inflammasome activation.[8][9]

Mechanism of Inhibition: this compound disrupts NLRP3 inflammasome activation through multiple mechanisms. It has been shown to:

  • Inhibit ASC Oligomerization: It interferes with the assembly of the inflammasome complex, specifically the oligomerization of the adaptor protein ASC.[8]

  • Reduce ROS Generation: this compound can decrease the production of reactive oxygen species (ROS), a key upstream signal for NLRP3 activation.[8][9]

  • Modulate Hsp90-NLRP3 Interaction: this compound can directly interact with Heat shock protein 90 (Hsp90), preventing it from binding to and stabilizing NLRP3, thereby promoting NLRP3 degradation and inactivation.[10][11]

NLRP3_Pathway_Inhibition_by_this compound This compound Inhibition of the NLRP3 Inflammasome cluster_signals Activation Signals cluster_inflammasome Inflammasome Complex cluster_output Downstream Effects Signal1 Signal 1 (Priming) e.g., LPS ProIL1b Pro-IL-1β Signal1->ProIL1b via NF-κB Signal2 Signal 2 (Activation) e.g., ATP, ROS ROS ROS Signal2->ROS NLRP3 NLRP3 Assembly Inflammasome Assembly (ASC Oligomerization) NLRP3->Assembly ASC ASC ASC->Assembly ProCasp1 Pro-Caspase-1 ProCasp1->Assembly Casp1 Active Caspase-1 Assembly->Casp1 Cleavage IL1b Mature IL-1β (Secretion) Casp1->IL1b Cleaves ProIL1b->IL1b This compound This compound This compound->Assembly Inhibits Hsp90 Hsp90 This compound->Hsp90 Blocks Interaction with NLRP3 This compound->ROS Reduces Hsp90->NLRP3 Stabilizes ROS->NLRP3 Activates

This compound's multi-point inhibition of NLRP3 activation.
Modulation of JAK/STAT and MAPK Pathways

This compound also influences other upstream kinase pathways that are crucial for cytokine signaling and cellular stress responses.

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for signaling initiated by cytokines like IL-6.[12][13] this compound has been shown to inhibit the JAK2/STAT3 signaling cascade by suppressing the activation (phosphorylation) of STAT3.[13][14] This leads to the downregulation of STAT3-regulated genes involved in inflammation and cell proliferation.[14]

  • MAPK Pathway: Mitogen-activated protein kinases (MAPKs), including ERK1/2, p38, and JNK, are involved in cellular responses to stress signals like LPS.[15][16] this compound can suppress the phosphorylation of ERK1/2 and p38, thereby inhibiting the downstream inflammatory response.[16][17]

Quantitative Data on Anti-inflammatory Efficacy

The anti-inflammatory effects of this compound have been quantified in numerous in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Effects of this compound
Cell LineInflammatory StimulusThis compound ConcentrationMeasured EffectReference
PC-3 (Prostate Carcinoma)Phorbol 12-myristate 13-acetate (PMA)1 µMBlocked 62% of IL-6 secretion.[18]
BV-2 (Microglial cells)Lipopolysaccharide (LPS)Not specifiedInhibited production of NO, TNF-α, and IL-1β.[16]
THP-1 (Mononuclear Macrophages)Resistin30 nmol/LEffectively reduced the content of IL-6 and TNF-α.[19]
Hs578T (TNBC cells)IL-1β0.5 µMDecreased IL-1β-induced IL-8 expression by 64.8-fold.[20]
RAW264.7 (Macrophages)LPSNot specifiedDown-regulated mRNA and protein levels of IL-6, IL-1β, iNOS, and TNF-α.[21]
RINm5F (Pancreatic β-cells)Cytokine mix (IL-1β, TNF-α, IFN-γ)Not specifiedSignificantly inhibited cytokine-induced nitric oxide production.[22]
Table 2: In Vivo Anti-inflammatory Effects of this compound
Animal ModelDisease InductionThis compound Dosage & RouteMeasured EffectReference
Wistar RatsCollagen-Induced Arthritis (CIA)Oral, duration 28 daysAttenuated paw swelling and arthritis scores; abolished increases in TNF-α, IL-1β, IL-6, and IFN-γ.[23]
C57BL/6 MiceLPS-Induced Septic Shock1 mg/kg, i.p.Significantly reduced serum IL-1β levels.[8]
RatsLPS-Induced ARDSi.p., 7 consecutive daysAttenuated lung injury and decreased pro-inflammatory cytokines in BALF.[6]
C57BL/6N MiceHigh-Fat Diet (Obesity)7.5 mg/kg/dayReduced mRNA expression of pro-inflammatory genes IL-6, IL-1β, TNF-α, and iNOS in adipose tissue.[21]
Sprague-Dawley RatsCarrageenan-Induced Paw Edema0.3 mg/kg, i.p.Significantly suppressed mRNA expression of TNF-α, IL-6, and IL-1β in paw tissue.[24]
Wistar RatsCollagen-Induced Arthritis (CIA)0.5 & 1 mg/kg, i.p. for 3 weeksMarkedly alleviated clinical signs and synovial hyperplasia.[25]
db/db MiceType 2 DiabetesNot specified, 2 monthsLowered plasma glucose and improved renal inflammation.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for common experimental models used to investigate this compound's properties.

Lipopolysaccharide (LPS)-Induced Inflammation Model (In Vivo)

This model is used to study acute systemic inflammation and organ injury, such as septic shock or acute respiratory distress syndrome (ARDS).

  • Objective: To evaluate the effect of this compound on LPS-induced systemic inflammation and cytokine production.

  • Animal Model: C57BL/6 mice or Wistar/Sprague-Dawley rats.

  • Materials: Lipopolysaccharide (LPS from E. coli), this compound, vehicle (e.g., DMSO, corn oil), saline.

  • Procedure:

    • Acclimatization: Animals are housed under standard conditions for at least one week.

    • Grouping: Animals are randomly divided into groups: (1) Vehicle Control, (2) LPS + Vehicle, (3) LPS + this compound.

    • Treatment: The treatment group receives this compound (e.g., 1 mg/kg, intraperitoneally) typically 30 minutes to 1 hour before LPS challenge. The control groups receive the vehicle.[26]

    • Induction: Animals are challenged with a dose of LPS (e.g., 30 mg/kg, intraperitoneally for septic shock; or intratracheally for ARDS) to induce inflammation.[6][8]

    • Monitoring & Sample Collection: Animals are monitored for survival (in septic shock models). At a predetermined time point (e.g., 6 hours), blood is collected via cardiac puncture for serum cytokine analysis (ELISA).[8] For ARDS models, bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cells and cytokines.[6] Tissues (e.g., lung, liver, spleen) are harvested for histological examination or Western blot analysis.[8]

Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[27]

  • Objective: To assess the therapeutic potential of this compound in an autoimmune arthritis model.

  • Animal Model: Male Wistar or DBA/1 mice/rats.

  • Materials: Bovine or chicken type II collagen (CII), Complete Freund's Adjuvant (CFA), Incomplete Freund's Adjuvant (IFA), this compound.

  • Procedure:

    • Primary Immunization (Day 0): An emulsion of type II collagen in CFA is administered via intradermal injection at the base of the tail.[23]

    • Booster Immunization (e.g., Day 21): A second immunization with an emulsion of type II collagen in IFA is administered.

    • Treatment: Following the onset of arthritis, animals are treated with this compound (e.g., 1 mg/kg, daily by oral gavage or i.p. injection) for a specified duration (e.g., 3-4 weeks).[23][25]

    • Clinical Assessment: Arthritis development is monitored regularly by scoring paw swelling and erythema (Arthritis Score). Paw thickness is measured using calipers.

    • Endpoint Analysis: At the end of the study, blood is collected for serum cytokine analysis. Paws are harvested for histopathological analysis (to assess synovial inflammation, cartilage degradation, and bone erosion) and micro-CT imaging.[28][29][30]

CIA_Workflow Experimental Workflow for Collagen-Induced Arthritis (CIA) Model Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Arthritis Onset of Arthritis (Days 25-30) Day21->Arthritis Grouping Randomize into Groups: - Vehicle Control - this compound Treatment Arthritis->Grouping Treatment Daily Treatment (e.g., 3 weeks) Grouping->Treatment Monitoring Regular Monitoring: - Arthritis Score - Paw Thickness - Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: - Serum Cytokines (ELISA) - Histopathology of Joints - Micro-CT Imaging Monitoring->Endpoint End of Study

Workflow for a typical Collagen-Induced Arthritis (CIA) study.

This compound is a potent natural anti-inflammatory compound that operates through the coordinated suppression of multiple key signaling pathways, including NF-κB, the NLRP3 inflammasome, JAK/STAT, and MAPKs. Extensive in vitro and in vivo data demonstrate its ability to significantly reduce the production of pro-inflammatory mediators and ameliorate disease pathology in various preclinical models of inflammation. The detailed mechanisms and established experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound as a therapeutic agent for a range of chronic inflammatory and autoimmune diseases.

References

Celastrol's Dichotomous Influence on Reactive Oxygen Species Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Celastrol, a pentacyclic triterpenoid extracted from the roots of Tripterygium wilfordii (Thunder God Vine), is a compound of significant interest due to its potent anti-inflammatory, antioxidant, and anti-cancer properties. A central aspect of its bioactivity is its complex and often contradictory effect on the production of reactive oxygen species (ROS). Depending on the cellular context, cell type, and dosage, this compound can act as either a pro-oxidant, inducing ROS accumulation to trigger cell death, or as an antioxidant, quenching ROS to protect cells from damage. This guide provides an in-depth technical overview of these dual mechanisms, supported by quantitative data, detailed experimental protocols, and visual signaling pathways.

The Pro-oxidant Activity of this compound in Cancer

In numerous cancer cell lines, this compound's cytotoxic and anti-tumor effects are mediated by its ability to induce significant intracellular ROS accumulation. This elevation of oxidative stress overwhelms the cancer cells' antioxidant defenses, leading to apoptosis and cell cycle arrest.

Mechanisms of Pro-oxidant Action

Two primary mechanisms have been identified for this compound-induced ROS production in cancer cells:

  • Inhibition of Mitochondrial Respiratory Chain Complex I: this compound directly targets and inhibits the activity of Complex I in the mitochondrial respiratory chain.[1][2] This disruption of the electron transport chain leads to electron leakage and the subsequent formation of superoxide radicals, a primary form of ROS.[1]

  • Direct Inhibition of Peroxiredoxin-2 (Prdx2): Studies have shown that this compound can directly bind to and inhibit the enzymatic activity of Peroxiredoxin-2, a key antioxidant enzyme responsible for detoxifying peroxides.[3] This inhibition cripples the cell's ability to manage its basal ROS levels, leading to accumulation and oxidative stress.

Downstream Signaling Pathways

The surge in ROS triggers several downstream signaling cascades that culminate in apoptosis:

  • JNK Activation: this compound-induced ROS accumulation activates the c-Jun N-terminal kinase (JNK) pathway.[1] Activated JNK initiates the mitochondrial apoptotic pathway, leading to the loss of mitochondrial membrane potential (MMP) and the activation of caspases 9 and 3.[1][3]

  • Endoplasmic Reticulum (ER) Stress: Elevated ROS levels can also induce ER stress, characterized by the activation of proteins such as PERK, eIF2α, and ATF4, and the upregulation of the pro-apoptotic factor CHOP.[3][4]

Celastrol_Pro_oxidant_Pathway This compound This compound MRC1 Mitochondrial Respiratory Complex I This compound->MRC1 Inhibits Prdx2 Peroxiredoxin-2 (Prdx2) This compound->Prdx2 Inhibits ROS ↑ Reactive Oxygen Species (ROS) MRC1->ROS Induces Prdx2->ROS Induces (via inhibition) JNK JNK Pathway Activation ROS->JNK Activates ER_Stress ER Stress (PERK, ATF4, CHOP) ROS->ER_Stress Activates Mito_Dysfunction Mitochondrial Dysfunction (↓ MMP, Cytochrome c release) JNK->Mito_Dysfunction Promotes Apoptosis Apoptosis ER_Stress->Apoptosis Leads to Mito_Dysfunction->Apoptosis Leads to

This compound's pro-oxidant mechanism in cancer cells.
Quantitative Data: Pro-oxidant Effects

Cell LineThis compound Conc.DurationEffectMagnitude of ChangeReference
H1299 (Lung Cancer)6 µM1 hROS Accumulation7.7 ± 0.7 fold increase[1]
H1299 (Lung Cancer)6 µM24 hApoptosis & Necrosis41 ± 4.1% of total cells[1]
HepG2 (Liver Cancer)6 µM24 hApoptosis & Necrosis22 ± 2.5% of total cells[1]
H1299 (Lung Cancer)6 µM24 hMitochondrial Membrane PotentialRatio decreased to 2 ± 0.2% of control[1]
SGC-7901 (Gastric Cancer)3 µM15 minROS AccumulationSignificant increase detected[3]
LOVO/DX (Colon Cancer)5-20 µM1 hCytosolic ROS (DCF-DA)Up to 80% increase over control[2]
LOVO/DX (Colon Cancer)5-20 µM1 hMitochondrial H₂O₂ (MitoPY1)Up to 60% increase over control[2]

The Antioxidant Activity of this compound

In contrast to its role in cancer, this compound demonstrates potent antioxidant effects in various other contexts, such as cardiovascular disease, neurodegeneration, and inflammatory conditions.[5][6][7] Here, it functions to reduce oxidative stress by enhancing the cell's endogenous antioxidant systems.

Mechanisms of Antioxidant Action
  • Activation of the Nrf2 Pathway: this compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9][10] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. This compound promotes the degradation of Keap1 or the dissociation of the Nrf2-Keap1 complex, allowing Nrf2 to translocate to the nucleus.[9] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.[8]

  • Upregulation of Antioxidant Enzymes: Key enzymes upregulated by the Nrf2 pathway include heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase, and NAD(P)H quinone dehydrogenase 1 (NQO1).[5][8] These enzymes work in concert to neutralize ROS and protect the cell from oxidative damage.

  • Inhibition of NADPH Oxidase (NOX): this compound can also inhibit the activity of NADPH oxidase (NOX) isoforms, which are major enzymatic sources of ROS in various cell types, including vascular cells and neurons.[5][11]

Downstream Signaling Pathways

The primary antioxidant pathway modulated by this compound is the Nrf2/ARE pathway. Activation of this pathway leads to a robust cytoprotective response against oxidative insults. Additionally, by reducing ROS, this compound can inhibit pro-inflammatory pathways that are often activated by oxidative stress, such as the NF-κB pathway.[12][13][14]

Celastrol_Antioxidant_Pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) This compound->Keap1_Nrf2 Promotes Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Transcription of Antioxidant Genes (HO-1, SOD, NQO1) ARE->Antioxidant_Genes Binds to & Activates Antioxidant_Enzymes ↑ Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Leads to ROS ↓ Reactive Oxygen Species (ROS) Antioxidant_Enzymes->ROS Scavenges

This compound's antioxidant mechanism via Nrf2 activation.
Quantitative Data: Antioxidant Effects

Model SystemConditionThis compound TreatmentEffectMagnitude of ChangeReference
apoE-/- MiceHigh-Fat/Cholesterol Diet1 or 2 mg/kgAortic Superoxide FormationSignificantly reduced vs. untreated[12]
RAW264.7 MacrophagesoxLDL-induced50-200 nMROS ProductionDose-dependent inhibition[12]
Hypertensive RatsFructose-inducedNot specifiedROS GenerationDecreased[5]
Human Primary FibroblastsTGF-β1-induced0.5 µg/mLROS & Mitochondrial ROSSignificantly inhibited[8]
db/db Mice (Diabetic)DiabetesNot specifiedRenal Oxidative StressMitigated[14]

Key Experimental Protocols

Accurate assessment of this compound's effect on ROS requires robust and well-controlled experimental procedures. Below are detailed methodologies for commonly cited experiments.

Protocol 1: Measurement of Intracellular ROS using DCFH-DA

This is the most widely used method to quantify general intracellular ROS levels. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases and subsequently oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Methodology:

  • Cell Seeding: Plate cells (e.g., 3 x 10⁵ cells/well in a 6-well plate) and allow them to adhere overnight.[3]

  • Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include appropriate controls (vehicle-only, positive control like H₂O₂). For inhibition studies, pre-treat with an antioxidant like N-acetylcysteine (NAC) (e.g., 5 mM for 1 hour) before adding this compound.[1][3]

  • Staining: Remove the treatment media and wash cells once with pre-warmed phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • Loading: Incubate cells with 10 µM DCFH-DA in serum-free media or PBS for 30-40 minutes at 37°C in the dark.[1][3]

  • Washing: Discard the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.

  • Analysis:

    • Flow Cytometry: Detach cells using trypsin, resuspend in PBS, and analyze immediately on a flow cytometer (e.g., FACSCalibur). Excite at 488 nm and measure emission at ~525 nm. Analyze at least 10,000-20,000 events per sample.[1][3] The geometric mean fluorescence intensity is used for quantification.

    • Fluorescence Microscopy: Add fresh PBS or media to the wells/dishes and visualize cells using a fluorescence microscope with a standard FITC filter set.[1]

    • Plate Reader: For high-throughput analysis in a 96-well plate, measure fluorescence using a microplate reader at the same wavelengths.[15]

Protocol 2: Western Blotting for Signaling Pathway Proteins

Western blotting is used to detect changes in the expression or phosphorylation status of key proteins in signaling pathways affected by this compound and ROS.

Methodology:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-JNK, anti-Nrf2, anti-HO-1, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A Cell Culture & Seeding B Pre-treatment (Optional) e.g., NAC, SP600125 A->B C This compound Treatment (Dose & Time Course) B->C D ROS Measurement (DCFH-DA Staining) C->D E Protein Analysis (Western Blot) C->E F Apoptosis/Viability Assay (Annexin V/PI) C->F G Data Quantification & Statistical Analysis D->G E->G F->G

A generalized workflow for studying this compound's effects.

Conclusion

The effect of this compound on reactive oxygen species is a clear example of context-dependent pharmacology. In cancer cells, its pro-oxidant activity, driven by the inhibition of mitochondrial function and key antioxidant enzymes, is a primary mechanism of its anti-tumor efficacy.[1][2][3] Conversely, in non-malignant cells and in models of chronic inflammatory diseases, its ability to activate the master antioxidant regulator Nrf2 positions it as a potent cytoprotective and therapeutic agent.[8][9][10] For professionals in drug development and research, understanding this dichotomy is critical for harnessing the therapeutic potential of this compound, allowing for targeted applications that either leverage ROS for cytotoxic effects or suppress it for protective outcomes.

References

Understanding Celastrol's role in apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Celastrol's Role in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a quinone methide pentacyclic triterpene extracted from the roots of Tripterygium wilfordii (Thunder God Vine), has garnered significant attention for its potent anti-cancer properties.[1] A primary mechanism underlying its efficacy is the induction of apoptosis, or programmed cell death, in a wide array of cancer cells. This technical guide provides a comprehensive overview of the molecular pathways and mechanisms through which this compound exerts its pro-apoptotic effects, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of this compound-Induced Apoptosis

This compound's pro-apoptotic activity is multifaceted, targeting several critical signaling pathways simultaneously. This pleiotropic action contributes to its effectiveness across various cancer types. The primary mechanisms include the induction of oxidative stress, inhibition of pro-survival pathways like NF-κB and PI3K/Akt/mTOR, direct inhibition of the proteasome, and modulation of the heat shock response.

Reactive Oxygen Species (ROS)-Mediated Apoptosis

A predominant mechanism of this compound is the induction of excessive reactive oxygen species (ROS) within cancer cells.[2][3] This surge in ROS overwhelms the cellular antioxidant defense systems, leading to oxidative damage and triggering apoptotic signaling cascades.

  • Direct Targeting of Peroxiredoxin-2 (Prdx2): this compound has been shown to directly bind to and inhibit the antioxidant enzyme Peroxiredoxin-2.[2] The inhibition of Prdx2, a key enzyme in detoxifying peroxides, leads to a significant accumulation of intracellular ROS.[2]

  • Mitochondrial Dysfunction: The elevated ROS levels cause mitochondrial membrane potential (MMP) collapse, a critical step in the intrinsic apoptotic pathway.[4][5] This leads to the release of pro-apoptotic factors like cytochrome c and Apoptosis Inducing Factor (AIF) from the mitochondria into the cytoplasm.[6][7]

  • ER Stress: this compound-induced ROS accumulation also triggers endoplasmic reticulum (ER) stress, activating pro-apoptotic arms of the unfolded protein response (UPR), evidenced by the upregulation of proteins like ATF4 and CHOP.[2][8]

  • JNK Activation: The accumulation of ROS activates the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn promotes mitochondrial-mediated apoptosis.[4][9][10]

G This compound This compound Prdx2 Peroxiredoxin-2 (Antioxidant Enzyme) This compound->Prdx2 Inhibits ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Induces Prdx2->ROS Detoxifies Mitochondria Mitochondria ROS->Mitochondria Damages ER Endoplasmic Reticulum ROS->ER Damages JNK JNK Pathway ROS->JNK Activates MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP ER_Stress ↑ ER Stress (ATF4, CHOP) ER->ER_Stress JNK->Mitochondria Promotes Dysfunction Apoptosis Apoptosis JNK->Apoptosis CytoC Cytochrome c Release MMP->CytoC ER_Stress->Apoptosis CytoC->Apoptosis

This compound-induced ROS-mediated apoptosis pathway.
Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation, cell survival, and anti-apoptosis. Its constitutive activation is a hallmark of many cancers. This compound is a potent inhibitor of this pathway.[1][11]

  • Proteasome Inhibition: this compound inhibits the proteasome, which is responsible for degrading IκBα, the inhibitor of NF-κB.[11] This leads to the accumulation of IκBα in the cytoplasm.

  • Inhibition of IKK and TAK1: this compound inhibits the IκBα kinase (IKK) complex and the upstream TAK1 kinase, preventing the phosphorylation and subsequent degradation of IκBα.[1][12]

  • Blocking p65 Translocation: By stabilizing IκBα, this compound prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking its transcriptional activity.[11][13]

  • Downregulation of Anti-Apoptotic Genes: The inhibition of NF-κB leads to the downregulation of its target genes, which include key anti-apoptotic proteins like Bcl-2, Bcl-xL, IAP1, IAP2, and survivin.[1][12]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TAK1 TAK1 This compound->TAK1 Inhibits IKK IKK Complex This compound->IKK Inhibits TAK1->IKK Activates p65_IkBa p65/IκBα Complex IKK->p65_IkBa Phosphorylates IκBα IkBa IκBα p65 p65/RelA p65_nuc Nuclear p65/RelA p65->p65_nuc Translocation AntiApoptotic Anti-Apoptotic Genes (Bcl-2, Bcl-xL, IAPs) p65_nuc->AntiApoptotic Upregulates Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibits p65_IkBa->IkBa Degrades IκBα p65_IkBa->p65 Releases p65

Inhibition of the NF-κB pathway by this compound.
Suppression of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is common in cancer. This compound effectively suppresses this pro-survival pathway.[6][14]

  • Inhibition of Akt Phosphorylation: this compound inhibits the phosphorylation and activation of Akt, a key kinase in the pathway.[6][9]

  • Downstream Effects: The suppression of Akt activity leads to the deactivation of mTOR and its downstream effectors like p70S6K.[14] This results in reduced protein synthesis and cell proliferation.

  • Apoptosis Induction: Inhibition of the PI3K/Akt pathway contributes to apoptosis by preventing the phosphorylation and inactivation of pro-apoptotic proteins and by reducing the expression of survival factors.[6][15]

G This compound This compound Akt Akt This compound->Akt Inhibits Phosphorylation PI3K PI3K PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

This compound's suppression of the PI3K/Akt/mTOR pathway.
Modulation of Bcl-2 Family Proteins and Caspase Activation

This compound directly influences the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, tipping the scale towards cell death. This culminates in the activation of the caspase cascade, the executioners of apoptosis.

  • Bax/Bcl-2 Ratio: this compound treatment increases the expression of pro-apoptotic Bax and decreases the expression of anti-apoptotic Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[6][7][16] This promotes the permeabilization of the outer mitochondrial membrane.

  • Caspase Activation: The release of cytochrome c from mitochondria leads to the formation of the apoptosome and the activation of initiator caspase-9.[7][10] this compound also activates the extrinsic pathway initiator, caspase-8.[7][10] Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7.[7][16]

  • PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[6][7]

Quantitative Data Presentation

The efficacy of this compound varies across different cancer cell lines. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)Reference
PC-3, DU145, CL1Androgen-Independent Prostate Cancer1 - 2[17][18]
LNCaP, DU145, PC3Prostate Cancer0.05 - 1[19]
LP-1Multiple Myeloma0.8817[13]
MM.1S (cellular)Multiple Myelomaβ1: 2.3, β2: 2.1, β5: 0.9[20]
HOSOsteosarcoma2.55[10]
MG-63Osteosarcoma1.97[10]
U-2OSOsteosarcoma2.11[10]
Saos-2Osteosarcoma1.05[10]
Table 2: this compound's Effect on Proteasome Activity
TargetCell Type / ConditionIC50 Value (µmol/L)Reference
Caspase-like (β1)Purified human 20S proteasome7.1[20]
Trypsin-like (β2)Purified human 20S proteasome6.3[20]
Chymotrypsin-like (β5)Purified human 20S proteasome9.3[20]

Experimental Protocols

The following sections detail standardized methodologies for key experiments used to elucidate this compound's pro-apoptotic effects.

Cell Viability Assessment (MTS Assay)

This assay quantifies cell viability based on the metabolic reduction of a tetrazolium salt (MTS) by viable cells into a colored formazan product.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0-20 µM) for specific time points (e.g., 24, 48 hours).[10][14]

    • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control.

G A Seed Cells (96-well plate) B Treat with This compound A->B C Add MTS Reagent & Incubate B->C D Measure Absorbance (490 nm) C->D E Calculate % Viability D->E

Workflow for MTS cell viability assay.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Methodology:

    • Treat cells with desired concentrations of this compound for a specified time.

    • Harvest cells (including floating cells) and wash with cold PBS.

    • Resuspend cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[5][21]

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.

G A Treat Cells with this compound B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V & PI C->D E Flow Cytometry Analysis D->E

Workflow for Annexin V/PI apoptosis assay.
Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins in a sample, such as cleaved caspases and members of the Bcl-2 family.

  • Methodology:

    • Treat cells with this compound, then lyse them in RIPA buffer to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by molecular weight using SDS-PAGE.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved PARP, cleaved caspase-3, Bcl-2, Bax).[14][16]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

ROS Detection (DCFH-DA Staining)

This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Methodology:

    • Treat cells with this compound for the desired time.

    • Load the cells with DCFH-DA (e.g., 10-15 µM) and incubate for 15-45 minutes at 37°C.[21]

    • Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent compound DCF.

    • Wash cells with PBS to remove excess probe.

    • Measure the green fluorescence intensity using a fluorescence microscope or a flow cytometer.[3][21]

Conclusion

This compound is a potent natural compound that induces apoptosis in cancer cells through a sophisticated and interconnected network of signaling pathways. Its ability to simultaneously generate ROS, inhibit critical survival pathways like NF-κB and PI3K/Akt, and modulate the cellular protein quality control machinery makes it a highly promising candidate for cancer therapy. The detailed mechanisms and quantitative data presented in this guide underscore the multifaceted nature of this compound's action and provide a solid foundation for further research and development of this compound as a therapeutic agent.

References

Celastrol and its Impact on Metabolic Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Metabolic syndrome is a constellation of metabolic dysfunctions, including central obesity, insulin resistance, dyslipidemia, and hypertension, that collectively elevate the risk of developing type 2 diabetes and cardiovascular disease. Chronic low-grade inflammation and leptin resistance are now understood to be pivotal in the pathophysiology of this syndrome. Celastrol, a pentacyclic triterpene extracted from the roots of Tripterygium wilfordii (Thunder God Vine), has emerged as a potent therapeutic candidate. Preclinical studies have demonstrated its remarkable efficacy in ameliorating metabolic syndrome through multifaceted mechanisms. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on metabolic syndrome, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate its action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The global prevalence of metabolic syndrome is escalating, creating an urgent need for effective therapeutic interventions. This compound has garnered significant attention for its potent anti-obesity and metabolic-modulating properties.[1] Initially identified as a powerful anti-inflammatory agent in traditional Chinese medicine, recent research has unveiled its role as a leptin sensitizer, a key mechanism in its anti-obesity effects.[2] this compound's therapeutic potential extends to improving insulin sensitivity, reducing inflammation, and mitigating endoplasmic reticulum (ER) stress, all of which are central to the pathology of metabolic syndrome.[3][4] This guide will delve into the core scientific evidence supporting the use of this compound as a treatment for metabolic syndrome, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Molecular Mechanisms of this compound in Metabolic Syndrome

This compound exerts its therapeutic effects on metabolic syndrome through several interconnected molecular pathways. Its actions are pleiotropic, influencing central appetite regulation, peripheral inflammation, and cellular metabolic processes.

Leptin Sensitization

Leptin resistance is a hallmark of obesity, where despite high circulating levels of leptin, the brain fails to respond to its appetite-suppressing signals.[5] this compound has been identified as a potent leptin sensitizer.[2]

  • Interleukin-1 Receptor 1 (IL1R1) Pathway : A primary mechanism for this compound's leptin-sensitizing effect is its action on the IL1R1 pathway in the hypothalamus.[6][7] this compound upregulates the expression of IL1R1, which is required for its anti-obesity and leptin-sensitizing effects.[7] Mice deficient in IL1R1 are resistant to the weight-reducing and anti-diabetic effects of this compound.[6]

  • Inhibition of PTP1B and TCPTP : Protein tyrosine phosphatase 1B (PTP1B) and T-cell protein tyrosine phosphatase (TCPTP) are negative regulators of the leptin receptor (LEP-R) signaling pathway. This compound is thought to inhibit these phosphatases, thereby enhancing leptin signaling.[8]

  • Reduction of Endoplasmic Reticulum (ER) Stress : Chronic ER stress in hypothalamic neurons is a key contributor to leptin resistance. This compound alleviates ER stress, in part by inhibiting the phosphorylation of PERK (Protein kinase RNA-like endoplasmic reticulum kinase), which helps restore normal leptin signaling.[8][9]

Anti-inflammatory Effects

Chronic low-grade inflammation, particularly in adipose tissue, is a critical driver of insulin resistance and metabolic dysfunction.[10] this compound exhibits potent anti-inflammatory properties.

  • Inhibition of the NF-κB Pathway : The transcription factor NF-κB (nuclear factor kappa-B) is a master regulator of inflammation.[11] this compound has been shown to be a potent inhibitor of the NF-κB pathway.[12][13] It can directly bind to MD2 to inhibit TLR4/NF-κB activation, and also suppresses the cAMP-PKA-NF-κB signaling pathway in macrophages.[10][14] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[10][15]

  • Macrophage Polarization : this compound can modulate macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype in adipose tissue.[8]

  • Targeting CAP1 : this compound binds to adenylyl cyclase-associated protein 1 (CAP1) on macrophages, inhibiting the interaction between CAP1 and resistin. This action suppresses the downstream cAMP-PKA-NF-κB signaling pathway, reducing inflammation in adipose tissue and improving metabolic parameters.[10]

Improvement of Insulin Sensitivity

Insulin resistance in skeletal muscle, liver, and adipose tissue is a core component of metabolic syndrome. This compound improves insulin sensitivity through multiple mechanisms.

  • PI3K/Akt Pathway : In human skeletal muscle cells, this compound has been shown to improve insulin-stimulated glucose uptake by enhancing the PI3K/Akt signaling pathway.[12]

  • AMPK Activation : this compound activates AMP-activated protein kinase (AMPK), a key energy sensor in cells.[13][16] Activated AMPK can improve insulin sensitivity and glucose metabolism.

  • Reduction of Lipotoxicity-Induced Inflammation : By inhibiting NF-κB and reducing inflammation in metabolic tissues, this compound mitigates the inflammatory processes that contribute to insulin resistance.[11]

Regulation of Energy Expenditure and Lipid Metabolism

Beyond its effects on appetite and inflammation, this compound also influences energy expenditure and lipid metabolism.

  • HSF1-PGC1α Pathway : this compound activates Heat Shock Factor 1 (HSF1), which in turn promotes the expression of PGC-1α. This pathway enhances mitochondrial function and energy expenditure in adipose tissue and muscle, contributing to its anti-obesity effects.[4][8]

  • Modulation of Gut Microbiota : this compound has been shown to alter the composition of the gut microbiota, increasing the ratio of Bacteroidetes to Firmicutes. This modulation can contribute to its anti-obesity effects, potentially by inhibiting intestinal lipid absorption.[8][17]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on various metabolic parameters as reported in key preclinical studies.

Table 1: Effects of this compound on Body Weight and Food Intake in Diet-Induced Obese (DIO) Mice
Study ReferenceAnimal ModelThis compound Dose & RouteDuration% Body Weight LossChange in Food Intake
Liu et al., 2015[2]DIO C57BL/6J mice100 µg/kg/day, i.p.3 weeks~45%Significant reduction
Kyriakou et al., 2019[18]DIO miceNot specifiedNot specifiedSubstantial reductionSubstantial reduction
Pfuhlmann et al., 2020[19]Aged C57BL/6 mice100 µg/kg/day, s.c.14 daysSignificant reductionSuppressed food intake
Feng et al., 2019[10]HFD-fed C57BL/6J mice3 mg/kg, i.p.25 daysDrastic reductionNo significant effect
Shi et al., 2022[20]DIO mice100 µg/kg/day8 weeksSignificant reductionNot specified
Ma et al., 2021[21]HFD-fed mice1 µg/kg3 monthsPrevention of obesityNo significant effect
Table 2: Effects of this compound on Glucose Homeostasis and Insulin Sensitivity
Study ReferenceAnimal ModelThis compound Dose & RouteKey Findings
Kim et al., 2013[11]db/db mice1.5 mg/kg/day, i.p.Reduced insulin resistance, improved glycemic control.
Abu Bakar et al., 2019[12]Human skeletal muscle cellsNot applicableEnhanced insulin-stimulated glucose uptake by 86% in insulin-resistant cells.
Shi et al., 2022[20]DIO mice100 µg/kg/dayNormalized blood glucose levels.
Feng et al., 2019[10]HFD-fed C57BL/6J mice3 mg/kg, i.p.Significantly improved glucose tolerance and insulin sensitivity.
Liu et al., 2015[5]DIO miceNot specifiedImproved glucose metabolism.
Table 3: Effects of this compound on Inflammatory Markers
Study ReferenceAnimal Model/Cell LineThis compound Dose & RouteKey Findings
Feng et al., 2019[10]HFD-fed C57BL/6J mice3 mg/kg, i.p.Significantly reduced serum levels of IL-1β, IL-6, and TNF-α.
Shi et al., 2022[20]DIO mice100 µg/kg/dayReduced pro-inflammatory markers IL-1β and TNF-α; increased anti-inflammatory IL-10.
Kim et al., 2013[11]db/db mice1.5 mg/kg/day, i.p.Suppressed proinflammatory cytokine activity in the kidney.
Luo et al., 2017[22]DIO miceNot specifiedSuppressed macrophage M1 polarization.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound and metabolic syndrome.

Animal Models and this compound Administration
  • Induction of Diet-Induced Obesity (DIO) : Male C57BL/6J mice, typically 6-8 weeks old, are fed a high-fat diet (HFD), often containing 60% kcal from fat, for a period of 12-16 weeks to induce obesity, hyperleptinemia, and insulin resistance.[10]

  • This compound Administration : this compound (purity >98%) is typically dissolved in a vehicle such as a mixture of DMSO and PEG400 or corn oil. Administration is commonly performed via intraperitoneal (i.p.) injection at doses ranging from 1 to 3 mg/kg/day.[10][11] Some studies have also used subcutaneous (s.c.) injection or oral gavage.[19][23] The duration of treatment varies from a few days to several weeks depending on the study design.[10][24]

Assessment of Glucose Metabolism and Insulin Sensitivity
  • Glucose Tolerance Test (GTT) : After an overnight fast (typically 12-16 hours), mice are administered a bolus of glucose (usually 2 g/kg body weight) via i.p. injection or oral gavage. Blood glucose levels are measured from tail vein blood at baseline (0 min) and at various time points post-injection (e.g., 15, 30, 60, 90, and 120 min) using a glucometer.[25][26]

  • Insulin Tolerance Test (ITT) : Following a shorter fasting period (e.g., 4-6 hours), mice are given an i.p. injection of human insulin (e.g., 0.75 U/kg body weight). Blood glucose is measured at baseline and at several time points after insulin administration (e.g., 15, 30, 45, and 60 min) to assess insulin sensitivity.[26][27]

  • Hyperinsulinemic-Euglycemic Clamp : This is the gold standard for assessing insulin sensitivity. It involves a continuous infusion of insulin to achieve a hyperinsulinemic state, while glucose is infused at a variable rate to maintain euglycemia. The glucose infusion rate required to maintain normal blood glucose levels is a measure of insulin sensitivity.[25][28]

Measurement of Inflammatory Markers
  • Enzyme-Linked Immunosorbent Assay (ELISA) : Serum or tissue homogenate levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and anti-inflammatory cytokines like IL-10 are quantified using commercially available ELISA kits according to the manufacturer's instructions.[10]

  • Quantitative Real-Time PCR (qPCR) : The expression of genes encoding inflammatory markers in tissues (e.g., adipose tissue, liver) is measured by qPCR. Total RNA is extracted from the tissue, reverse-transcribed into cDNA, and then qPCR is performed using specific primers for the target genes and a housekeeping gene for normalization.

  • Immunohistochemistry/Immunofluorescence : Tissue sections (e.g., adipose tissue) can be stained with antibodies against macrophage markers (e.g., F4/80, CD11c for M1 macrophages) to visualize and quantify immune cell infiltration.[10]

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound in the context of metabolic syndrome.

Diagram 1: this compound's Leptin Sensitizing Effect in the Hypothalamus

Celastrol_Leptin_Pathway cluster_hypothalamus Hypothalamic Neuron Leptin Leptin LEPR Leptin Receptor (LEP-R) Leptin->LEPR JAK2 JAK2 LEPR->JAK2 STAT3 STAT3 JAK2->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 SOCS3 SOCS3 (Inhibitor) pSTAT3->SOCS3 Induces nucleus Gene Expression (Anorexigenic) pSTAT3->nucleus Nuclear Translocation SOCS3->JAK2 PTP1B PTP1B (Inhibitor) PTP1B->JAK2 ER_Stress ER Stress ER_Stress->LEPR Impairs Signaling IL1R1 IL1R1 This compound This compound This compound->PTP1B Inhibits This compound->ER_Stress This compound->IL1R1 Upregulates

Caption: this compound enhances leptin sensitivity by upregulating IL1R1 and inhibiting negative regulators.

Diagram 2: this compound's Anti-inflammatory Action in Macrophages

Celastrol_Inflammation_Pathway cluster_macrophage Macrophage Resistin Resistin CAP1 CAP1 Resistin->CAP1 cAMP cAMP CAP1->cAMP PKA PKA cAMP->PKA NFkB NF-κB PKA->NFkB Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory Promotes Transcription This compound This compound This compound->CAP1 Binds and Inhibits Resistin Interaction

Caption: this compound inhibits resistin-induced inflammation by targeting CAP1 in macrophages.

Diagram 3: Experimental Workflow for Assessing this compound's Efficacy in DIO Mice

Experimental_Workflow start Start: C57BL/6J Mice (6-8 weeks old) hfd High-Fat Diet (HFD) (12-16 weeks) start->hfd obesity Induction of Obesity, Insulin Resistance, Hyperleptinemia hfd->obesity randomization Randomization into Treatment Groups obesity->randomization treatment Treatment Period (e.g., 3-8 weeks) - Vehicle Control - this compound (i.p., s.c., or oral) randomization->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake treatment->monitoring endpoint End-point Analysis treatment->endpoint gtt_itt Metabolic Tests: - GTT - ITT endpoint->gtt_itt blood Blood Collection: - Serum Cytokines (ELISA) - Glucose, Insulin, Lipids endpoint->blood tissue Tissue Collection: (Adipose, Liver, Muscle) - qPCR - Immunohistochemistry endpoint->tissue data_analysis Data Analysis and Interpretation gtt_itt->data_analysis blood->data_analysis tissue->data_analysis

Caption: Workflow for evaluating this compound's metabolic effects in diet-induced obese mice.

Conclusion and Future Directions

This compound has demonstrated significant promise as a therapeutic agent for metabolic syndrome in a multitude of preclinical studies. Its ability to restore leptin sensitivity, combat inflammation, and improve insulin sensitivity through multiple, synergistic pathways makes it a compelling candidate for further development. The quantitative data consistently show robust effects on weight loss, glucose homeostasis, and inflammatory markers.

Despite these promising results, several challenges remain. The clinical translation of this compound has been hindered by concerns regarding its bioavailability and potential toxicity.[13] Future research should focus on the development of novel drug delivery systems and formulations to enhance its safety and efficacy profile. Furthermore, while the primary mechanisms of action are being elucidated, the full spectrum of its molecular targets and off-target effects requires further investigation. Rigorous, well-designed clinical trials are now the critical next step to validate the therapeutic potential of this compound in human populations with metabolic syndrome.[22] The continued exploration of this natural compound and its derivatives could pave the way for a new class of therapeutics to combat the growing epidemic of metabolic disease.

References

A Technical Guide to the Pharmacokinetics of Celastrol in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Celastrol, a pentacyclic triterpenoid extracted from the Thunder God Vine (Tripterygium wilfordii), has garnered significant attention for its potent anti-inflammatory, anti-tumor, and anti-obesity properties.[1][2][3] Despite its therapeutic promise, the clinical development of this compound is hampered by several challenges, most notably its poor aqueous solubility, low oral bioavailability, and a narrow therapeutic window.[4][5][6] Understanding the pharmacokinetic profile of this compound in preclinical animal models is therefore critical for designing effective drug delivery systems and enabling its transition to clinical applications. This guide provides an in-depth overview of this compound's pharmacokinetics, summarizing key data, detailing experimental methodologies, and visualizing core concepts.

Pharmacokinetic Parameters of this compound

The pharmacokinetic properties of this compound have been investigated in various animal models, including rats, mice, and dogs. A consistent finding across studies is its poor absorption and rapid clearance when administered in its pure form. However, advanced formulations have shown significant improvements in bioavailability. The following tables summarize key pharmacokinetic parameters from various preclinical studies.

Table 1: Pharmacokinetics of this compound in Rats (Oral Administration)

FormulationDoseGenderCmaxTmax (h)AUC (μg·h/L)Absolute Bioavailability (%)Reference
Pure this compound1 mg/kgMale66.93 ± 10.28 µg/L6.05 ± 1.12--[4]
Pure this compound--35.1 ± 7.9 ng/mL--17.06[1][2][5]
TGV Tablets-Male14.31 ± 7.33 µg/L-188.17 ± 92.3394.19 (combined)[1]
TGV Tablets-Female32.03 ± 8.41 µg/L-379.49 ± 118.1994.19 (combined)[1]
Cel-LPs10 mg/kgMale----[6]

TGV: Thunder God Vine; Cel-LPs: this compound-Loaded Liposomes. Note that units may vary between studies.

Table 2: Pharmacokinetics of this compound in Rats (Intravenous Administration)

FormulationDoseCmaxAUC₀-∞ (h*ng/mL)t½ (h)MRT(0-∞) (h)Reference
Pure this compound1 mg/kg1701.3 ± 170.7 ng/mL--0.26[2][7]
Pure this compound1 mg/kg0.17 µg/mL---[3]
CL-SFNP1 mg/kg4414.8 ± 1666.1 ng/mL8646.1 ± 1998.9--[2]
CL-SFNP1 mg/kg0.87 µg/mL--0.67[3][7]
Cel-LPs2 mg/kg--11.717.98[6]

CL-SFNP: this compound-encapsulated Silk Fibroin Nanoparticles; Cel-LPs: this compound-Loaded Liposomes.

Table 3: Pharmacokinetics of this compound in Other Animal Models

Animal ModelRouteCmaxTmax (h)Reference
Beagle DogsOral35.64 ± 9.54 µg/L2.62 ± 0.69[4]
RabbitsOral149.24 ± 31.21 ng/mL1.00 ± 0.07[4]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible pharmacokinetic studies. Below is a representative methodology synthesized from common practices in this compound research.

  • Species: Sprague-Dawley (SD) rats are frequently used for this compound pharmacokinetic studies.[4][6][8]

  • Housing: Animals are typically housed in controlled environments with standard chow and water ad libitum. An appropriate acclimatization period is necessary before experimentation.

  • Ethics: All animal procedures must adhere to ethical guidelines for animal welfare, such as the 3R principles (Replacement, Reduction, and Refinement).[6]

  • Intravenous (IV) Administration:

    • Formulation: For IV injection, pure this compound is often dissolved in a vehicle like polyethylene glycol (PEG) 300 or a mixture of DMSO, PEG, and saline.[3][6]

    • Nanoparticles/Liposomes: Formulations such as this compound-loaded silk fibroin nanoparticles (CL-SFNP) or liposomes (Cel-LPs) are suspended in a suitable buffer like PBS.[2][6]

    • Administration: The formulation is administered as a bolus injection, typically into the tail vein.[6][9]

  • Oral (PO) Administration:

    • Formulation: For oral administration, this compound may be suspended in a vehicle or encapsulated in nanoparticles or liposomes.

    • Administration: The dose is administered via oral gavage.[4]

  • Blood Sampling: Serial blood samples (e.g., 300 μL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours).[6]

  • Collection Sites: Common sites for serial bleeding in rats include the tail vein or submandibular vein.[6][9] A terminal sample can be obtained via cardiac puncture.[9]

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin) and immediately centrifuged (e.g., at 4000 r/min) to separate the plasma.[6] The resulting plasma is stored at -20°C or lower until analysis.

A sensitive and specific analytical method is required to quantify the low concentrations of this compound in plasma. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most common method.

  • Sample Preparation: A protein precipitation step is typically performed by adding a solvent like acetonitrile to the plasma samples to remove proteins. This is followed by centrifugation, and the supernatant is collected for analysis.

  • Chromatography: A C18 column is commonly used for chromatographic separation. The mobile phase often consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with a modifier (e.g., formic acid).

  • Mass Spectrometry: Detection is performed using a mass spectrometer, often in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

  • Validation: The method must be validated for linearity, precision, accuracy, recovery, and stability, with a standard curve showing good linearity in the expected concentration range (e.g., 0.11–54.3 ng/mL).[1]

Visualizations of Experimental and Biological Pathways

Visual diagrams are crucial for understanding complex workflows and biological interactions. The following diagrams were generated using Graphviz (DOT language) to illustrate a typical pharmacokinetic workflow and a key signaling pathway affected by this compound.

G cluster_prep Phase 1: Preparation cluster_admin Phase 2: Dosing & Sampling cluster_analysis Phase 3: Bioanalysis & Modeling A Animal Acclimatization (Sprague-Dawley Rats) C Drug Administration (IV or Oral) A->C B Drug Formulation (e.g., this compound in Vehicle or Liposomes) B->C D Serial Blood Collection (Predetermined Time Points) C->D E Plasma Separation (Centrifugation) D->E F Sample Preparation (Protein Precipitation) E->F G LC-MS/MS Analysis (Quantification of this compound) F->G H Pharmacokinetic Modeling (e.g., Non-compartmental analysis) G->H I Data Reporting (Cmax, AUC, t1/2, etc.) H->I

Caption: Workflow for a typical this compound pharmacokinetic study in rats.

This compound's therapeutic effects are mediated through various signaling pathways. It is known to inhibit the NLRP3 inflammasome, a key player in inflammation.

G cluster_pathway NLRP3 Inflammasome Pathway Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., MSU crystals in gout) NLRP3 NLRP3 Activation Inflammatory_Stimuli->NLRP3 ASC ASC Recruitment NLRP3->ASC Caspase1 Pro-Caspase-1 Activation ASC->Caspase1 IL1B Mature IL-1β Release Caspase1->IL1B Inflammation Inflammation IL1B->Inflammation This compound This compound This compound->NLRP3 Inhibits

Caption: this compound inhibits the NLRP3 inflammasome pathway.

Conclusion

The pharmacokinetic profile of this compound in animal models is characterized by low oral bioavailability and rapid clearance, primarily due to its poor water solubility.[4][5] Studies consistently show that female rats tend to have better absorption of this compound than males.[1] The development of novel drug delivery systems, such as liposomes and silk fibroin nanoparticles, has proven to be a highly effective strategy for overcoming these limitations.[2][3][6] These advanced formulations have successfully increased the systemic exposure, prolonged the circulation time, and enhanced the bioavailability of this compound, thereby unlocking more of its therapeutic potential.[6][7] Further research and optimization of these delivery systems are crucial for advancing this compound into clinical trials and realizing its promise as a treatment for a range of diseases.

References

Celastrol: A Promising Phytochemical for the Targeted Therapy of Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Celastrol, a pentacyclic triterpenoid extracted from the thunder god vine (Tripterygium wilfordii), has emerged as a potent anti-inflammatory and immunomodulatory agent with significant therapeutic potential for a range of autoimmune diseases. This whitepaper provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its modulation of key signaling pathways and its effects on various immune cell populations. We present a compilation of quantitative data from preclinical studies in established autoimmune disease models, including rheumatoid arthritis and systemic lupus erythematosus. Detailed experimental protocols for key assays are provided to facilitate further research and development. Furthermore, we visualize the intricate signaling cascades and experimental workflows using Graphviz diagrams to offer a clear and concise representation of the scientific evidence supporting this compound as a promising candidate for future autoimmune disease therapies.

Introduction

Autoimmune diseases, a heterogeneous group of chronic inflammatory conditions, arise from a dysregulated immune response directed against self-antigens. The global prevalence of these debilitating disorders is on the rise, creating a significant unmet medical need for novel, effective, and safe therapeutic interventions. Current treatment strategies, often involving broad-spectrum immunosuppressants, are associated with significant side effects and a substantial portion of patients exhibit inadequate responses.[1]

This compound, a natural compound with a long history in traditional Chinese medicine, has garnered considerable attention for its potent therapeutic properties.[1] Extensive preclinical research has demonstrated its efficacy in various models of autoimmune diseases, including rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), multiple sclerosis (MS), and psoriasis.[1] This document aims to provide a detailed technical guide for researchers and drug development professionals, summarizing the key findings on this compound's therapeutic potential and providing the necessary tools to advance its journey from preclinical research to clinical application.

Mechanism of Action: Modulation of Key Signaling Pathways

This compound exerts its immunomodulatory effects by targeting multiple intracellular signaling pathways that are pivotal in the pathogenesis of autoimmune diseases.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immunity.[2] In autoimmune diseases, aberrant NF-κB activation leads to the overproduction of pro-inflammatory cytokines and other inflammatory mediators. This compound has been shown to be a potent inhibitor of the NF-κB pathway.[2] It directly targets and inhibits the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This action sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and the transcription of target inflammatory genes.[3]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkBa IκBα IKK_complex->IkBa P NFkB NF-κB IkBa->NFkB IkBa_P p-IκBα NFkB_n NF-κB NFkB->NFkB_n Proteasome Proteasome IkBa_P->Proteasome Degradation This compound This compound This compound->IKK_complex DNA DNA NFkB_n->DNA Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway.
Modulation of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling that drives immune cell differentiation and activation. Dysregulation of this pathway is a hallmark of many autoimmune diseases. This compound has been shown to interfere with the JAK/STAT pathway, although the precise mechanisms are still under investigation. Some studies suggest that this compound can inhibit the phosphorylation of STAT3, a key transcription factor involved in the differentiation of pro-inflammatory Th17 cells.[1]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT P pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization STAT_dimer_n STAT Dimer STAT_dimer->STAT_dimer_n This compound This compound This compound->JAK DNA DNA STAT_dimer_n->DNA Gene_Transcription Gene Transcription DNA->Gene_Transcription

Figure 2: this compound's Modulation of the JAK/STAT Signaling Pathway.
Suppression of the NLRP3 Inflammasome

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in innate immunity by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. Aberrant NLRP3 inflammasome activation is implicated in the pathogenesis of several autoimmune and inflammatory disorders. This compound has been identified as a potent inhibitor of the NLRP3 inflammasome.[4] It has been shown to block multiple steps in the activation cascade, including the priming and activation signals, thereby reducing the secretion of IL-1β and IL-18 and inhibiting pyroptosis, a form of inflammatory cell death.[4]

NLRP3_Inflammasome_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 ASC ASC NLRP3->ASC Activation Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis IL1b IL-1β IL18 IL-18 This compound This compound This compound->NLRP3 This compound->Pro_Casp1 AIA_Protocol cluster_induction Disease Induction (Day 0) cluster_treatment Treatment (Days 8-21) cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis (Day 22) Induction Inject 100 µL of Freund's Complete Adjuvant (10 mg/mL M. tuberculosis) intradermally into the base of the tail of female Lewis rats. Treatment_Start Initiate this compound treatment on day 8 post-induction. Induction->Treatment_Start Dosing Administer this compound (e.g., 1, 2.5, 5 µg/g/day) or vehicle control orally once daily. Treatment_Start->Dosing Scoring Monitor and score clinical signs of arthritis (inflammation, erythema, swelling) every other day. Dosing->Scoring Ankle Measure ankle perimeter with a digital caliper. Scoring->Ankle Sacrifice Euthanize rats on day 22. Ankle->Sacrifice Sample_Collection Collect blood for serum analysis (cytokines). Collect paws for histological analysis (H&E staining, immunohistochemistry for CD68). Sacrifice->Sample_Collection

References

The Thunder God Vine: A Technical Guide to the History and Traditional Use of Tripterygium wilfordii in Medicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripterygium wilfordii Hook F., commonly known as Lei Gong Teng or Thunder God Vine, is a perennial vine with a rich history in traditional Chinese medicine (TCM) spanning centuries. Revered for its potent anti-inflammatory and immunosuppressive properties, it has been traditionally used to treat a wide array of ailments, particularly autoimmune and inflammatory diseases such as rheumatoid arthritis and psoriasis. This technical guide provides an in-depth exploration of the historical and traditional applications of Tripterygium wilfordii, supported by quantitative data, detailed experimental protocols for investigating its mechanisms of action, and visualizations of key signaling pathways it modulates. This document aims to serve as a comprehensive resource for researchers and professionals in drug development, bridging the gap between traditional knowledge and modern scientific investigation.

Historical Context and Traditional Use

The medicinal use of Tripterygium wilfordii is deeply rooted in traditional Chinese medicine. Historical records indicate its application for a variety of conditions, a testament to its perceived potent therapeutic effects.

Early Records and Geographical Distribution

The first documented use of Tripterygium wilfordii can be traced back to the Ming Dynasty in China.[1] It was initially mentioned in the "Dian Nan Ben Cao" (Yunnan Materia Medica) in 1476 as a remedy for various types of arthritis.[1] Later, it was more formally recorded in the "Compendium of Materia Medica (Ben Cao Gang Mu Shi Yi)," a significant text in the history of TCM.[2] The plant is native to southern China and is also found in Japan and Korea.[3][4] In Japan, it is known as "raiji," and in South Korea, it is called "jeokseong," where it has also been traditionally used for rheumatoid arthritis.[2]

Traditional Chinese Medicine (TCM) Properties

In the framework of TCM, Tripterygium wilfordii is characterized by its bitter, pungent, and cold properties.[1] It is believed to act on the liver and spleen meridians.[1] Its primary traditional functions include dispelling wind and dampness, clearing heat and resolving toxicity, reducing swelling, and alleviating pain.[1] These properties made it a primary candidate for treating "Bi Zheng," or painful obstruction syndrome, which aligns with the modern understanding of arthritis and other inflammatory joint diseases.[5]

Traditional Applications

The most prominent traditional use of Tripterygium wilfordii has been for the management of rheumatoid arthritis (RA).[3][4][6] It has also been employed for a range of other conditions, including:

  • Dermatological Diseases: Psoriasis, sores, and itchy rashes.[1]

  • Autoimmune Disorders: Systemic lupus erythematosus (SLE).[1]

  • Other Inflammatory Conditions: Joint pain, pulmonary tuberculosis, and snake bites.[1]

  • Insecticidal Use: Extracts from the bark have been used as a natural insecticide for centuries.[4]

Traditional Preparation and Dosage

The preparation of Tripterygium wilfordii for medicinal use is a critical step due to its inherent toxicity. Traditional methods emphasize specific processing techniques to mitigate adverse effects while preserving therapeutic efficacy.

Traditional Preparation Methods

The primary traditional method of preparation is decoction, which involves boiling the plant material in water.[3] Key considerations in traditional preparation include:

  • Part Used: The root is the most medicinally potent part of the plant.[1]

  • Detoxification: The root bark is considered the most toxic part and is traditionally removed before preparation.[3][5] The remaining inner root, or xylem, is then used.[1][3]

  • Decoction Time: Prolonged boiling, typically for at least one to two hours, is recommended to reduce toxicity.[3][5] It is believed that as the boiling time increases, the toxicity decreases, although there may be a concurrent reduction in anti-inflammatory activity. A one-hour boiling time is often considered optimal to balance efficacy and safety.[3]

  • Co-decoction: In some practices, Tripterygium wilfordii is co-decocted with other herbs like mung beans, white peony root, or honeysuckle to further reduce its toxicity.[3]

Traditional Dosage

The dosage of Tripterygium wilfordii in traditional medicine is carefully controlled due to its narrow therapeutic window.

Preparation MethodTraditional Daily DosageConditions TreatedSource(s)
Decoction (raw herb)5 - 12 gramsRheumatoid Arthritis, Psoriasis, Inflammatory Conditions[1][5]
Polyglycoside Tablets1 - 1.5 mg/kg of body weightRheumatoid Arthritis[7][8]

Note: The use of Tripterygium wilfordii is contraindicated in pregnancy and should be used with caution in elderly and pediatric patients, as well as individuals with pre-existing heart, liver, or kidney conditions.[5][7]

Modern Formulations and Clinical Dosages

With advancements in pharmaceutical technology, various modern formulations of Tripterygium wilfordii have been developed to standardize dosage and potentially reduce toxicity.

FormulationActive Component FocusCommon Clinical Daily DosageConditions StudiedSource(s)
Tripterygium wilfordii TabletsWhole extract60 - 360 mgRheumatoid Arthritis[4]
Tripterygium wilfordii Glycoside TabletsGlycosides10 - 60 mgRheumatoid Arthritis, Psoriasis[9]
Triptolide (isolated compound)TriptolideVaries (research)Cancer, Autoimmune Diseases[2]
Celastrol (isolated compound)This compoundVaries (research)Obesity, Autoimmune Diseases[10]

Experimental Protocols

Investigating the mechanisms of action of Tripterygium wilfordii requires robust and reproducible experimental protocols. Below are examples of methodologies for extract preparation and in vitro analysis.

Preparation of Ethanolic Extract of Tripterygium wilfordii

This protocol is based on a general method for preparing herbal extracts for in vitro studies.

Objective: To prepare an ethanolic extract of Tripterygium wilfordii root for use in cell-based assays.

Materials:

  • Dried, peeled root of Tripterygium wilfordii

  • Mechanical grinder

  • 99% Ethanol

  • Whatman filter paper

  • Rotary evaporator

  • Sterile storage vials

Procedure:

  • Preparation of Plant Material: Wash the dried, peeled roots of Tripterygium wilfordii to remove any debris. Allow the roots to air-dry completely in the shade.

  • Grinding: Grind the dried roots into a fine powder using a mechanical grinder.

  • Maceration: Weigh 500g of the powdered plant material and place it in a large container. Add 500 ml of 99% ethanol and macerate the mixture repeatedly.

  • Filtration: Filter the mixture through Whatman filter paper to separate the extract from the solid plant material.

  • Concentration: Concentrate the filtered extract by evaporating the ethanol using a rotary evaporator.

  • Storage: Store the concentrated extract in sterile vials at 4°C until further use.

In Vitro Assay for NF-κB Inhibition using a Luciferase Reporter Assay

This protocol provides a framework for assessing the inhibitory effect of a Tripterygium wilfordii extract on the NF-κB signaling pathway.

Objective: To quantify the inhibition of NF-κB activation in response to a Tripterygium wilfordii extract in a cell-based assay.

Materials:

  • HEK293 cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • Tripterygium wilfordii extract (prepared as in 4.1)

  • TNF-α (or other NF-κB activator)

  • Dual-luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 50-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.

  • Treatment: Treat the cells with varying concentrations of the Tripterygium wilfordii extract for a predetermined period (e.g., 1-2 hours). Include a vehicle control.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α, for a specific duration (e.g., 6 hours).

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the percentage of NF-κB inhibition for each concentration of the extract compared to the stimulated control.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Tripterygium wilfordii are attributed to its modulation of key inflammatory and immune signaling pathways. The active compounds, primarily triptolide and this compound, play a significant role in these interactions.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Tripterygium wilfordii and its active compounds have been shown to inhibit this pathway at multiple points.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK TNFR->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα-NF-κB IκBα NF-κB NF-κB_n NF-κB IκBα-NF-κB->NF-κB_n Translocation Inflammatory Genes Inflammatory Genes NF-κB_n->Inflammatory Genes Transcription Tripterygium wilfordii\n(Triptolide, this compound) Tripterygium wilfordii (Triptolide, this compound) Tripterygium wilfordii\n(Triptolide, this compound)->IKK Inhibition Tripterygium wilfordii\n(Triptolide, this compound)->NF-κB_n Inhibition of Transcription

Caption: Inhibition of the NF-κB signaling pathway by Tripterygium wilfordii.

Modulation of the IL-6/STAT3 Signaling Pathway

The Interleukin-6 (IL-6) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway is crucial for T-cell differentiation and the inflammatory response. Tripterygium wilfordii has been demonstrated to suppress this pathway.

IL6_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R JAK JAK IL-6R->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3_dimer p-STAT3 Dimer p-STAT3->p-STAT3_dimer Dimerization & Translocation Inflammatory Genes Inflammatory Genes p-STAT3_dimer->Inflammatory Genes Transcription Tripterygium wilfordii Tripterygium wilfordii Tripterygium wilfordii->JAK Inhibition Experimental_Workflow cluster_preparation Preparation cluster_invitro In Vitro Experiment cluster_analysis Data Analysis & Conclusion A Tripterygium wilfordii Root Material B Ethanolic Extraction & Concentration A->B C Characterization of Extract (HPLC for Triptolide/Celastrol) B->C D Culture Rheumatoid Arthritis Synovial Fibroblasts (RASF) E Treatment with Tripterygium Extract D->E F Stimulation with Pro-inflammatory Cytokine (e.g., TNF-α) E->F G Cell Viability Assay (MTT/XTT) F->G H Gene Expression Analysis (qRT-PCR for Inflammatory Genes) F->H I Protein Analysis (Western Blot for NF-κB, p-STAT3) F->I J Cytokine Measurement (ELISA for IL-6, IL-8) F->J K Statistical Analysis G->K H->K I->K J->K L Conclusion on Anti-inflammatory and Anti-proliferative Effects K->L

References

Celastrol's Effect on Gene Expression Profiling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Celastrol, a pentacyclic triterpenoid extracted from the root of Tripterygium wilfordii, has garnered significant attention for its potent anti-inflammatory, anti-cancer, and anti-obesity properties.[1][2] At the molecular level, this compound exerts its pleiotropic effects by modulating the expression of a wide array of genes. This is achieved through its interaction with several critical cellular signaling pathways. This technical guide provides an in-depth analysis of this compound's impact on gene expression, detailing its influence on key signaling cascades, summarizing quantitative data from transcriptomic studies, and outlining the experimental protocols used to elucidate these effects. The primary audience for this document includes researchers, scientists, and drug development professionals seeking to understand and leverage this compound's mechanism of action.

Core Mechanisms of Action on Gene Expression

This compound's ability to alter gene expression profiles stems from its capacity to modulate key transcription factors and signaling pathways that are central to cellular homeostasis, stress response, and disease pathogenesis. The most well-documented of these are the NF-κB, HSF1, and Nrf2 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a cornerstone of the inflammatory response. Its aberrant activation is linked to chronic inflammatory diseases and various cancers.[3][4] this compound is a well-established inhibitor of this pathway.[3] It has been shown to target IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα).[3] This action sequesters the NF-κB p65/p50 dimer in the cytoplasm, blocking its nuclear translocation and preventing it from activating the transcription of its downstream target genes.[3][5][6] This inhibition leads to the downregulation of numerous pro-inflammatory and cancer-related genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNFα / IL-1β ikk IKK Complex tnf->ikk ikba IκBα ikk->ikba Phosphorylates nfkb_complex p65/p50/IκBα (Inactive) p65 p65 p65_nuc p65 p65->p65_nuc Translocation p50 p50 p50_nuc p50 p50->p50_nuc nfkb_complex->p65 Degradation of IκBα nfkb_complex->p50 This compound This compound This compound->ikk Inhibits dna κB DNA Site p65_nuc->dna p50_nuc->dna genes Gene Transcription (IL-6, MMP-9, ICAM-1) dna->genes G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus hsp90 HSP90 hsf1_inactive HSF1 (Monomer) Inactive hsp90->hsf1_inactive Inhibits hsf1_active HSF1 (Trimer) Active hsf1_inactive->hsf1_active Trimerization & Phosphorylation hsf1_nuc HSF1 Trimer hsf1_active->hsf1_nuc Translocation This compound This compound This compound->hsp90 Interferes hse HSE DNA Site hsf1_nuc->hse hsp_genes Gene Transcription (HSP70, HSP27, etc.) hse->hsp_genes G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus keap1 Keap1 nrf2 Nrf2 keap1->nrf2 Binds & Sequesters ub Ubiquitination & Degradation nrf2->ub nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation This compound This compound This compound->keap1 Promotes Degradation are ARE DNA Site nrf2_nuc->are ao_genes Gene Transcription (HO-1, GCLM, etc.) are->ao_genes G A 1. Experimental Treatment (Cell Culture / Animal Model + this compound) B 2. Total RNA Extraction A->B C 3. RNA Quality Control (e.g., Bioanalyzer) B->C D 4a. RNA-Sequencing (Library Prep -> Sequencing) C->D High-Throughput Profiling E 4b. Microarray (cDNA Labeling -> Hybridization) C->E F 5. Bioinformatic Analysis (DEG Identification, Pathway Analysis) D->F E->F G 6. Target Validation (RT-qPCR, Western Blot) F->G

References

Initial toxicity screening of Celastrol

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Initial Toxicity Screening of Celastrol

Abstract

This compound, a pentacyclic triterpenoid extracted from the root bark of Tripterygium wilfordii, has garnered significant attention for its potent anti-cancer, anti-inflammatory, and anti-obesity properties. Despite its therapeutic potential, the clinical application of this compound is significantly hampered by its narrow therapeutic window and the risk of severe organ toxicity. This technical guide provides a comprehensive overview of the initial toxicity screening of this compound, designed for researchers, scientists, and drug development professionals. It consolidates key findings from in vitro and in vivo studies, details essential experimental protocols, and visualizes the primary signaling pathways implicated in this compound-induced toxicity.

Introduction

This compound exhibits a wide range of biological activities, making it a promising candidate for treating various diseases, including cancer, inflammatory disorders, and metabolic syndromes. However, reports of its toxicity, particularly affecting the liver, heart, and kidneys, necessitate a thorough and systematic toxicity assessment early in the drug development process. An initial toxicity screen is crucial for establishing a preliminary safety profile, identifying dose-limiting toxicities, and understanding the underlying mechanisms of its adverse effects. This guide outlines the core components of such a screen.

In Vitro Cytotoxicity Assessment

The first step in toxicity screening involves evaluating this compound's effect on cell viability across various cell lines. This provides crucial data on its general cytotoxicity and its selectivity towards cancer cells versus healthy cells.

Data Summary: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying cytotoxicity. This compound has demonstrated potent, dose-dependent cytotoxicity across numerous cell lines.

Cell LineCell TypeIC₅₀ (µM) for 24hReference
Cancer Lines
Saos-2Human Osteosarcoma1.05
MG-63Human Osteosarcoma1.97
U-2OSHuman Osteosarcoma2.11
HOSHuman Osteosarcoma2.55
A2780Human Ovarian Cancer2.11 (for 72h)
SKOV3Human Ovarian Cancer2.29 (for 72h)
Non-Cancer Lines
Human FibroblastsNormal Connective Tissue6.32 - 22.11
NRVMsNeonatal Rat Ventricular Myocytes>1.0 (Significant viability decrease)
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., HepG2, H9c2, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ value.

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h for Cell Attachment seed->incubate1 treat Treat with this compound Dilutions incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570nm solubilize->read calculate Calculate IC50 Value read->calculate

Workflow for In Vitro Cytotoxicity Assessment using MTT Assay.

In Vivo Acute Toxicity Assessment

In vivo studies are essential to understand the systemic toxicity and identify target organs. Acute toxicity studies, often to determine the LD₅₀ (median lethal dose), are a starting point.

Data Summary: LD₅₀ and Organ-Specific Toxicity

LD₅₀ data for this compound shows variability across studies, highlighting the need for careful dose selection. The primary toxicities observed in animal models are dose-dependent and affect multiple organs.

ParameterSpeciesRouteValue / ObservationReference
Lethal Dose
LD₅₀Rodents-~20.5 mg/kg (Discrepancies exist)
MortalityRodents-27% mortality at 3 mg/kg, 40% at 4 mg/kg in some studies
Organ Toxicity
HepatotoxicityMicei.p.Increased serum ALT and AST
CardiotoxicityMicei.p.Cardiac dysfunction, fibrosis, cardiomyocyte hypertrophy
NephrotoxicityMicei.p.Kidney weight reduction, tubular injury at high doses
ImmunotoxicityMicei.p.High dose (10 mg/kg): lymphocyte depletion in thymus/spleen
Experimental Protocol: Acute In Vivo Toxicity Study

This protocol outlines a general procedure for an acute toxicity study in rodents.

  • Animal Model: Use healthy, young adult mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), acclimatized for at least one week.

  • Grouping: Divide animals into at least four groups (n=5-10 per sex per group): one vehicle control group and at least three this compound dose groups. Doses should be selected to span a range expected to produce no effect, toxic effects, and lethality.

  • Administration: Administer this compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) as a single dose.

  • Observation: Monitor animals for clinical signs of toxicity (e.g., changes in weight, behavior, activity) and mortality, typically for 14 days.

  • Endpoint Analysis (Day 14):

    • Hematology & Serum Biochemistry: Collect blood samples for complete blood count and analysis of liver function markers (ALT, AST) and kidney function markers (BUN, creatinine).

    • Necropsy: Perform a gross examination of all organs.

    • Histopathology: Collect major organs (liver, kidneys, heart, spleen, lungs, brain), fix in 10% neutral buffered formalin, and process for hematoxylin and eosin (H&E) staining to evaluate tissue morphology.

Visualization: In Vivo Toxicity Assessment Workflow

InVivo_Workflow cluster_setup Study Setup cluster_dosing Dosing & Observation cluster_endpoint Endpoint Analysis acclimate Acclimatize Animals group Group Animals (Control + Dose Groups) acclimate->group admin Administer Single Dose of this compound group->admin observe Observe for 14 Days (Weight, Clinical Signs) admin->observe blood Collect Blood (Biochemistry, Hematology) observe->blood necropsy Perform Gross Necropsy blood->necropsy histo Collect Organs for Histopathology (H&E) necropsy->histo

Workflow for an Acute In Vivo Toxicity Study.

Genotoxicity Assessment

Genotoxicity assays are critical for determining if a compound can damage genetic material (DNA), potentially leading to mutations or cancer.

Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay (or Fast Halo Assay) is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: Treat cells in vitro with various concentrations of this compound for a defined period (e.g., 24 hours). Harvest the cells via trypsinization.

  • Embedding: Mix the cell suspension with low melting point (LMP) agarose and pipette onto a slide pre-coated with normal melting point (NMP) agarose. Allow to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Perform electrophoresis at a low voltage. DNA with strand breaks will relax and migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software.

Visualization: Comet Assay Workflow

Comet_Workflow cluster_cell_prep Cell Preparation cluster_slide_prep Slide Preparation cluster_electrophoresis Electrophoresis cluster_analysis Analysis treat Treat Cells with this compound harvest Harvest Cells treat->harvest embed Embed Cells in Agarose harvest->embed lyse Lyse Cell Membranes embed->lyse unwind Unwind DNA in Alkaline Buffer lyse->unwind electro Perform Electrophoresis unwind->electro stain Stain DNA electro->stain visualize Visualize & Score Comets stain->visualize

Workflow for Genotoxicity Assessment using the Comet Assay.

Mechanisms of Toxicity and Signaling Pathways

Understanding the molecular pathways underlying this compound's toxicity is key to mitigating its adverse effects. Major mechanisms include the induction of oxidative stress, endoplasmic reticulum (ER) stress, and modulation of inflammatory and apoptotic pathways.

Oxidative Stress and Apoptosis (ROS/JNK Pathway)

This compound can induce the production of Reactive Oxygen Species (ROS), leading to oxidative stress. This stress activates signaling cascades like the JNK pathway, culminating in apoptosis.

ROS_JNK_Pathway This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros Induces jnk JNK Activation ros->jnk Activates caspases Caspase Activation (-9, -8, -3) jnk->caspases Activates apoptosis Apoptosis caspases->apoptosis

This compound induces apoptosis via the ROS/JNK signaling pathway.
Cardiotoxicity (ER Stress Pathway)

In vivo and in vitro studies have linked this compound's cardiotoxicity to the induction of Endoplasmic Reticulum (ER) stress. This involves the perturbation of the ubiquitin-proteasome system, leading to an accumulation of misfolded proteins and subsequent cardiomyocyte apoptosis.

ER_Stress_Pathway This compound This compound proteasome Ubiquitin-Proteasome System Perturbation This compound->proteasome Causes er_stress ↑ ER Stress proteasome->er_stress Leads to apoptosis Cardiomyocyte Apoptosis er_stress->apoptosis remodeling Pathological Cardiac Remodeling (Fibrosis, Hypertrophy) apoptosis->remodeling PI3K_Akt_Pathway cel_high High-Dose this compound activation Excessive Activation cel_high->activation cel_low Low-Dose this compound inhibition Inhibition cel_low->inhibition pi3k_akt PI3K/Akt Pathway toxicity Immunotoxicity (Lymphocyte Depletion) pi3k_akt->toxicity Over-activation leads to protection Immune Protection pi3k_akt->protection Inhibition leads to activation->pi3k_akt inhibition->pi3k_akt

Methodological & Application

Enhancing the Solubility of Celastrol for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to overcoming the significant challenge of Celastrol's poor aqueous solubility for in vitro research. This document details various effective methods for solubility enhancement, presents quantitative data for comparison, and offers detailed protocols for practical implementation in a laboratory setting.

Introduction to this compound and its Solubility Challenge

This compound, a pentacyclic triterpenoid extracted from the "Thunder God Vine" (Tripterygium wilfordii), is a promising therapeutic agent with potent anti-inflammatory, anti-obesity, and anti-cancer properties. Its therapeutic potential is attributed to its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, JAK/STAT, and PI3K/Akt/mTOR[1]. However, the clinical translation and in vitro investigation of this compound are severely hampered by its extremely low aqueous solubility. At 37°C, the solubility of this compound in water is approximately 13.25 µg/mL, classifying it as a Biopharmaceutics Classification System (BCS) Class IV compound (low solubility and low permeability). This poor solubility can lead to inconsistent and unreliable results in in vitro assays and presents a significant hurdle for formulation development.

This document outlines and compares several common and effective strategies to increase the aqueous solubility of this compound for consistent and reliable use in cell-based assays and other in vitro experimental systems.

Quantitative Data on this compound Solubility Enhancement

The following table summarizes the aqueous solubility of this compound and the significant improvements achieved through various enhancement techniques. This data is compiled from multiple sources to provide a comparative overview for researchers to select the most appropriate method for their specific experimental needs.

Method Solvent/System Achieved this compound Concentration Fold Increase (Approx.) References
Unmodified this compound Water~13.25 µg/mL (~29.4 µM)1
DMSO (stock solution)~10 mg/mL-[2]
Ethanol (stock solution)~10 mg/mL-[2]
DMF (stock solution)~20 mg/mL-[2]
Co-solvency 1:10 DMF:PBS (pH 7.2)~1 mg/mL~75[2]
Cyclodextrin Complexation 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)Significant increase reported, 100-1000 fold for similar compounds-[3]
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)Stable complex formation, significant solubility increase-
Liposomal Formulation Nanoemulsion4.8 ± 1.2 mg/mL>360
Nanoparticle Formulation Self-Stabilized Nanoparticles1.6 mg/mL~120

Experimental Protocols

This section provides detailed, step-by-step protocols for the most common and effective methods of enhancing this compound solubility for in vitro applications.

Protocol 1: Solubilization using an Organic Co-Solvent (DMSO)

This is the most straightforward method for preparing this compound stock solutions. However, care must be taken to minimize the final concentration of the organic solvent in the cell culture medium to avoid cytotoxicity.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing working solutions for cell culture, dilute the stock solution in the cell culture medium to the desired final concentration. Crucially, ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level, typically below 0.5%, and for some sensitive cell lines, as low as 0.1% . Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol 2: Preparation of this compound-Loaded Liposomes via Ethanol Injection

This method yields small, unilamellar vesicles that can encapsulate hydrophobic drugs like this compound, enhancing their aqueous dispersibility.

Materials:

  • This compound

  • Soybean phospholipid (or other suitable lipid)

  • Cholesterol

  • Ethanol, absolute

  • Phosphate-buffered saline (PBS), pH 7.4

  • Magnetic stirrer with heating plate

  • Syringe with a fine-gauge needle

  • Round-bottom flask

  • Rotary evaporator (optional, for solvent removal)

Procedure:

  • Dissolve this compound, soybean phospholipid, and cholesterol in absolute ethanol in a round-bottom flask to form the lipid phase. A typical ratio would be optimized for encapsulation efficiency, for example, 30 mg of this compound, 300 mg of soybean phospholipid, and 80 mg of cholesterol in an appropriate volume of ethanol.

  • Heat the PBS (aqueous phase) in a separate beaker to approximately 60-70°C while stirring with a magnetic stir bar.

  • Draw the lipid-ethanol solution into a syringe fitted with a fine-gauge needle.

  • Slowly inject the lipid solution into the heated, stirring aqueous phase. The slow injection allows for the rapid dispersion of the lipid solution and the spontaneous formation of liposomes.

  • Continue stirring the resulting liposomal suspension for 30-60 minutes as it cools to room temperature to ensure the complete evaporation of ethanol. A rotary evaporator can also be used for more efficient solvent removal.

  • The resulting this compound-loaded liposome suspension can be used directly or further processed (e.g., sized by extrusion) as needed for the specific application.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly soluble molecules like this compound, thereby increasing their aqueous solubility.

Materials:

  • This compound

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Deionized water or buffer of choice

  • Magnetic stirrer

  • Vortex mixer

  • Sonicator (optional)

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in deionized water or buffer at the desired concentration. Concentrations can range from 1% to 40% (w/v) depending on the desired solubility enhancement.

  • Add an excess amount of this compound powder to the cyclodextrin solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The use of a sonicator can expedite this process.

  • After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.

  • The clear filtrate contains the water-soluble this compound-cyclodextrin inclusion complex. The concentration of solubilized this compound can be determined by a suitable analytical method such as HPLC or UV-Vis spectrophotometry.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for this compound solubility enhancement and the key signaling pathways modulated by this compound.

Experimental Workflows

G cluster_0 Protocol 1: Co-Solvent Method cluster_1 Protocol 2: Liposome Preparation cluster_2 Protocol 3: Cyclodextrin Complexation a1 This compound Powder a2 Add DMSO a1->a2 a3 Vortex to Dissolve a2->a3 a4 High-Concentration Stock a3->a4 a5 Dilute in Culture Medium a4->a5 a6 Final Working Solution (<0.5% DMSO) a5->a6 b1 This compound + Lipids in Ethanol b3 Slow Injection b1->b3 b2 Heated Aqueous Phase b2->b3 b4 Spontaneous Liposome Formation b3->b4 b5 Solvent Evaporation b4->b5 b6 This compound-Loaded Liposomes b5->b6 c1 Cyclodextrin in Water c2 Add Excess this compound c1->c2 c3 Stir/Sonicate (24-48h) c2->c3 c4 Filter Undissolved this compound c3->c4 c5 Soluble this compound-CD Complex c4->c5

Caption: Experimental workflows for enhancing this compound solubility.

Signaling Pathways Modulated by this compound

G cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_JAKSTAT JAK/STAT Pathway This compound This compound IKK IKK This compound->IKK Inhibits MAPK MAPK (ERK, JNK, p38) This compound->MAPK Modulates JAK JAK This compound->JAK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocates Inflammation Inflammatory Gene Expression NFkB_nuc->Inflammation MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 (nucleus) MAPK->AP1 Activates Cell_Proliferation Cell Proliferation, Apoptosis AP1->Cell_Proliferation Cytokine_R Cytokine Receptor Cytokine_R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer (nucleus) STAT3->STAT3_dimer Dimerizes & Translocates Gene_Expression Gene Expression (Proliferation, Survival) STAT3_dimer->Gene_Expression

Caption: Key signaling pathways modulated by this compound.

Conclusion

The poor aqueous solubility of this compound is a significant obstacle for in vitro research. The methods detailed in these application notes—co-solvency, liposomal encapsulation, and cyclodextrin complexation—provide researchers with a range of effective strategies to overcome this challenge. The choice of method will depend on the specific requirements of the assay, including the desired final concentration, the sensitivity of the cell line to solvents, and the need for a sustained-release profile. By carefully selecting and implementing an appropriate solubilization strategy, researchers can ensure more reliable and reproducible data in their in vitro investigations of this promising therapeutic compound.

References

Protocol for Dissolving Celastrol in DMSO for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solubilization of Celastrol in Dimethyl Sulfoxide (DMSO) for use in in vitro cell culture experiments. The information compiled is based on established laboratory procedures and data from various scientific resources.

Data Summary

Quantitative data regarding the solubility, storage, and recommended concentrations for this compound are summarized in the table below for easy reference and comparison.

ParameterValueSource(s)
Solubility in DMSO ≥ 30 mg/mL to 90 mg/mL (approximately 66.57 mM to 199.72 mM)[1][2]
Recommended Stock Solution Concentration 1 mM, 50 mM, or higher depending on experimental needs.[3][4]
Storage of Powder Form -20°C for up to 3 years.[1]
Storage of DMSO Stock Solution -20°C for up to 1 month or -80°C for up to 6 months. Aliquoting is recommended to avoid repeated freeze-thaw cycles.[1]
Final DMSO Concentration in Cell Culture Should not exceed 1%, with 0.1% - 0.5% being optimal for most cell lines to minimize cytotoxicity.[4][5]
Working Concentration for in vitro assays Typically ranges from 0.1 µM to 50 µM, dependent on the cell line and experimental endpoint.[4][6]

Experimental Protocols

This section outlines the detailed methodology for preparing this compound stock and working solutions for cell culture applications.

Materials
  • This compound powder (≥98% purity)[7]

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)[2]

  • Sterile microcentrifuge tubes or cryovials

  • Sterile pipettes and tips

  • Vortex mixer

  • Cell culture medium appropriate for the cell line in use

Protocol for Preparing a 50 mM this compound Stock Solution
  • Preparation: To create a 50 mM stock solution, dissolve 1 mg of this compound in 44.5 µL of anhydrous DMSO.[4] It is recommended to use fresh DMSO as it can absorb moisture, which may reduce the solubility of this compound.[2]

  • Dissolution: Gently vortex the solution to ensure the this compound is completely dissolved.[4] Sonication can be used to aid in the dissolution of hydrophobic compounds if necessary.[5]

  • Aliquoting: Divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol for Preparing a Working Solution
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Dilute the stock solution to the desired final concentration using pre-warmed cell culture medium. It is crucial to add the DMSO stock solution to the media and mix immediately to prevent precipitation.[8]

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture does not exceed 1% to avoid solvent-induced cytotoxicity.[4] For sensitive cell lines, it is advisable to maintain the DMSO concentration at or below 0.5%.[5] A vehicle control (media with the same final concentration of DMSO) should always be included in experiments.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound stock and working solutions.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Weigh this compound Weigh this compound Add DMSO Add DMSO Weigh this compound->Add DMSO 1 mg Vortex/Sonicate Vortex/Sonicate Add DMSO->Vortex/Sonicate 44.5 µL for 50 mM Aliquot Aliquot Vortex/Sonicate->Aliquot Store Store Aliquot->Store -20°C or -80°C Thaw Aliquot Thaw Aliquot Store->Thaw Aliquot Dilute in Media Dilute in Media Thaw Aliquot->Dilute in Media Add to Cells Add to Cells Dilute in Media->Add to Cells

Caption: Workflow for this compound solution preparation.

This compound Signaling Pathway: Inhibition of NF-κB

This compound is known to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The diagram below illustrates the key steps in this mechanism. This compound directly targets the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB p50/p65 heterodimer in the cytoplasm, thereby blocking its translocation to the nucleus and the transcription of pro-inflammatory genes.[4][9]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex (IKKα/IKKβ) This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits Proteasome Proteasome IkBa->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes

Caption: this compound's inhibition of the NF-κB pathway.

References

Application Notes and Protocols for Oral Administration of Celastrol to Mice

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Celastrol, a pentacyclic triterpene extracted from the roots of the "Thunder God Vine" (Tripterygium wilfordii), is a bioactive compound with significant therapeutic potential.[1] It has demonstrated potent anti-inflammatory, anti-cancer, and anti-obesity effects in numerous preclinical studies.[2][3] Notably, in the context of metabolic disease, this compound has emerged as a powerful anti-obesity agent by acting as a leptin sensitizer. It suppresses food intake, prevents the reduction of energy expenditure, and can lead to significant weight loss in diet-induced obese (DIO) mice.[1]

However, the clinical translation of this compound is hampered by several challenges, primarily its poor water solubility (approximately 13.25 ± 0.83 mg/mL at 37°C) and low oral bioavailability, which has been reported to be as low as 3-17% in rats.[3][4][5][6] This necessitates careful consideration of formulation and administration routes to achieve therapeutic efficacy. These application notes provide detailed protocols for the preparation and oral administration of this compound to mice, particularly for researchers in metabolic disease and drug development.

Materials and Equipment

2.1 Materials

  • This compound (purity >98%)

  • Ethanol (100%, molecular biology grade)

  • Polyethylene glycol 400 (PEG400)

  • Phosphate-Buffered Saline (PBS)

  • Standard diet (STD) and High-Fat Diet (HFD) (e.g., 60% kcal from fat)

  • C57BL/6J male mice

  • Sterile water for injection

2.2 Equipment

  • Analytical balance

  • Sonicator

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and sterile tips

  • Animal feeding needles (oral gavage needles), 20-22 gauge with a ball tip

  • 1 mL syringes

  • Animal scale

  • Metabolic cages (for food intake and energy expenditure measurements)

  • Standard animal housing and husbandry equipment

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol is adapted from methodologies used in rodent arthritis models, which require solubilizing the hydrophobic this compound compound for effective oral delivery.[7][8]

  • Prepare Stock Solution: Accurately weigh the desired amount of this compound powder. Prepare a 10 mg/mL stock solution by dissolving this compound in 100% ethanol. Vortex and sonicate briefly to ensure complete dissolution.[7][8]

  • Prepare Dosing Solution: For the final dosing solution, the ethanol stock is further diluted in PEG400.[7][8]

    • Example Calculation for a 2.5 mg/kg dose in a 25g mouse with a 100 µL gavage volume:

      • Dose per mouse: 2.5 mg/kg * 0.025 kg = 0.0625 mg

      • Concentration needed: 0.0625 mg / 0.1 mL = 0.625 mg/mL

      • Volume of stock needed (for 1 mL total): (0.625 mg/mL / 10 mg/mL) * 1000 µL = 62.5 µL of stock solution.

      • Final preparation: Add 62.5 µL of the 10 mg/mL this compound stock to 937.5 µL of PEG400.

  • Vehicle Control: Prepare a vehicle control solution with the same ethanol and PEG400 proportions used in the this compound-treated groups.[7]

  • Final Mixing: Vortex the final dosing solution and the vehicle control thoroughly before each use. Daily preparation of the dosing solution is recommended to ensure stability.

Protocol 2: Oral Gavage Administration

Oral gavage is a standard procedure for delivering precise amounts of a substance directly into the stomach.

  • Animal Handling: Gently but firmly restrain the mouse. Ensure the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Measure and Load: Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Draw the calculated volume of the this compound or vehicle solution into a 1 mL syringe attached to the gavage needle.

  • Administration: Insert the needle into the side of the mouth, gently advancing it along the esophagus. If resistance is met, withdraw and restart. Administer the solution slowly to prevent regurgitation.

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as respiratory difficulty.

Protocol 3: Sample Experimental Design - Anti-Obesity Study

This design is based on common practices for evaluating anti-obesity therapeutics in diet-induced obese (DIO) mice.[9][10]

  • Animal Model: Use 6-week-old male C57BL/6J mice.

  • Obesity Induction: Feed mice a high-fat diet (HFD, e.g., 60% kcal from fat) for 10-14 weeks to induce obesity. A control group should be fed a standard diet (STD).[10][11]

  • Group Allocation: After the induction period, randomize the HFD-fed mice into at least two groups:

    • HFD + Vehicle: Obese mice receiving the vehicle solution.

    • HFD + this compound: Obese mice receiving this compound.

    • An optional STD + Vehicle group can be maintained as a lean control.

  • Dosing Regimen: Administer this compound or vehicle daily via oral gavage. A dose range of 2.5 to 7.5 µg/g/day (or 2.5 to 7.5 mg/kg/day) has been shown to be effective in rats, though higher doses are associated with toxicity.[7][12] Given the low bioavailability, testing a range is critical. Daily administration is recommended due to this compound's half-life of approximately 10 hours.[7][12]

  • Treatment Duration: A treatment period of 14 to 28 consecutive days is typical for observing significant effects on body weight and metabolic parameters.[7][10]

  • Monitoring and Endpoints:

    • Daily: Measure body weight and food intake.

    • Weekly: Monitor animal health.

    • End of Study: Perform Glucose Tolerance Tests (GTT) and Insulin Tolerance Tests (ITT).[11] Collect blood for analysis of serum lipids, glucose, and inflammatory markers (e.g., TNF-α, IL-1β).[13] Harvest tissues (liver, adipose tissue, hypothalamus) for histopathological or molecular analysis.

Data Presentation: Summary of In Vivo Studies

The following tables summarize quantitative data from studies administering this compound to rodents, highlighting its effects on metabolic and inflammatory parameters.

Table 1: Effects of Orally Administered this compound in Rodent Models

Animal Model Dose Vehicle Duration Key Findings Reference
Adjuvant-Induced Arthritis (AIA) Rats 2.5, 5, 7.5 µg/g/day Ethanol/PEG400 14 days Reduced inflammatory score, ankle swelling, and bone destruction. Doses >7.5 µg/g/day showed toxicity. [7][12]
G93A Mice (ALS Model) 2, 8 mg/kg/day Not specified Chronic Delayed disease onset and increased survival. [4][14]
Osteosarcoma Xenograft Mice 1, 2 mg/kg Not specified Not specified Reduced tumor growth but caused 5.7-9% body weight loss. [3]

| C57BL/6J Mice (Toxicity Study) | 10 mg/kg/day | Distilled Water | 7 days | Caused histopathological damage to the thymus and spleen. |[15] |

Table 2: Effects of Intraperitoneally Administered this compound in Obese Mice

Animal Model Dose Vehicle Duration Key Findings Reference
Diet-Induced Obese (DIO) C57BL/6J Mice 100-150 µg/kg/day Not specified 3 weeks Reduced body weight by up to 45%; suppressed food intake. [1][11]
DIO C57BL/6J Mice 100 µg/kg/day Not specified 4 weeks Reduced hepatic steatosis and expression of lipogenic genes. [10]

| DIO C57BL/6J Mice | Not specified | Not specified | Not specified | Reduced weight gain, improved glucose intolerance and insulin resistance without affecting food intake. |[9] |

Visualization of Mechanisms and Workflows

This compound Experimental Workflow

The following diagram outlines the typical workflow for an in vivo study evaluating the effects of oral this compound administration.

G cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_analysis Analysis Phase acclimatize Animal Acclimatization (1 week) diet High-Fat Diet Induction (10-14 weeks) acclimatize->diet randomize Randomization into Treatment Groups diet->randomize prep_cel Prepare this compound/ Vehicle Solution gavage Daily Oral Gavage (14-28 days) prep_cel->gavage monitor Daily Monitoring (Body Weight, Food Intake) gavage->monitor tests Metabolic Tests (GTT, ITT) gavage->tests monitor->gavage sacrifice Sacrifice & Tissue Collection tests->sacrifice analysis Biochemical & Molecular Analysis sacrifice->analysis G This compound This compound lepR Leptin Receptor (LepR) This compound->lepR Increases Sensitivity jak2 JAK2 lepR->jak2 Activates stat3 STAT3 jak2->stat3 Phosphorylates nucleus Nucleus stat3->nucleus Translocates to pomc POMC/CART Expression (Anorexigenic) nucleus->pomc Upregulates agrp AgRP/NPY Expression (Orexigenic) nucleus->agrp Downregulates food_intake food_intake pomc->food_intake Suppresses Food Intake agrp->food_intake Stimulates Food Intake G cluster_ampk AMPK Pathway cluster_nfkb NF-κB Pathway This compound This compound ampk AMPK This compound->ampk Activates cap1 CAP1 This compound->cap1 Inhibits Interaction er_stress ER Stress ampk->er_stress Inhibits ros ROS er_stress->ros resistin Resistin resistin->cap1 nfkb NF-κB cap1->nfkb Activates inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β) nfkb->inflammation

References

Celastrol In Vivo Dosing: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to calculating and administering Celastrol in in vivo experiments. This document outlines detailed protocols for vehicle preparation, administration routes, and toxicity monitoring to ensure reproducible and reliable experimental outcomes.

Introduction to this compound

This compound, a pentacyclic triterpenoid extracted from the thunder god vine (Tripterygium wilfordii), has garnered significant interest for its potent anti-inflammatory, anti-obesity, and anti-cancer properties. However, its low aqueous solubility and narrow therapeutic window necessitate careful consideration of dosage and administration for in vivo studies. This document provides a framework for the effective and safe use of this compound in preclinical research models.

Quantitative Data Summary

A summary of reported dosages, administration routes, and toxicological data for this compound in rodent models is presented below. It is crucial to note that the optimal dose can vary significantly depending on the animal model, disease state, and experimental endpoint.

Table 1: this compound Dosage and Administration in Rodent Models
Animal ModelDisease/ConditionRoute of AdministrationVehicleEffective Dose RangeDosing FrequencyReference
MiceDiet-Induced ObesityIntraperitoneal (i.p.)10% DMSO in saline100 - 200 µg/kgDaily[1]
MiceAmyotrophic Lateral SclerosisIntraperitoneal (i.p.)Not specified2 - 8 mg/kgDaily[2]
RatsAdjuvant-Induced ArthritisOral GavagePEG and ethanol in water2.5 - 7.5 µg/gDaily[3]
MiceMemory ImpairmentIntraperitoneal (i.p.)Not specified1 - 4 mg/kgDaily[2]
MiceCancer XenograftOral GavageNot specified1 - 5 mg/kgDaily[4]
Table 2: Toxicological Profile of this compound in Rodents
SpeciesRoute of AdministrationLD50Observed Toxic EffectsReference
MiceOral~20.5 mg/kgWeight loss, lethargy, mortality[4]
RatsOralNot specifiedThymic and liver lesions at 7.5 µg/g/day[3]
MiceIntraperitoneal (i.p.)Not specifiedPotential for pain and inflammation at injection site with high DMSO concentrations[5]

Experimental Protocols

Preparation of this compound for Intraperitoneal (i.p.) Injection

Materials:

  • This compound powder (purity >98%)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile 0.9% sodium chloride solution (saline) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (27-30 gauge)

Protocol:

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add a minimal amount of 100% DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.

    • Gently vortex or sonicate until the this compound is fully dissolved. This stock solution can be stored at -20°C for short periods, protected from light.

  • Working Solution Preparation:

    • On the day of injection, thaw the this compound stock solution at room temperature.

    • Dilute the stock solution with sterile saline or PBS to the final desired concentration. It is critical to keep the final concentration of DMSO below 10% (ideally <1% v/v) to minimize toxicity. [6] For example, to prepare a 1 mg/mL working solution with 10% DMSO, mix 100 µL of the 10 mg/mL stock solution with 900 µL of sterile saline.

    • Mix the working solution thoroughly by inverting the tube or gentle vortexing.

  • Administration:

    • Administer the freshly prepared working solution to the mice via intraperitoneal injection. The injection volume should typically be between 100-200 µL for a 20-25g mouse.

    • Always include a vehicle control group that receives the same concentration of DMSO in saline without this compound.[6]

Preparation of this compound for Oral Gavage

Materials:

  • This compound powder (purity >98%)

  • Corn oil

  • Sterile glass vial

  • Heating block or water bath

  • Vortexer

  • Oral gavage needles (20-22 gauge)

  • Sterile syringes

Protocol:

  • Preparation of this compound-Corn Oil Suspension:

    • Weigh the desired amount of this compound powder into a sterile glass vial.

    • Add the appropriate volume of corn oil to achieve the target concentration (e.g., 1 mg/mL).

    • Gently heat the mixture to 37-42°C to aid in dissolution.[7]

    • Vortex the suspension vigorously and frequently to ensure a uniform mixture. If clumps persist, they can be broken up using a sterile syringe and needle.[7]

    • Protect the solution from light by wrapping the vial in aluminum foil.[7]

  • Administration:

    • Administer the freshly prepared suspension to the animals using an appropriate-sized oral gavage needle.

    • Ensure the suspension is well-mixed immediately before each administration.

    • The typical gavage volume for a mouse is 100-200 µL.

Experimental Workflow and Dose-Response Study Design

A well-designed experimental workflow is crucial for obtaining meaningful results. The following diagram outlines a general workflow for an in vivo this compound study.

experimental_workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (1-2 weeks) Dose_Range_Finding Dose-Range Finding Study (Pilot Experiment) Animal_Acclimatization->Dose_Range_Finding Vehicle_Control_Prep Vehicle Control Preparation Dose_Range_Finding->Vehicle_Control_Prep Celastrol_Prep This compound Formulation Preparation Dose_Range_Finding->Celastrol_Prep Randomization Randomization into Treatment Groups Vehicle_Control_Prep->Randomization Celastrol_Prep->Randomization Daily_Dosing Daily Dosing (i.p. or Oral Gavage) Randomization->Daily_Dosing Monitoring Daily Monitoring (Body Weight, Clinical Signs) Daily_Dosing->Monitoring Endpoint_Measurement Endpoint Measurement (e.g., Tumor Volume, Behavioral Tests) Monitoring->Endpoint_Measurement Tissue_Collection Tissue and Blood Collection Endpoint_Measurement->Tissue_Collection Biochemical_Analysis Biochemical and Histological Analysis Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, MMP-9) Nucleus->Gene_Expression This compound This compound This compound->IKK Inhibition Leptin_Pathway Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R JAK2 JAK2 Leptin_R->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Anorexigenic Gene Expression (e.g., POMC) Nucleus->Gene_Expression This compound This compound This compound->Leptin_R Sensitization

References

Application Notes and Protocols: Western Blot Analysis of Celastrol-Treated Protein Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celastrol, a pentacyclic triterpenoid extracted from the root of Tripterygium wilfordii (Thunder God Vine), has garnered significant attention for its potent anti-inflammatory, anti-obesity, and anti-cancer properties.[1] Its therapeutic potential stems from its ability to modulate multiple critical cellular signaling pathways.[1] Western blot analysis is an indispensable technique for elucidating the molecular mechanisms of this compound by quantifying its effects on the expression and activation of key proteins involved in these pathways. These application notes provide detailed protocols for the Western blot analysis of protein extracts from this compound-treated cells, along with a summary of expected quantitative changes in key signaling proteins.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by targeting several interconnected signaling cascades. Understanding these pathways is crucial for designing and interpreting Western blot experiments.

  • NF-κB Pathway: this compound is a potent inhibitor of the NF-κB signaling pathway, a central mediator of inflammation.[1][2] It has been suggested that this compound targets IKK, preventing the phosphorylation and subsequent degradation of IκBα.[1] This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of pro-inflammatory and anti-apoptotic genes.[1][3]

  • Apoptosis Pathway: this compound can induce apoptosis (programmed cell death) in various cancer cell lines.[2][4] This is achieved through the modulation of pro- and anti-apoptotic proteins. For instance, this compound has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[4] It can also activate caspases, the executive enzymes of apoptosis.[2]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation and survival, is another target of this compound.[1][5] this compound has been observed to inhibit the activation of p38 MAPK and JNK.[2][6]

  • JAK/STAT Pathway: this compound can inhibit the JAK/STAT signaling pathway, which is involved in immune responses and cell growth, by suppressing the activation of STAT3.[7]

  • PI3K/Akt/mTOR Pathway: This pathway, central to cell growth, proliferation, and survival, is also modulated by this compound.[1]

Below is a diagram illustrating the inhibitory effect of this compound on the NF-κB signaling pathway.

Celastrol_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa_p p-IκBα IkBa->IkBa_p NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation This compound This compound This compound->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression Induces

Caption: this compound inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation and degradation of IκBα.

Quantitative Data from Western Blot Analysis

The following tables summarize the quantitative changes in protein expression observed in various cell lines after treatment with this compound. This data can serve as a reference for expected outcomes in similar experiments.

Table 1: Effect of this compound on Proteins in the Apoptosis Pathway

ProteinCell LineThis compound ConcentrationChange in Protein ExpressionReference
Bcl-2U-2 OS0.5, 1, 2 µMDecreased[4]
BaxU-2 OS0.5, 1, 2 µMIncreased[4]

Table 2: Effect of this compound on Proteins in the NF-κB Pathway

ProteinCell LineThis compound ConcentrationChange in Protein ExpressionReference
p-IκBαRAW 264.750-200 nMDecreased[3]
IκBαRAW 264.750-200 nMIncreased (less degradation)[3]
Nuclear NF-κB p65RAW 264.750-200 nMDecreased[3]
iNOSRAW 264.750-200 nMDecreased[3]

Table 3: Effect of this compound on Heat Shock and Oxidative Stress-Related Proteins

ProteinCell LineThis compound ConcentrationFold ChangeReference
Hsp70Human LymphoblastoidNot specified6.7-fold increase[8]
HO-1Human LymphoblastoidNot specified25-fold increase[8]
Hsp60Human LymphoblastoidNot specified1.6-fold increase[8]

Experimental Protocols

A detailed and standardized protocol is essential for obtaining reliable and reproducible Western blot data.[9][10]

Experimental Workflow

The overall workflow for Western blot analysis of this compound-treated protein extracts is depicted below.

Western_Blot_Workflow A Cell Culture and This compound Treatment B Cell Lysis and Protein Extraction A->B C Protein Quantification (e.g., BCA Assay) B->C D Sample Preparation (with Laemmli Buffer) C->D E SDS-PAGE D->E F Protein Transfer (to PVDF or Nitrocellulose) E->F G Membrane Blocking F->G H Primary Antibody Incubation G->H I Secondary Antibody Incubation H->I J Signal Detection (Chemiluminescence) I->J K Data Analysis and Quantification J->K

Caption: A typical workflow for Western blot analysis of this compound-treated cells.

Detailed Protocol

1. Cell Culture and this compound Treatment

  • Culture cells to the desired confluency (typically 70-80%).

  • Treat cells with varying concentrations of this compound (e.g., 50 nM to 2 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

2. Cell Lysis and Protein Extraction [11]

  • For adherent cells, wash the culture dish with ice-cold PBS.[12]

  • Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).[11][13]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.[13]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a protein assay such as the Bicinchoninic acid (BCA) assay.[13] This is crucial for ensuring equal loading of protein for each sample.

4. Sample Preparation

  • Dilute the protein lysates to the same concentration in lysis buffer.

  • Add an equal volume of 2x Laemmli sample buffer.[12]

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[12][14]

5. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

  • Load equal amounts of protein (typically 10-50 µg per lane) into the wells of a polyacrylamide gel.[12]

  • Run the gel in an appropriate running buffer at a constant voltage (e.g., 100 V) until the dye front reaches the bottom of the gel.[13]

6. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • If using a PVDF membrane, pre-soak it in methanol.[13]

  • Perform the transfer using a wet or semi-dry transfer system.

7. Membrane Blocking

  • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

8. Antibody Incubation

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.[12]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[14]

  • Wash the membrane again three times for 10 minutes each with TBST.

9. Signal Detection

  • Incubate the membrane with a chemiluminescent substrate (ECL).[14]

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

10. Data Analysis and Quantification

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the target protein to a loading control (e.g., β-actin, GAPDH, or total protein stain) to correct for variations in loading and transfer.[9][15]

  • Express the results as a fold change relative to the vehicle-treated control.

Conclusion

Western blotting is a powerful tool for investigating the molecular effects of this compound. By following these detailed protocols and using the provided quantitative data as a guide, researchers can effectively analyze the impact of this compound on key signaling pathways. Rigorous experimental design and data analysis are paramount for generating high-quality, reproducible results that will contribute to a deeper understanding of this compound's therapeutic mechanisms.

References

Application Notes and Protocols: Synergistic Anti-Cancer Effects of Celastrol and Cisplatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celastrol, a pentacyclic triterpenoid extracted from the "Thunder God Vine" (Tripterygium wilfordii), has demonstrated significant anti-cancer properties across various cancer cell lines. Cisplatin is a cornerstone of chemotherapy for numerous malignancies, but its efficacy is often limited by intrinsic or acquired resistance and significant side effects. Preclinical evidence strongly suggests that the combination of this compound and cisplatin results in synergistic cytotoxicity against cancer cells, offering a promising strategy to enhance therapeutic efficacy and potentially reduce cisplatin-associated toxicity.

These application notes provide a comprehensive overview of the synergistic effects of this compound and cisplatin, detailing the underlying molecular mechanisms, experimental protocols for evaluating this synergy, and quantitative data from key studies.

Synergistic Effects and Mechanisms of Action

The combination of this compound and cisplatin has been shown to be more effective than either agent alone in inhibiting cancer cell growth and inducing apoptosis.[1][2] The synergistic interaction is multifaceted, involving the modulation of several key signaling pathways.

Key Synergistic Outcomes:
  • Enhanced Apoptosis: The combination significantly increases the rate of programmed cell death in cancer cells.[1]

  • Inhibition of Cell Proliferation: The dual treatment leads to a greater reduction in cancer cell viability and growth.[1][3]

  • Overcoming Cisplatin Resistance: this compound can sensitize cisplatin-resistant cancer cells to the cytotoxic effects of cisplatin.[4][5]

Underlying Molecular Mechanisms:

The synergistic anti-cancer effect of the this compound and cisplatin combination is attributed to their complementary actions on multiple cellular pathways:

  • Induction of Mitochondrial and Endoplasmic Reticulum Stress-Mediated Apoptosis: The combination treatment enhances apoptosis through both the intrinsic (mitochondrial) and the endoplasmic reticulum (ER) stress pathways. This is characterized by an altered Bax/Bcl-2 ratio, release of cytochrome c, and activation of caspase cascades.[1][6]

  • Inhibition of the NF-κB Pathway: this compound is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and chemoresistance.[7][8] By suppressing NF-κB, this compound can prevent the expression of anti-apoptotic genes, thereby sensitizing cancer cells to cisplatin-induced DNA damage.

  • Generation of Reactive Oxygen Species (ROS): this compound can induce the production of ROS within cancer cells.[9][10][11] While high levels of ROS can be toxic, the increased oxidative stress can also enhance the DNA-damaging effects of cisplatin, leading to increased cell death.

  • Modulation of MAPK Signaling Pathways: The combination has been shown to affect the phosphorylation of MAPK pathway proteins such as p38 and ERK1/2, which are involved in cell proliferation, differentiation, and apoptosis.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the combination of this compound and cisplatin.

Table 1: In Vitro Cytotoxicity and Synergy in U-2OS Osteosarcoma Cells

TreatmentIC50 (48h)Apoptosis RateCombination Index (CI)
This compound2.6 µM30.2 ± 2.3%0.80 - 0.97 (for IC10 to IC70)[1][2]
Cisplatin6.1 mg/L25.1 ± 2.4%
This compound + CisplatinN/A43.0 ± 2.1%
ControlN/A7.9 ± 1.4%

Table 2: Protein Expression Changes in U-2OS Cells Treated with this compound and Cisplatin

ProteinFunctionEffect of Combination
BaxPro-apoptoticUpregulated[1]
Bcl-2Anti-apoptoticDownregulated[1]
Cytochrome cApoptosis signalingUpregulated[1]
Caspase-3Executioner caspaseUpregulated[1]
Caspase-9Initiator caspaseDownregulated[1]
PARPDNA repair, apoptosisDownregulated[1]
GRP78ER stress markerDownregulated[1]
CHOPER stress-induced apoptosisUpregulated[1]

Experimental Protocols

Detailed methodologies for key experiments to assess the synergy between this compound and cisplatin are provided below.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and cisplatin, both individually and in combination.

Materials:

  • Cancer cell line of interest (e.g., U-2OS)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Cisplatin (stock solution in sterile water or saline)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and cisplatin in complete medium.

  • For combination treatment, prepare a fixed ratio of this compound and cisplatin based on their individual IC50 values.

  • Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Determine the IC50 values for each compound and use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound and Cisplatin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination for the desired time.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blotting for Protein Expression Analysis

This protocol is used to detect changes in the expression levels of key proteins involved in the signaling pathways affected by the combination treatment.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, p-p38, etc.)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the cell pellets in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.

Visualizations

Signaling Pathway Diagram

G cluster_extrinsic Extracellular Space cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion Cisplatin Cisplatin DNA_Damage DNA_Damage Cisplatin->DNA_Damage This compound This compound ROS ROS This compound->ROS NFkB_Inhibition NF-κB This compound->NFkB_Inhibition Inhibits p53 p53 DNA_Damage->p53 Bax Bax p53->Bax ER_Stress ER_Stress ROS->ER_Stress CHOP CHOP ER_Stress->CHOP Caspase9 Caspase-9 CHOP->Caspase9 Bcl2 Bcl-2 NFkB_Inhibition->Bcl2 Inhibits Expression Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes Release Bcl2->Cytochrome_c Inhibits Release Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Synergistic apoptotic signaling pathways activated by this compound and Cisplatin.

Experimental Workflow Diagram

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Optional) Cell_Culture Cancer Cell Culture (e.g., U-2OS) Treatment Treatment: - this compound - Cisplatin - Combination Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis: - IC50 - Apoptosis Rate - Protein Levels - Combination Index (CI) Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Xenograft Tumor Xenograft Model (e.g., Nude Mice) Data_Analysis->Xenograft Inform In_Vivo_Treatment In Vivo Treatment Regimen Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight, etc.) In_Vivo_Treatment->Toxicity_Assessment Endpoint_Analysis Endpoint Analysis: - Tumor Weight - Immunohistochemistry Tumor_Measurement->Endpoint_Analysis Toxicity_Assessment->Endpoint_Analysis

Caption: General experimental workflow for evaluating this compound and Cisplatin synergy.

Conclusion

The combination of this compound and cisplatin represents a compelling therapeutic strategy that leverages synergistic mechanisms to enhance anti-cancer efficacy. The provided data and protocols offer a framework for researchers to further investigate and validate this combination in various cancer models. Future studies, including well-designed in vivo experiments and eventually clinical trials, are warranted to translate these promising preclinical findings into improved cancer therapies.

References

Application Notes and Protocols for Celastrol-Induced Apoptosis Detection by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Celastrol, a pentacyclic triterpenoid extracted from the thunder god vine (Tripterygium wilfordii), has garnered significant interest in oncology research for its potent anti-tumor properties.[1] A primary mechanism through which this compound exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death, in a variety of cancer cell lines.[2][3] Flow cytometry is a powerful and widely used technique to quantify the extent of apoptosis in a cell population. This document provides a detailed protocol for assessing this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining, along with an overview of the key signaling pathways involved.

Key Signaling Pathways in this compound-Induced Apoptosis

This compound has been shown to induce apoptosis through multiple signaling cascades, primarily converging on the intrinsic or mitochondrial pathway.[2] Key events include the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[3][4] This is characterized by a decrease in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm.[2][5]

This compound influences the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which further promotes mitochondrial outer membrane permeabilization.[2][3] The released cytochrome c activates a cascade of caspases, including caspase-9 (initiator caspase) and caspase-3 (executioner caspase).[2][6] Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2] Some studies also indicate the involvement of the extrinsic pathway through the activation of caspase-8.[6]

This compound This compound ROS ↑ ROS Generation This compound->ROS Bax_Bcl2 ↑ Bax/Bcl-2 Ratio This compound->Bax_Bcl2 Casp8 Caspase-8 Activation This compound->Casp8 Mito_dys Mitochondrial Dysfunction ROS->Mito_dys CytoC Cytochrome c Release Mito_dys->CytoC Bax_Bcl2->Mito_dys Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data Summary

The following table summarizes the dose-dependent effect of this compound on apoptosis in different cancer cell lines, as determined by flow cytometry after Annexin V/PI staining.

Cell LineThis compound Concentration (µM)Duration (hours)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)Reference
Human Osteosarcoma (U-2OS) 0241.21.52.7[6]
12410.85.216.0[6]
22425.412.137.5[6]
32435.618.954.5[6]
Drug-Resistant Colon Cancer (LOVO/DX) 042.10.52.6[7]
2.5415.32.818.1[7]
5430.75.436.1[7]
Gastric Cancer (SGC-7901) 024--4.5[8]
124--12.3[8]
224--25.8[8]
424--41.2[8]

Experimental Protocol: Annexin V and Propidium Iodide Staining for Flow Cytometry

This protocol details the steps for quantifying this compound-induced apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Materials
  • This compound

  • Cell culture medium (appropriate for the cell line)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) staining solution (e.g., 100 µg/mL)

  • Microcentrifuge tubes

  • Flow cytometer

Methods
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 2, 3 µM) for the desired time period (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Harvesting:

    • Adherent cells: Gently aspirate the culture medium. Wash the cells once with ice-cold PBS. Detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin. Neutralize trypsin with medium containing serum, if applicable.

    • Suspension cells: Proceed directly to centrifugation.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at 300-500 x g for 5 minutes at 4°C.

    • Carefully aspirate the supernatant.

  • Cell Washing:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • Centrifuge at 300-500 x g for 5 minutes at 4°C.

    • Discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately (within 1 hour).

    • Set up appropriate compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only), and vehicle-treated controls.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to differentiate between:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive (less common)

Start Start Seed_Cells Seed and Treat Cells with this compound Start->Seed_Cells Harvest Harvest Cells (Adherent/Suspension) Seed_Cells->Harvest Wash_PBS Wash with ice-cold PBS Harvest->Wash_PBS Resuspend_Binding Resuspend in 1X Binding Buffer Wash_PBS->Resuspend_Binding Add_AnnexinV Add Annexin V-FITC Incubate 15 min (dark) Resuspend_Binding->Add_AnnexinV Add_PI Add Propidium Iodide Add_AnnexinV->Add_PI Add_Buffer Add 1X Binding Buffer Add_PI->Add_Buffer Analyze Analyze by Flow Cytometry Add_Buffer->Analyze End End Analyze->End

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Celastrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celastrol, a pentacyclic triterpenoid extracted from the roots of Tripterygium wilfordii (Thunder God Vine), has garnered significant attention for its potent anti-inflammatory, anti-obesity, and anti-cancer properties. As research into its therapeutic potential progresses, the need for a robust and reliable analytical method for its quantification is paramount. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the accurate determination of this compound in various matrices, including bulk drug substances and biological samples. The described method is essential for quality control, pharmacokinetic studies, and formulation development.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The principle of RP-HPLC is based on the partitioning of the analyte (this compound) between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase.[1] The components of the sample are separated based on their hydrophobicity; more hydrophobic compounds are retained longer on the column. This compound, being a relatively nonpolar compound, is well-suited for analysis by this technique. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a standard of known concentration.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Chromatography Column: A C18 reversed-phase column is recommended. Common specifications are 250 mm x 4.6 mm with a 5 µm particle size.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%)

    • HPLC grade methanol

    • HPLC grade acetonitrile

    • HPLC grade water

    • Phosphoric acid or Formic acid (analytical grade)

  • Sample Preparation:

    • For bulk drug: Volumetric flasks, analytical balance.

    • For biological samples (e.g., plasma): Centrifuge, vortex mixer, protein precipitation agents (e.g., acetonitrile, methanol).[2][3][4]

Preparation of Solutions
  • Mobile Phase Preparation:

    • Method 1 (Isocratic): Prepare a mixture of acetonitrile and water (e.g., 85:15 v/v) containing 0.1% formic acid.

    • Method 2 (Gradient): Prepare two mobile phases:

      • Mobile Phase A: 1% (v/v) phosphoric acid in water.[2]

      • Mobile Phase B: Methanol.[2]

    • Degas the mobile phase using a suitable method (e.g., sonication, vacuum filtration) before use.

  • Standard Stock Solution Preparation:

    • Accurately weigh about 10 mg of this compound reference standard.

    • Dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.[2]

    • Store the stock solution at 2-8 °C, protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 0.05 - 5 µg/mL).[2]

Sample Preparation
  • Bulk Drug Substance:

    • Accurately weigh a quantity of the powdered drug substance equivalent to 10 mg of this compound.

    • Transfer it to a 10 mL volumetric flask and dissolve in methanol.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Make up the volume with methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Biological Samples (Plasma):

    • To 100 µL of plasma sample, add a precipitating agent like 400 µL of acetonitrile.[2][3]

    • Vortex the mixture for 1 minute to precipitate the proteins.[2]

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5 minutes.[2]

    • Transfer the supernatant to a clean tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 50 µL) of the mobile phase.[2]

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

HPLC Method Parameters

The following tables summarize typical HPLC method parameters for the quantification of this compound. Researchers should optimize these parameters based on their specific instrumentation and sample matrix.

Table 1: Chromatographic Conditions
ParameterMethod 1Method 2
Column Accucore XL C18 (250 mm x 4.6 mm, 4 µm)[2]Phenomenex Gemini C18 (150 mm x 2.0 mm, 5 µm)[5]
Mobile Phase A: 1% (v/v) Phosphoric AcidB: Methanol[2]A: 0.1% Formic Acid & 2 mM Ammonium Acetate in WaterB: Acetonitrile[5]
Elution Mode Gradient[2]Gradient[5]
Gradient Program 58% B to 95% B in 4 min, hold at 95% B for 8 min[2]50% B for 2 min, 50-95% B in 1 min, hold at 95% B for 3 min, 95-50% B in 1 min[5]
Flow Rate 1.0 mL/min[2]0.35 mL/min[5]
Column Temperature AmbientNot Specified
Injection Volume 20 µL10 µL[5]
Detection Wavelength 425 nm[2]MS/MS Detection[5]
Run Time 12 min[2]10 min[5]
Table 2: Method Validation Parameters

This table presents typical validation parameters for an HPLC method for this compound, demonstrating its suitability for its intended purpose.

ParameterTypical Range/Value
Linearity (R²) > 0.999[2]
Concentration Range 0.05 - 5 µg/mL[2]
Precision (%RSD) < 15% for QC samples, < 20% for LLOQ[2]
Accuracy (% Recovery) 85% - 115%[2]
Limit of Detection (LOD) Dependent on detector and matrix
Limit of Quantification (LOQ) 0.05 µg/mL[2]

Data Analysis

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of key parameters in the HPLC method development for this compound quantification.

experimental_workflow cluster_prep cluster_hplc cluster_data prep Sample Preparation bulk Bulk Drug (Dissolution & Filtration) prep->bulk bio Biological Sample (Protein Precipitation, Evaporation, Reconstitution) prep->bio injection Injection into HPLC bulk->injection bio->injection hplc HPLC Analysis separation Chromatographic Separation (C18 Column) injection->separation Mobile Phase detection UV Detection (at 425 nm) separation->detection calibration Calibration Curve Construction detection->calibration data Data Acquisition & Analysis quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound quantification by HPLC.

logical_relationship method_dev HPLC Method Optimization resolution Peak Resolution method_dev->resolution sensitivity Sensitivity method_dev->sensitivity analysis_time Analysis Time method_dev->analysis_time mobile_phase Mobile Phase Composition mobile_phase->resolution column Column Chemistry column->resolution flow_rate Flow Rate flow_rate->resolution flow_rate->analysis_time detection_wl Detection Wavelength detection_wl->sensitivity

Caption: Key parameters influencing HPLC method optimization for this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound. The protocol is adaptable for different sample matrices and can be validated to meet regulatory requirements. This method is a valuable tool for researchers and professionals in the fields of natural product chemistry, pharmacology, and pharmaceutical development, facilitating further investigation into the promising therapeutic applications of this compound.

References

Application Notes & Protocols: Celastrol Encapsulation in Nanoparticles for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Celastrol, a quinone methide triterpene extracted from the root of Tripterygium wilfordii (Thunder God Vine), has demonstrated significant therapeutic potential as a potent anti-inflammatory, anti-cancer, anti-obesity, and neuroprotective agent.[1][2][3][4] Its mechanism of action involves the modulation of multiple signaling pathways, including the inhibition of NF-κB activity, induction of apoptosis, and suppression of angiogenesis.[5][6] However, the clinical translation of this compound is severely hampered by its poor water solubility, low oral bioavailability, short plasma half-life, and potential for off-target toxicity.[1][2][4][7][8]

Nanotechnology offers a promising strategy to overcome these limitations.[2] Encapsulating this compound within nanoparticle-based drug delivery systems can enhance its solubility, improve its pharmacokinetic profile, enable targeted delivery to disease sites, and reduce systemic toxicity.[4][7][9] This document provides an overview of various this compound nanoformulations, detailed experimental protocols, and a summary of their physicochemical and therapeutic properties.

Common Nanoparticle Formulations for this compound Delivery

A variety of nanocarriers have been explored to improve the delivery of this compound.[1] These systems are designed to protect the drug from degradation, control its release, and target specific tissues or cells.

  • Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) and poly(ethylene glycol)-block-poly(ε-caprolactone) (PEG-b-PCL) are widely used to encapsulate this compound.[3][5][7] These nanoparticles can improve drug solubility and provide sustained release.[5]

  • Liposomes: These are spherical vesicles composed of phospholipid bilayers that can encapsulate both hydrophilic and lipophilic drugs like this compound.[1][10] Surface modifications, such as the addition of galactose or folic acid, can be used to target specific receptors on cancer cells.[1][7]

  • Nanostructured Lipid Carriers (NLCs): NLCs are composed of a blend of solid and liquid lipids, offering high drug loading capacity and stability. They have been shown to enhance the oral bioavailability of this compound.[11]

  • Mesoporous Silica Nanoparticles (MSNs): MSNs possess a unique porous structure, allowing for high drug loading and controlled, pH-responsive drug release.[1]

  • Albumin-Based Nanoparticles: Human serum albumin nanoparticles can improve this compound's water solubility and reduce its toxicity, with the ability to specifically target certain cell types.[7]

  • Exosomes: These are cell-derived vesicles that can act as natural nanocarriers, demonstrating enhanced antitumor activity presumably due to higher bioavailability.[7][9]

Data Presentation: Physicochemical and Efficacy Data

The following tables summarize quantitative data from various studies on this compound-loaded nanoparticles.

Table 1: Physicochemical Properties of Selected this compound Nanoparticles

Nanoparticle Type Polymer/Lipid Composition Particle Size (nm) Zeta Potential (mV) Encapsulation Efficiency (EE%) Drug Loading Capacity (DLC%) Reference
PLGA-PEG NPs PLGA, PEG, Chitosan, Mannose ~380 ~-55 N/A N/A [12]
PEG-b-PCL Micelles Poly(ethylene glycol)-block-poly(ε-caprolactone) N/A N/A N/A 7.36% [5]
Liposomes Soybean Phospholipid, Cholesterol, Tween-80 89.6 ± 7.3 -87.7 ± 5.8 98.06 ± 0.94% N/A [10]
FA-PLGA-PEG NPs Folic Acid, PLGA, PEG 155 N/A 95% 9.5% [11][13]
NLCs Solid & Liquid Lipids, Cell-penetrating peptide 126.7 ± 9.2 N/A N/A N/A [11]
Self-Assembled NPs mPEG-PLL 103.1 ± 10.7 N/A N/A N/A [3]

| CS-FA/TT/PLGA NPs | Chondroitin Sulfate-Folic Acid, TPP-TPGS, PLGA | ~100 | N/A | N/A | N/A | |

Table 2: Summary of In Vitro and In Vivo Efficacy of this compound Nanoparticles

Nanoparticle Formulation Cell Line / Animal Model Key Findings & Efficacy Reference
PEG-b-PCL Micelles SO-Rb 50 (Retinoblastoma) / Xenograft Mice IC50 of 17.733 µg/mL. Substantially suppressed tumor volume and weight in vivo. [5]
Self-Stabilized NPs (mPEG-PLL) B16F10 (Melanoma) / Xenograft Mice Enhanced antitumor efficacy and reduced side toxicities compared to free this compound. [6]
FA-PLGA-PEG NPs SKOV3 (Ovarian Cancer) Enhanced uptake via active targeting and significant inhibitory potential. [11]
CS-FA/TT/PLGA NPs 4T1 (Breast Cancer) / Xenograft Mice Displayed the strongest antitumor activity and notably inhibited tumor growth in vivo.
Galactosylated Liposomes Hepatocellular Carcinoma Mouse Model Effectively prevented tumor growth by inhibiting AKT activation and inducing apoptosis. [1][7]

| Neutrophil-Mimicking NPs | Pancreatic Carcinoma Model | Achieved pancreas-specific drug delivery by overcoming the blood-pancreas barrier. |[3][11] |

Experimental Protocols

This section provides detailed methodologies for the preparation, characterization, and evaluation of this compound-loaded nanoparticles.

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (Emulsification-Solvent Evaporation Method)

This protocol is adapted from methodologies for preparing polymer-based nanoparticles.[12]

Materials:

  • This compound (Cel)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM) or Chloroform

  • Deionized water

  • Magnetic stirrer, Homogenizer or Probe Sonicator

  • Rotary evaporator

  • Ultracentrifuge

Procedure:

  • Prepare the Organic Phase (Oil Phase): Dissolve 5-10 mg of this compound and 100-200 mg of PLGA in 5 mL of DCM or chloroform.

  • Prepare the Aqueous Phase (Water Phase): Prepare a 1% (w/v) PVA solution in deionized water. This will act as the surfactant to stabilize the emulsion.

  • Form the Primary Emulsion (o/w): Add the organic phase dropwise into 15-20 mL of the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 3-5 minutes) or probe sonication on an ice bath. This forms an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a larger beaker and stir magnetically at room temperature for 4-6 hours, or use a rotary evaporator under reduced pressure, to allow the organic solvent (DCM/chloroform) to evaporate. This leads to the precipitation of PLGA and the formation of solid nanoparticles.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm, 4°C) for 30 minutes.

    • Discard the supernatant, which contains unencapsulated this compound and residual PVA.

    • Resuspend the nanoparticle pellet in deionized water and wash by repeating the centrifugation step two more times to remove any remaining impurities.

  • Final Product: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer. For long-term storage, the nanoparticles can be lyophilized (freeze-dried).

G Workflow for Nanoparticle Synthesis cluster_prep Preparation cluster_process Processing cluster_purify Purification & Collection org_phase Organic Phase (this compound + PLGA in DCM) emulsify Emulsification (Homogenization/Sonication) org_phase->emulsify aq_phase Aqueous Phase (PVA in Water) aq_phase->emulsify evap Solvent Evaporation (Stirring/Rotovap) emulsify->evap centrifuge Centrifugation evap->centrifuge wash Washing Steps (x3) centrifuge->wash final_prod Final Product (Resuspend or Lyophilize) wash->final_prod

Caption: Workflow for nanoparticle synthesis via emulsification-solvent evaporation.
Protocol 2: Characterization of this compound-Loaded Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute the nanoparticle suspension in deionized water or an appropriate buffer to an optimal concentration for measurement.

    • Transfer the sample to a disposable cuvette.

    • Measure the particle size (Z-average), PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).[12]

    • Perform measurements in triplicate and report the mean ± standard deviation. A PDI value < 0.5 indicates a relatively stable and uniform nanoparticle population.[12]

2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

  • Procedure:

    • Total Drug (W_total): Dissolve a known amount of lyophilized this compound-loaded nanoparticles in a suitable organic solvent (e.g., acetonitrile or DMSO) to break the nanoparticles and release the encapsulated drug.

    • Free Drug (W_free): Alternatively, measure the amount of unencapsulated this compound in the supernatant collected during the first centrifugation step (Protocol 1, Step 5).

    • Quantify the this compound concentration in the resulting solution using a pre-established calibration curve via HPLC or UV-Vis spectrophotometry.

    • Calculate DLC and EE using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] * 100

      • DLC (%) = [Weight of Drug in Nanoparticles / Total Weight of Nanoparticles] * 100

Protocol 3: In Vitro Drug Release Study

This protocol uses the dialysis bag method to simulate drug release in a physiological environment.[14][15]

Materials:

  • Dialysis tubing (with appropriate Molecular Weight Cut-Off, e.g., 3.5 kDa).

  • Phosphate-Buffered Saline (PBS) at pH 7.4 and pH 5.5 (to simulate physiological and endosomal/tumor environments, respectively).

  • Shaking incubator or water bath.

  • HPLC or UV-Vis Spectrophotometer.

Procedure:

  • Place 1 mL of the this compound-loaded nanoparticle suspension into a dialysis bag.

  • Securely seal both ends of the bag.

  • Immerse the dialysis bag in a beaker containing 50 mL of release buffer (e.g., PBS pH 7.4).

  • Place the beaker in a shaking incubator at 37°C with gentle agitation.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release buffer from the beaker.

  • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release buffer to maintain sink conditions.

  • Analyze the amount of this compound released into the buffer samples using HPLC or UV-Vis.

  • Plot the cumulative percentage of drug released versus time to obtain the release profile.[16] Studies often show a biphasic release pattern: an initial burst release of surface-adsorbed drug followed by a sustained release of the encapsulated drug.[16]

Protocol 4: In Vitro Cell Viability Assay

This protocol determines the cytotoxicity of this compound formulations against cancer cells.[12][14]

Materials:

  • Cancer cell line of interest (e.g., 4T1, SKOV3, SO-Rb 50).

  • Complete cell culture medium.

  • 96-well plates.

  • Free this compound, this compound-loaded nanoparticles, and blank nanoparticles (control).

  • CCK-8 or MTT reagent.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of free this compound, this compound-loaded nanoparticles, and blank nanoparticles in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared treatments. Include untreated cells as a negative control.

  • Incubate the plate for another 24, 48, or 72 hours.

  • Add 10 µL of CCK-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability versus drug concentration to determine the IC50 (the concentration required to inhibit 50% of cell growth).

Protocol 5: In Vivo Antitumor Efficacy Study

This protocol describes a typical xenograft model to evaluate the therapeutic efficacy of this compound nanoparticles in vivo.[5][6] All animal experiments must be conducted in accordance with institutional guidelines and approved protocols.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice).

  • Cancer cells for tumor induction.

  • Treatment formulations (e.g., PBS, free this compound, this compound-loaded nanoparticles).

  • Calipers for tumor measurement.

Procedure:

  • Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly divide the mice into treatment groups (n=5-8 per group), such as:

    • Group 1: Control (PBS or saline)

    • Group 2: Free this compound

    • Group 3: Blank Nanoparticles

    • Group 4: this compound-loaded Nanoparticles

  • Treatment Administration: Administer the treatments via a suitable route (e.g., intravenous or intraperitoneal injection) every other day for a specified period (e.g., 16-21 days).

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and photograph them. Major organs (liver, kidney, spleen) can be collected for histopathological analysis to assess toxicity.

  • Data Analysis: Plot the average tumor volume versus time for each group to evaluate tumor growth inhibition.

G Workflow for In Vivo Efficacy Study inoc Tumor Cell Inoculation (Subcutaneous Injection) growth Tumor Growth to Palpable Size (~100 mm³) inoc->growth group Randomization into Treatment Groups growth->group treat Treatment Administration (e.g., i.v., every 2 days) group->treat monitor Monitor Tumor Volume & Body Weight treat->monitor endpoint Endpoint: Euthanasia, Tumor & Organ Collection monitor->endpoint analysis Data Analysis (Tumor Inhibition, Toxicity) endpoint->analysis

Caption: General workflow for an in vivo xenograft mouse model study.

Molecular Signaling Pathways of this compound

This compound exerts its anticancer effects by targeting multiple critical signaling pathways involved in cell proliferation, survival, and apoptosis.[17] Nanoparticle delivery can enhance the accumulation of this compound at the tumor site, thereby amplifying its impact on these pathways.

Key Targeted Pathways:

  • NF-κB Pathway Inhibition: this compound is a well-known inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] By preventing the activation of NF-κB, this compound downregulates the expression of anti-apoptotic proteins like Bcl-2, promoting cell death.

  • Induction of Apoptosis: this compound induces apoptosis (programmed cell death) by modulating the balance of pro-apoptotic and anti-apoptotic proteins. It decreases the expression of Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[5] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases and subsequent cell death.[5][17]

  • Cell Cycle Arrest: this compound can cause cell cycle arrest, often at the G1/S checkpoint, preventing cancer cells from dividing and proliferating.[17]

  • ROS Generation: In some cancer types, this compound has been shown to induce the production of Reactive Oxygen Species (ROS), leading to oxidative stress and promoting apoptosis.[14] ROS-responsive nanoparticles have been designed to release this compound in the high-ROS tumor microenvironment, creating a positive feedback loop that amplifies therapeutic efficacy.[13][14]

G This compound's Anticancer Signaling Pathways This compound This compound Nanoparticles nfkb NF-κB Pathway This compound->nfkb Inhibits bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Downregulates bax Bax (Pro-apoptotic) This compound->bax Upregulates ros ROS Production This compound->ros Induces proliferation Decreased Proliferation nfkb->proliferation apoptosis Increased Apoptosis bcl2->apoptosis bax->apoptosis ros->apoptosis cycle_arrest Cell Cycle Arrest

Caption: this compound targets multiple pathways to inhibit cancer cell survival.

References

Application Notes and Protocols for In Vivo Imaging to Assess Celastrol Distribution and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celastrol, a pentacyclic triterpene extracted from the thunder god vine (Tripterygium wilfordii), has garnered significant interest for its potent anti-inflammatory, anti-obesity, and anti-cancer properties. Understanding its in vivo biodistribution and target engagement is crucial for optimizing its therapeutic potential and minimizing off-target toxicity. While direct imaging of the small molecule this compound in vivo presents challenges, various imaging modalities can be employed to track its distribution indirectly or assess its therapeutic effects. This document provides detailed application notes and protocols for established and potential in vivo imaging techniques relevant to this compound research.

Direct Tracking of this compound Distribution: Current Limitations and Alternative Approaches

Directly visualizing the biodistribution of this compound in real-time using common in vivo imaging techniques is currently challenging due to the lack of established methods for labeling it with fluorescent dyes or radioisotopes without altering its biological activity. However, quantitative data on its tissue distribution has been obtained using analytical chemistry methods.

Quantitative Analysis of this compound Tissue Distribution by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for quantifying this compound in various tissues. Although not an imaging technique, it provides crucial quantitative data on biodistribution.

Data Presentation: this compound Distribution in Mice

The following table summarizes the concentration of this compound in different tissues after intraperitoneal (IP) injection in mice, as determined by LC-MS.

Time Post-InjectionTissueConcentration (pg/mg of tissue)Reference
30 minutesLiver32.60 ± 8.21[1]
120 minutesLiver40.52 ± 15.6[1]
30 minutesBrain (whole)4.70 ± 0.31[1]
120 minutesBrain (whole)16.22 ± 3.33[1]

Experimental Protocol: Quantification of this compound in Murine Tissues by LC-MS

This protocol is adapted from the methodology described by Pinz et al. (2020)[1].

1. Animal Dosing: a. Administer this compound (e.g., 100 µg/kg body weight) or vehicle control to mice via intraperitoneal injection. b. Euthanize mice at desired time points (e.g., 30 and 120 minutes) post-injection.

2. Tissue Collection and Homogenization: a. Perfuse animals with saline to remove blood from tissues. b. Dissect tissues of interest (e.g., liver, brain, hypothalamus) and immediately freeze in liquid nitrogen. c. Weigh the frozen tissue samples. d. Homogenize the tissues in an appropriate buffer.

3. This compound Extraction: a. Add a suitable organic solvent (e.g., ethyl acetate) to the tissue homogenate. b. Include an internal standard (e.g., glycyrrhetinic acid) for accurate quantification. c. Vortex vigorously and centrifuge to separate the organic and aqueous phases. d. Collect the organic supernatant containing this compound. e. Evaporate the solvent to dryness under a stream of nitrogen.

4. LC-MS Analysis: a. Reconstitute the dried extract in a suitable solvent (e.g., methanol). b. Inject the sample into a liquid chromatography system coupled to a mass spectrometer. c. Use a C18 column for chromatographic separation. d. Employ a gradient elution with appropriate mobile phases (e.g., water with formic acid and acetonitrile with formic acid). e. Set the mass spectrometer to detect the specific mass-to-charge ratio (m/z) of this compound and the internal standard using selected reaction monitoring (SRM) for high specificity and sensitivity.

5. Data Analysis: a. Generate a standard curve using known concentrations of this compound. b. Quantify the amount of this compound in the tissue samples by comparing their peak areas to the standard curve, normalized to the internal standard and tissue weight.

Indirect In Vivo Imaging of this compound's Therapeutic Efficacy

Bioluminescence imaging (BLI) is a powerful and widely used technique to non-invasively monitor biological processes in living animals. For this compound research, BLI can be employed to indirectly assess its therapeutic efficacy by tracking tumor growth, inflammation, or the activity of specific signaling pathways.

Application: Monitoring Anti-tumor Effects of this compound using Bioluminescence Imaging

This application involves using tumor cells that have been genetically engineered to express a luciferase enzyme. The light emitted by the luciferase reaction with its substrate can be detected and quantified to monitor tumor growth and regression in response to this compound treatment.

Experimental Protocol: In Vivo Bioluminescence Imaging of Tumor Xenografts

1. Cell Line Preparation: a. Transfect a cancer cell line of interest (e.g., a human breast cancer cell line) with a lentiviral vector carrying a luciferase gene (e.g., firefly luciferase). b. Select for a stable cell line that constitutively expresses high levels of luciferase.

2. Animal Model: a. Implant the luciferase-expressing cancer cells into immunocompromised mice (e.g., nude mice) to form subcutaneous or orthotopic tumors. b. Allow the tumors to grow to a palpable size.

3. Treatment and Imaging: a. Randomize the tumor-bearing mice into treatment (this compound) and control (vehicle) groups. b. Administer this compound at the desired dose and schedule. c. At specified time points (e.g., weekly), perform bioluminescence imaging. d. Inject the mice with the luciferase substrate, D-luciferin (e.g., 150 mg/kg, intraperitoneally). e. Anesthetize the mice (e.g., with isoflurane). f. Place the mice in an in vivo imaging system (e.g., IVIS Spectrum) and acquire bioluminescent images. The peak light emission typically occurs 10-15 minutes after luciferin injection. g. The exposure time will depend on the signal intensity.

4. Data Analysis: a. Define a region of interest (ROI) around the tumor in the acquired images. b. Quantify the bioluminescent signal (photon flux) within the ROI. c. Compare the tumor growth (bioluminescent signal) between the this compound-treated and control groups over time to assess the anti-tumor efficacy.

Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. Understanding these pathways is crucial for interpreting imaging results and elucidating this compound's mechanism of action.

Celastrol_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (e.g., TNF-α, IL-6) TNFR TNFR Cytokines->TNFR IL6R IL-6R Cytokines->IL6R LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TNFR->IKK Activates JAK JAK IL6R->JAK Activates TLR4->IKK Activates MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IKK->NFkB Releases IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_nuc STAT3 STAT3->STAT3_nuc Dimerizes & Translocates AP1 AP-1 MAPK->AP1 Activates Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis) NFkB_nuc->Gene_Expression Regulates STAT3_nuc->Gene_Expression Regulates AP1->Gene_Expression Regulates This compound This compound This compound->IKK Inhibits This compound->JAK Inhibits This compound->MAPK Inhibits

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for In Vivo Bioluminescence Imaging

The following diagram illustrates the typical workflow for assessing the anti-tumor efficacy of this compound using in vivo bioluminescence imaging.

BLI_Workflow cluster_prep Preparation cluster_treatment Treatment & Imaging cluster_analysis Data Analysis Cell_Culture 1. Culture luciferase-expressing cancer cells Implantation 2. Implant cells into immunocompromised mice Cell_Culture->Implantation Tumor_Growth 3. Allow tumors to establish Implantation->Tumor_Growth Randomization 4. Randomize mice into control and treatment groups Tumor_Growth->Randomization Treatment 5. Administer this compound or vehicle Randomization->Treatment Imaging 6. Perform longitudinal bioluminescence imaging Treatment->Imaging ROI 7. Define Regions of Interest (ROI) on tumors Imaging->ROI Quantification 8. Quantify photon flux ROI->Quantification Comparison 9. Compare tumor growth between groups Quantification->Comparison

Caption: Workflow for assessing this compound's efficacy using BLI.

Future Perspectives and Conclusion

While direct in vivo imaging of this compound remains an area for future research, the indirect methods described here provide robust and valuable tools for preclinical evaluation of its therapeutic efficacy. The development of novel probes, such as this compound-conjugated fluorophores or the successful radiolabeling of this compound, would be a significant advancement, enabling precise pharmacokinetic and pharmacodynamic studies through techniques like fluorescence imaging, PET, or SPECT. Mass spectrometry imaging also holds promise for label-free visualization of this compound distribution in tissue sections with high chemical specificity. For now, the combination of quantitative LC-MS for biodistribution analysis and functional imaging techniques like bioluminescence for efficacy assessment provides a powerful strategy for advancing this compound towards clinical applications.

References

Application Notes and Protocols for Establishing a Stable Celastrol-Resistant Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Celastrol, a pentacyclic triterpenoid extracted from the "Thunder God Vine" (Tripterygium wilfordii), has garnered significant interest in drug development for its potent anti-inflammatory, anti-obesity, and anti-cancer properties.[1][2] Its therapeutic effects are attributed to its modulation of multiple signaling pathways, including the inhibition of the NF-κB pathway, suppression of the proteasome, and activation of the heat shock response.[3] However, as with many therapeutic agents, the development of drug resistance is a significant clinical challenge that can limit its efficacy.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and characterize a stable, this compound-resistant cell line. This cellular model is an invaluable tool for investigating the molecular mechanisms that drive resistance, identifying potential biomarkers, and screening for novel therapeutic strategies to overcome it. The protocols herein detail a stepwise dose-escalation method for generating the resistant cell line, colorimetric assays for quantifying resistance, and immunoblotting techniques to probe for changes in key signaling pathways.

Background: this compound's Mechanism of Action and Potential Resistance Pathways

This compound exerts its biological effects by interacting with numerous cellular targets. A primary mechanism is the potent suppression of the NF-κB signaling pathway by targeting IκB kinase (IKK), which prevents the degradation of IκB and subsequent nuclear translocation of NF-κB.[3] Additionally, this compound is known to activate the Nrf2-mediated antioxidant response, inhibit the STAT3 and PI3K/Akt/mTOR pathways, and induce apoptosis through both caspase-dependent and independent mechanisms.[3][4][5]

Resistance to this compound could theoretically arise from several adaptive changes within the cancer cell, including:

  • Upregulation of pro-survival signaling: Constitutive activation of pathways like PI3K/Akt or MAPK that can bypass this compound-induced apoptosis.[6]

  • Enhanced antioxidant capacity: Overexpression of Nrf2 and its downstream targets, which can neutralize the ROS-mediated cell death triggered by this compound.[2]

  • Alterations in drug targets: Mutations in IKK or other direct targets that prevent this compound binding.

  • Increased drug efflux: Overexpression of multidrug resistance transporters.

  • Metabolic reprogramming: Changes in cellular metabolism, such as alterations in cholesterol biosynthesis, have been linked to resistance to other targeted therapies.[7][8][9]

The following diagram illustrates the key signaling pathways modulated by this compound.

Celastrol_Signaling This compound This compound IKK IKK This compound->IKK Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates PI3K PI3K/Akt This compound->PI3K Inhibits STAT3 JAK/STAT3 This compound->STAT3 Inhibits Apoptosis Apoptosis This compound->Apoptosis IkB IκBα IKK->IkB Phosphorylates (Inhibited) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocation (Blocked) Inflammation Inflammation (IL-1β, IL-6, TNF-α) Nucleus_NFkB->Inflammation Proliferation Cell Proliferation & Survival Nucleus_NFkB->Proliferation ARE ARE Nrf2->ARE Translocation & Binding HO1 Antioxidant Genes (e.g., HO-1) ARE->HO1 PI3K->Proliferation STAT3->Proliferation Workflow Start Start with Parental Cancer Cell Line (e.g., A549, MCF-7) IC50_Initial Protocol 2: Determine Baseline IC50 (MTT Assay) Start->IC50_Initial Dose_Escalation Protocol 1: Generate Resistant Line (Chronic, Stepwise Exposure) IC50_Initial->Dose_Escalation Subculture Start with low dose (e.g., IC20). Gradually increase concentration (1.5x - 2x) as cells recover. (Duration: Several months) Dose_Escalation->Subculture IC50_Confirm Protocol 2: Confirm Resistance by Determining New IC50 Dose_Escalation->IC50_Confirm Characterize Protocol 3: Mechanistic Analysis (Western Blot) IC50_Confirm->Characterize End Stable this compound-Resistant Cell Line Established IC50_Confirm->End Analysis Probe key pathways: - NF-κB (p65, IκBα) - Nrf2 (HO-1) - Akt (p-Akt, Total Akt) Characterize->Analysis Characterize->End NFkB_Activation Inactive Inactive State Cytoplasm IκBα NF-κB Active Active State Cytoplasm IκBα (P) → Degraded NF-κB Inactive->Active Stimulus Stimulus (e.g., TNF-α) IKK IKK Stimulus->IKK IKK->Inactive Phosphorylates IκBα Nucleus Nucleus NF-κB → Gene Transcription Active->Nucleus Translocation

References

Application Notes and Protocols for Studying Celastrol's Effect on Obesity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to investigate the anti-obesity effects of Celastrol. The information is compiled from multiple preclinical studies and is intended to guide researchers in designing and executing robust experiments.

Introduction

This compound, a pentacyclic triterpene extracted from the thunder god vine (Tripterygium wilfordii), has emerged as a potent anti-obesity agent in preclinical studies.[1][2] Its primary mechanism of action is attributed to its role as a leptin sensitizer, effectively reversing leptin resistance, a hallmark of diet-induced obesity.[1][2][3] this compound has been shown to suppress food intake, reduce body weight, and improve metabolic parameters in various animal models of obesity.[1][4][5] These notes provide detailed methodologies for utilizing these models to study this compound's efficacy and mechanism of action.

Animal Models

The most commonly employed animal models for studying this compound's effect on obesity are diet-induced obese (DIO) mice and genetically obese mice.

  • Diet-Induced Obese (DIO) Mice: These models are highly relevant to human obesity as they mimic the condition of developing obesity due to the consumption of a high-fat diet (HFD).[6] C57BL/6J mice are a commonly used strain that readily develops obesity, insulin resistance, and other metabolic dysfunctions when fed an HFD.[4][6]

  • Genetically Obese Mice:

    • ob/ob Mice: These mice have a mutation in the gene encoding leptin, leading to a complete deficiency of the hormone.[1][7][8] They are hyperphagic and morbidly obese. Studies have shown that this compound is ineffective in these mice, highlighting its dependence on the presence of leptin.[1][2] However, some research suggests this compound may have effects on ob/ob mice fed a high-fat diet through mechanisms other than leptin sensitization, such as inhibiting intestinal lipid absorption.[7][8]

    • db/db Mice: These mice possess a mutation in the leptin receptor gene, rendering them insensitive to leptin signaling.[1][9] Similar to ob/ob mice, this compound is generally reported to be ineffective in this model, further supporting its role as a leptin sensitizer.[1][2]

    • MC4R-null Mice: Mice with a deficiency in the melanocortin 4 receptor (MC4R) exhibit hyperphagia and obesity. Studies have shown that this compound can reduce food intake and body weight in these mice, suggesting its effects are at least partially independent of the MC4R pathway.[10][11][12]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of this compound in different animal models of obesity.

Table 1: Effect of this compound on Body Weight and Food Intake in Diet-Induced Obese (DIO) Mice

Animal ModelStrainDietThis compound Dose & AdministrationDurationInitial Body Weight (g)Final Body Weight (g)Body Weight Loss (%)Food Intake ReductionReference
DIO MiceC57BL/6JHFD (60% kcal from fat)100 µg/kg/day, i.p.3 weeks~47.5~34.4~27.7%Significant reduction[1]
DIO MiceC57BL/6JHFD (60% kcal from fat)100 µg/kg/day, oral gavage22 days~49.9~27.2~45.4%Significant reduction[1]
DIO MiceC57BL/6JHFD100 µg/kg/day, i.p.4 weeks--Significant reduction-[4]
MetS MiceC57BL/6JHFD3 mg/kg/day, i.p.25 days-Drastically reducedSignificant improvement in obesityNo effect on food intake[13]
DIO RatsSprague-DawleyHFD3 mg/kg/day8 weeks-Significantly reduced--[14]

Table 2: Effect of this compound on Genetically Obese Mouse Models

Animal ModelStrainThis compound Dose & AdministrationDurationEffect on Body WeightEffect on Food IntakeReference
ob/ob Mice-100 µg/kg/day, oral gavage-No significant changeNo significant change[1]
ob/ob Mice on HFDC57BL/6J55.2 ppm in diet6 weeksBody weight loss-[7]
db/db Mice-100 µg/kg/day, oral gavage-No significant changeNo significant change[1]
MC4R-null Mice-Systemic administration-Substantial reductionSubstantial reduction[10][12]

Experimental Protocols

Protocol 1: Induction of Diet-Induced Obesity and this compound Treatment

1. Animal Model:

  • Male C57BL/6J mice, 6-8 weeks old.[4][6]

2. Diet:

  • High-Fat Diet (HFD): Typically 45% or 60% kcal from fat.[6]
  • Control group: Standard chow diet.

3. Induction of Obesity:

  • Feed mice the HFD for 8-12 weeks.[6] Monitor body weight weekly. Mice are considered obese when their body weight is significantly higher than the control group.

4. This compound Preparation and Administration:

  • Preparation: Dissolve this compound in a vehicle such as a mixture of DMSO, Tween 80, and saline. The final concentration of DMSO should be low to avoid toxicity.
  • Dosage: A common effective dose is 100 µg/kg/day.[1][4] However, doses can range from 1 µg/kg to 3 mg/kg depending on the study's aim.[13][15]
  • Administration:
  • Intraperitoneal (i.p.) injection: Administer daily.[1][4]
  • Oral gavage: Administer daily.[1]

5. Experimental Groups:

  • Lean control + Vehicle
  • Lean control + this compound
  • DIO + Vehicle
  • DIO + this compound

6. Measured Parameters:

  • Body weight: Measured daily or weekly.[4]
  • Food intake: Measured daily.
  • Body composition: Measured by NMR or DEXA scan at the beginning and end of the treatment period to determine fat mass and lean mass.
  • Metabolic analysis:
  • Glucose Tolerance Test (GTT): Performed after an overnight fast. Inject glucose (e.g., 2 g/kg) intraperitoneally and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.[13]
  • Insulin Tolerance Test (ITT): Performed after a short fast (e.g., 4-6 hours). Inject insulin (e.g., 0.75 U/kg) intraperitoneally and measure blood glucose at 0, 15, 30, 45, and 60 minutes.
  • Tissue Collection: At the end of the study, euthanize mice and collect tissues such as hypothalamus, liver, white adipose tissue (WAT), and brown adipose tissue (BAT) for further analysis (e.g., gene expression, protein analysis).
  • Blood analysis: Collect blood for measuring levels of leptin, insulin, glucose, lipids, and inflammatory cytokines.[4]

Protocol 2: Assessing Leptin Sensitivity

1. Animal Model and Treatment:

  • Use DIO mice treated with this compound or vehicle as described in Protocol 1.

2. Acute Leptin Challenge:

  • After a period of this compound treatment, administer a single dose of leptin (e.g., 1-5 mg/kg, i.p.).
  • Measure food intake and body weight over the next 24 hours. A greater reduction in food intake and body weight in the this compound-treated group compared to the vehicle group indicates increased leptin sensitivity.[1]

3. Molecular Analysis of Leptin Signaling:

  • Administer leptin to this compound- and vehicle-treated mice.
  • 30-45 minutes after leptin injection, euthanize the mice and collect the hypothalamus.
  • Perform Western blot analysis to measure the phosphorylation of STAT3 (p-STAT3), a key downstream target of the leptin receptor.[16] An increase in the p-STAT3/total STAT3 ratio in this compound-treated mice indicates enhanced leptin signaling.

Signaling Pathways and Experimental Workflows

This compound's Proposed Mechanism of Action

This compound is believed to exert its anti-obesity effects primarily by enhancing leptin sensitivity in the hypothalamus.[1][17] This involves the activation of pro-inflammatory signaling pathways, particularly through the interleukin-1 receptor 1 (IL1R1).[16][18][19] The binding of leptin to its receptor (LepR) activates the JAK2-STAT3 signaling cascade, leading to the transcription of genes that regulate energy homeostasis. In obese individuals, this pathway is impaired, leading to leptin resistance. This compound treatment has been shown to restore this signaling.[1] Additionally, this compound has been found to inhibit PFKM, a key glycolytic enzyme, leading to AMPK activation and subsequent metabolic benefits.[20]

Celastrol_Mechanism This compound This compound IL1R1 IL1R1 Activation This compound->IL1R1 PFKM PFKM Inhibition This compound->PFKM Leptin_Signaling Enhanced Leptin Signaling IL1R1->Leptin_Signaling JAK2 JAK2 Leptin_Signaling->JAK2 Sensitizes Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR LepR->JAK2 STAT3 STAT3 JAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (e.g., POMC, AgRP) pSTAT3->Gene_Expression Appetite Decreased Appetite Increased Energy Expenditure Gene_Expression->Appetite Weight_Loss Weight Loss Appetite->Weight_Loss Metabolic_Benefits Improved Metabolic Health Weight_Loss->Metabolic_Benefits AMPK AMPK Activation PFKM->AMPK AMPK->Metabolic_Benefits

Caption: Proposed mechanism of this compound's anti-obesity effects.

Experimental Workflow for Evaluating this compound in DIO Mice

The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound in a diet-induced obesity mouse model.

Experimental_Workflow Start Start: C57BL/6J Mice (6-8 weeks old) Diet Dietary Intervention (8-12 weeks) Start->Diet Chow Chow Diet Diet->Chow HFD High-Fat Diet (HFD) Diet->HFD Treatment This compound/Vehicle Treatment (e.g., 3-4 weeks) Chow->Treatment Obesity Induction of Obesity HFD->Obesity Obesity->Treatment Monitoring In-life Monitoring Treatment->Monitoring BW Body Weight Monitoring->BW FI Food Intake Monitoring->FI Metabolic Metabolic Tests (GTT, ITT) Monitoring->Metabolic Endpoint Endpoint Analysis Monitoring->Endpoint Tissues Tissue Collection (Hypothalamus, Liver, Adipose) Endpoint->Tissues Blood Blood Collection (Biomarkers) Endpoint->Blood Analysis Data Analysis & Interpretation Tissues->Analysis Blood->Analysis

References

Unveiling the Molecular Targets of Celastrol: A CRISPR-Cas9 Screening Approach

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and application guide for utilizing genome-wide CRISPR-Cas9 loss-of-function screening to elucidate the mechanism of action of Celastrol, a natural pentacyclic triterpenoid with potent anti-inflammatory, anti-cancer, and neuroprotective properties. While the therapeutic potential of this compound is well-documented, a comprehensive understanding of its molecular targets remains an area of active investigation. This protocol outlines a robust methodology to identify genes that modulate cellular sensitivity to this compound, thereby revealing its primary targets and associated signaling pathways.

Introduction

This compound, a compound extracted from the roots of Tripterygium wilfordii, has garnered significant interest for its pleiotropic therapeutic effects. It has been shown to modulate several key signaling pathways, including the NF-κB, JAK2/STAT3, and PI3K/Akt/mTOR pathways, and is known to induce apoptosis and autophagy in cancer cells.[1][2][3] Despite this knowledge, the direct molecular binders and the full spectrum of genes mediating its effects are not completely understood. Identifying the precise mechanism of action is crucial for its clinical development, enabling better patient stratification and the design of rational combination therapies.

CRISPR-Cas9 technology offers an unbiased and powerful tool for functional genomic screening.[4][5] By creating a diverse population of cells, each with a single gene knockout, a pooled CRISPR screen can systematically assess the contribution of every gene in the genome to a specific phenotype, such as drug sensitivity or resistance.[6][7] This application note details a proposed experimental workflow to identify genes whose loss confers resistance to this compound, suggesting they are either direct targets or essential components of the pathways through which this compound exerts its cytotoxic or cytostatic effects.

Principle of the Method

The core principle of this approach is to perform a negative selection (dropout) screen. A population of cancer cells stably expressing the Cas9 nuclease is transduced with a pooled genome-wide single-guide RNA (sgRNA) library at a low multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA.[6][7] This creates a library of knockout cell lines. This population is then treated with a cytotoxic concentration of this compound. Cells with knockouts of genes that are essential for this compound's mechanism of action will survive and proliferate, while cells with knockouts of non-essential genes will be killed by the drug. By comparing the sgRNA representation in the surviving cell population to the initial population using next-generation sequencing (NGS), we can identify genes whose knockout leads to enrichment, thus signifying their role in mediating this compound's effects.

Experimental Workflow

The overall experimental workflow for the CRISPR-Cas9 screen is depicted below.

experimental_workflow cluster_0 Phase 1: Library Preparation and Transduction cluster_1 Phase 2: Screening cluster_2 Phase 3: Analysis cluster_3 Phase 4: Validation sgRNA_library sgRNA Library Amplification lentivirus Lentiviral Packaging sgRNA_library->lentivirus transduction Transduction of Cas9-expressing Cells lentivirus->transduction selection Puromycin Selection transduction->selection celastrol_treatment This compound Treatment selection->celastrol_treatment genomic_dna Genomic DNA Extraction celastrol_treatment->genomic_dna pcr sgRNA Amplification (PCR) genomic_dna->pcr ngs Next-Generation Sequencing pcr->ngs data_analysis Data Analysis (MAGeCK) ngs->data_analysis hit_validation Hit Validation (Individual Knockouts) data_analysis->hit_validation

Caption: A schematic of the CRISPR-Cas9 screening workflow.

Detailed Experimental Protocols

Cell Line Preparation and Lentivirus Production
  • Cell Line: A human cancer cell line relevant to this compound's known activities (e.g., a gastric or ovarian cancer cell line) should be selected.[3]

  • Cas9 Expression: Stably express Cas9 nuclease in the chosen cell line by lentiviral transduction followed by antibiotic selection (e.g., blasticidin). Validate Cas9 activity using a functional assay.

  • sgRNA Library: Use a genome-wide human sgRNA library (e.g., GeCKO v2). Amplify the plasmid library according to the manufacturer's instructions.

  • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Determine the viral titer.

CRISPR-Cas9 Screen
  • Transduction: Transduce the Cas9-expressing cells with the sgRNA lentiviral library at an MOI of 0.3 to ensure single sgRNA integration per cell. Maintain a cell number that ensures at least 500-fold coverage of the sgRNA library.

  • Antibiotic Selection: Two days post-transduction, select for transduced cells by adding puromycin to the culture medium. Maintain the selection until a non-transduced control plate shows complete cell death.

  • This compound Treatment:

    • Determine the IC50 of this compound for the Cas9-expressing cell line using a standard cell viability assay (e.g., CellTiter-Glo).

    • Split the selected cells into two populations: a control group (treated with vehicle, e.g., DMSO) and a this compound-treated group.

    • Treat the cells with this compound at a concentration of approximately IC80 for 14-21 days, passaging the cells as needed while maintaining library representation.

  • Genomic DNA Extraction: Harvest at least 2 x 10^7 cells from the control and this compound-treated populations. Extract genomic DNA using a commercial kit.

sgRNA Sequencing and Data Analysis
  • PCR Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using primers flanking the sgRNA cassette. Use a two-step PCR protocol to add Illumina sequencing adapters.

  • Next-Generation Sequencing: Purify the PCR products and submit them for high-throughput sequencing on an Illumina platform.

  • Data Analysis: Analyze the sequencing data using software such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.

Expected Results

The primary output of the screen will be a ranked list of genes whose knockout confers resistance to this compound. The data can be summarized in tables for clarity.

Table 1: Hypothetical Top 10 Gene Hits from this compound Resistance Screen

RankGene SymbolsgRNA Count (this compound)sgRNA Count (Control)Fold Enrichmentp-value
1GENE_A150010015.01.2e-8
2GENE_B12509013.93.5e-8
3GENE_C11008512.97.1e-8
4GENE_D9808012.31.4e-7
5GENE_E9508211.62.0e-7
6GENE_F9107811.72.5e-7
7GENE_G8807511.73.1e-7
8GENE_H8507211.84.0e-7
9GENE_I8207011.75.2e-7
10GENE_J8006811.86.5e-7

Table 2: Pathway Analysis of Enriched Genes

PathwayNumber of Genesp-value
NF-κB Signaling81.5e-5
JAK-STAT Signaling63.2e-4
Apoptosis Regulation105.1e-6
Proteasome Function58.9e-4

Validation of Screening Hits

It is crucial to validate the top candidate genes from the primary screen.

Individual Gene Knockouts
  • Design 2-3 independent sgRNAs for each of the top 5-10 candidate genes.

  • Individually transduce Cas9-expressing cells with these sgRNAs.

  • Confirm gene knockout by Western blot or Sanger sequencing.

  • Perform cell viability assays with a range of this compound concentrations on the knockout cell lines to confirm the resistance phenotype.

Table 3: Validation of this compound IC50 in Individual Knockout Cell Lines

Gene KnockoutThis compound IC50 (nM)Fold Change vs. Control
Control (Non-targeting sgRNA)501.0
GENE_A KO2505.0
GENE_B KO2254.5
GENE_C KO2104.2
Mechanistic Studies

Based on the identity of the validated hits, further mechanistic studies can be designed. For example, if a component of the NF-κB pathway is identified, downstream targets of this pathway can be assessed upon this compound treatment in control and knockout cells.

Signaling Pathway Visualization

Based on existing literature, this compound is known to inhibit the JAK2/STAT3 signaling pathway.[3] The diagram below illustrates this inhibitory action. A CRISPR screen could potentially identify novel regulators of this pathway that are essential for this compound's activity.

JAK_STAT_pathway This compound This compound JAK2 JAK2 This compound->JAK2 inhibits IL6R IL-6R IL6R->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 nucleus Nucleus pSTAT3->nucleus dimerizes and translocates to transcription Gene Transcription (e.g., Bcl-2, Cyclin D1) nucleus->transcription activates

Caption: this compound's inhibition of the JAK2/STAT3 signaling pathway.

Conclusion

This application note provides a comprehensive framework for employing CRISPR-Cas9 screening to systematically identify the molecular machinery underlying this compound's mechanism of action. The identification of genes that sensitize cells to this compound will not only provide a deeper understanding of its biological effects but also pave the way for the development of biomarkers for patient selection and the rational design of combination therapies, ultimately accelerating the clinical translation of this promising natural compound.

References

Troubleshooting & Optimization

Celastrol precipitation in cell culture media what to do

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Celastrol. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered when using this compound in cell culture experiments, with a primary focus on addressing its precipitation in aqueous media.

Troubleshooting Guide

This guide provides systematic solutions to common problems encountered with this compound solubility in cell culture.

Q1: I added my this compound stock solution to the cell culture medium, and it immediately turned cloudy or I see visible precipitate. What should I do?

A1: This is a common issue due to this compound's low aqueous solubility.[1] this compound is a hydrophobic compound, and when a concentrated stock in an organic solvent like DMSO is diluted into an aqueous buffer or medium, it can "crash out" of solution.[2][3] Follow this troubleshooting workflow to diagnose and resolve the issue.

G start Precipitation Observed check_stock Step 1: Verify Stock Solution - Is it fully dissolved in DMSO? - Is the concentration too high? start->check_stock check_dilution Step 2: Review Dilution Protocol - Final DMSO % > 0.5%? - Added stock directly to bulk media? check_stock->check_dilution check_media Step 3: Check Media Conditions - Is media at 37°C? - Does media contain serum (e.g., FBS)? check_dilution->check_media implement_basic Step 4: Implement Basic Fixes - Pre-warm media. - Add stock to a small media aliquot first. - Vortex/mix during addition. check_media->implement_basic assess_precipitation Does precipitation persist? implement_basic->assess_precipitation advanced_methods Step 5: Use Advanced Solubilization Methods assess_precipitation->advanced_methods  Yes success Problem Resolved assess_precipitation->success No   bsa_method Option A: Use Bovine Serum Albumin (BSA) Complex this compound with fatty-acid free BSA. advanced_methods->bsa_method cyclodextrin_method Option B: Use Cyclodextrins Encapsulate this compound to increase solubility. advanced_methods->cyclodextrin_method G cluster_0 Aqueous Cell Culture Medium This compound This compound (Hydrophobic) bsa BSA Protein (Hydrophilic Exterior) This compound->bsa + complex BSA This compound bsa->complex G This compound This compound hsp90 Hsp90/Cdc37 Complex This compound->hsp90 inhibits proteasome 20S Proteasome This compound->proteasome inhibits nfkb NF-κB Pathway This compound->nfkb inhibits proliferation Cell Proliferation ↓ hsp90->proliferation apoptosis Apoptosis ↑ proteasome->apoptosis inflammation Inflammation ↓ nfkb->inflammation

References

Technical Support Center: Mitigating Celastrol-Induced Toxicity in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on reducing Celastrol-induced toxicity in animal studies. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported toxicities associated with this compound administration in animal models?

A1: this compound, despite its therapeutic potential, is associated with a narrow therapeutic window and can induce multi-organ toxicity.[1][2] The most frequently documented adverse effects in animal studies include:

  • Hepatotoxicity: Elevated levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are often observed, indicating liver damage.[3][4]

  • Nephrotoxicity: Increased serum levels of blood urea nitrogen (BUN) and creatinine are signs of impaired kidney function.[5][6] Histopathological examinations may reveal tubular damage.[5]

  • Reproductive Toxicity: this compound has been shown to negatively impact fertility, with studies reporting effects on sperm activity.[7]

  • General Systemic Toxicity: Researchers often report non-specific signs of toxicity such as weight loss in treated animals.[1][8]

Q2: What are the primary strategies to reduce this compound-induced toxicity while maintaining its therapeutic efficacy?

A2: The main approaches to mitigate this compound's toxicity in animal models focus on improving its delivery to target tissues and lowering the required effective dose. These strategies include:

  • Advanced Drug Delivery Systems: Encapsulating or conjugating this compound in various nanocarriers can enhance its solubility, bioavailability, and target specificity, thereby reducing off-target effects.[8][9][10] Commonly used systems include:

    • Nanoparticles (e.g., PLGA-based)[3][11]

    • Liposomes[8][9]

    • Micelles[7]

    • Dendrimers[9]

    • Albumin-based nanocarriers[8]

  • Combination Therapy: Co-administering this compound with other therapeutic agents can lead to synergistic effects, allowing for a reduction in the dosage of this compound needed to achieve a therapeutic outcome, thus lowering its toxicity.[1]

  • Structural Modification: Synthesizing derivatives of this compound is another avenue of investigation. The goal is to create analogues with a better safety profile that retain the desired pharmacological activity.[12]

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Suggestions
High levels of liver enzymes (ALT, AST) in treated animals. Systemic toxicity due to off-target effects of free this compound.1. Utilize a targeted drug delivery system: Encapsulate this compound in nanoparticles (e.g., self-assembled nanodrugs) to enhance its delivery to the target tissue and reduce accumulation in the liver.[3] 2. Consider structural derivatives: A this compound-glucosamine (CLG) conjugate has shown reduced hepatic damage compared to the parent compound.[12]
Elevated BUN and creatinine levels indicating kidney damage. This compound-induced nephrotoxicity.1. Co-administration with protective agents: Studies have shown that this compound's nephrotoxic effects can be mitigated by co-treatment with agents that inhibit inflammatory pathways.[6] 2. Employ targeted nanocarriers: Albumin-based nanoparticles have been used to specifically deliver this compound to mesangial cells in the kidney, reducing overall renal toxicity.[8]
Significant weight loss in the treatment group. General systemic toxicity and potential gastrointestinal effects.1. Optimize the delivery vehicle: Galactosylated liposomes have been noted to cause some weight loss, suggesting the choice of delivery system is critical.[8][9] 2. Adjust the dosage and treatment schedule: A narrow therapeutic window is a known challenge.[1][7] Careful dose-response studies are essential to find the optimal balance between efficacy and toxicity.
Poor in vivo efficacy despite in vitro potency. Low bioavailability and poor water solubility of this compound.1. Enhance solubility with nanocarriers: Formulations like poly(ethylene glycol)-b-poly(propylene sulphide) (PEG-b-PPS) micelles can improve this compound's bioavailability.[7] 2. Consider alternative administration routes with appropriate formulations: For instance, this compound-loaded exosomes have been explored for oral delivery.[8]

Data on Toxicity Reduction Strategies

The following tables summarize quantitative data from animal studies demonstrating the effectiveness of various strategies in reducing this compound-induced toxicity.

Table 1: Mitigation of Hepatotoxicity

Strategy Animal Model Toxicity Marker This compound Alone This compound with Mitigation Strategy Reference
Self-assembled nanodrug (PLC-NP)MiceALT (U/L)Significantly elevatedNear normal levels[3]
Self-assembled nanodrug (PLC-NP)MiceAST (U/L)Significantly elevatedNear normal levels[3]
This compound-glucosamine (CLG) conjugateRatsALT (U/L)IncreasedSignificantly lower than this compound alone[12]
This compound-glucosamine (CLG) conjugateRatsAST (U/L)IncreasedSignificantly lower than this compound alone[12]
Galactosylated LiposomesMiceLiver tissue damagePresentReduced damage[8][9]

Table 2: Mitigation of Nephrotoxicity

Strategy Animal Model Toxicity Marker Cisplatin + this compound Cisplatin Alone Reference
Co-administration with this compoundMice (Cisplatin-induced nephrotoxicity)BUN (mg/dL)Significantly lowerElevated[6]
Co-administration with this compoundMice (Cisplatin-induced nephrotoxicity)Serum Creatinine (mg/dL)Significantly lowerElevated[6]
This compound-glucosamine (CLG) conjugateRatsBUN (mg/dL)Normal levelsNormal levels (no inherent nephrotoxicity observed at tested dose)[12]
This compound-glucosamine (CLG) conjugateRatsSerum Creatinine (mg/dL)Normal levelsNormal levels[12]
Co-administration with this compoundRats (Acetaminophen-induced nephrotoxicity)BUN (mg/dL)Significantly lowerElevated[13]
Co-administration with this compoundRats (Acetaminophen-induced nephrotoxicity)Serum Creatinine (mg/dL)Significantly lowerElevated[13]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol is adapted from a method for preparing this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an emulsification and evaporation technique.[11]

  • Prepare the Oil Phase: Dissolve 50 mg of this compound and 200 mg of PLGA in 5 mL of dichloromethane.

  • Homogenize the Oil Phase: Homogenize the oil phase for 90 seconds on ice.

  • Prepare the Aqueous Phase: Prepare 15 mL of a 1% polyvinyl alcohol (PVA) solution containing 0.3% chitosan/mannose and 0.5% glacial acetic acid.

  • Emulsification: Add the aqueous phase to the oil phase and homogenize for 3 minutes on ice to form an emulsion.

  • Evaporation: Stir the emulsion to allow the dichloromethane to evaporate, leading to the formation of nanoparticles.

  • Purification: Purify the nanoparticles by centrifugation.

Protocol 2: Preparation of Self-Assembled this compound Nanodrug (PLC-NP)

This protocol describes the synthesis of a self-assembled nanodrug by conjugating this compound with low molecular weight heparin (LMWH) and a P-selectin targeting peptide (PSN).[3]

  • Conjugation: Chemically conjugate this compound to a backbone consisting of LMWH and the PSN peptide.

  • Self-Assembly: The resulting amphiphilic conjugate will self-assemble into nanoparticles in an aqueous solution.

  • Characterization: Characterize the resulting nanoparticles for size, stability, and drug loading. The PLC-NP nanodrugs have been reported to have a mean particle size of approximately 115.83 ± 6.93 nm.[3]

Signaling Pathways and Mitigation Strategies

1. NF-κB Signaling Pathway

This compound is known to inhibit the NF-κB signaling pathway, which is a key mechanism for its anti-inflammatory and anti-cancer effects.[14][15][16][17][18] However, dysregulation of this pathway can also contribute to toxicity. Drug delivery systems can modulate this interaction to be more targeted.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) IKK IKK Complex Cytokines->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Transcription (Inflammation, Apoptosis) Nucleus->Gene This compound This compound This compound->IKK Inhibits TargetedDelivery Targeted Delivery (e.g., Nanoparticles) TargetedDelivery->this compound Enhances targeted intracellular concentration

Caption: this compound inhibits the NF-κB pathway by preventing IKK activation.

2. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is crucial for cell survival, proliferation, and metabolism. This compound has been shown to inhibit this pathway in cancer cells.[3][19][20][21][22][23][24] Nanoparticle-mediated delivery can enhance the targeted inhibition of this pathway in tumor tissues while sparing normal cells.

PI3K_Akt_mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits Nanodrug This compound Nanodrug (e.g., PLC-NP) Nanodrug->this compound Tumor-targeted delivery

Caption: this compound nanodrugs inhibit the PI3K/Akt/mTOR pathway in a targeted manner.

3. Hippo-YAP Signaling Pathway

Recent studies suggest that this compound can modulate the Hippo-YAP signaling pathway, which is involved in tissue regeneration and cancer. This compound has been shown to bind to YAP, mitigating ferroptosis and acute lung injury in animal models.[25][26] This represents a potential mechanism for its therapeutic effects and a target for toxicity modulation.

Hippo_YAP_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus II_R Intestinal Ischemia/ Reperfusion (II/R) Hippo Hippo Pathway (MST1/2, LATS1/2) II_R->Hippo Activates YAP YAP Hippo->YAP Phosphorylates & Inhibits Nucleus Nucleus YAP->Nucleus Reduced Translocation Ferroptosis Ferroptosis & Inflammation YAP->Ferroptosis Inhibits Nucleus->Ferroptosis Promotes This compound This compound This compound->YAP Binds to & Elevates protein level

Caption: this compound mitigates ferroptosis by modulating the Hippo-YAP pathway.

Disclaimer: This technical support center is intended for informational purposes for a professional audience and is based on preclinical animal research. The information provided should not be considered as clinical advice. Researchers should always adhere to institutional and national guidelines for animal welfare and experimental conduct.

References

Optimizing Celastrol concentration for maximum therapeutic effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Celastrol. Our goal is to help you optimize this compound concentration for maximum therapeutic effect in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for in vitro experiments with this compound?

A1: For in vitro studies, a common starting concentration range for this compound is between 0.01 and 10.00 µM.[1] However, the optimal concentration is highly dependent on the cell type and the specific biological effect being investigated. It is always recommended to perform a dose-response curve to determine the IC50 value in your specific cell line.

Q2: What are the generally effective in vivo doses for this compound?

A2: In vivo studies in rodent models typically use this compound at doses ranging from 1 to 4 mg/kg.[1] The most frequently used dose in many studies is 1 mg/kg administered via intraperitoneal (i.p.) injection.[1] Oral and subcutaneous routes have also been utilized.[1] Researchers should be aware that this compound has a narrow therapeutic window, and higher doses can lead to toxic effects.[1][2]

Q3: What are the major signaling pathways modulated by this compound?

A3: this compound modulates several critical cell signaling pathways, making it a pleiotropic agent. The major pathways identified include:

  • NF-κB Pathway: this compound is a potent inhibitor of the NF-κB pathway, which it achieves by targeting components like IκBα kinase (IKK), thereby preventing the degradation of IκBα and subsequent nuclear translocation of p65.[3][4][5]

  • Heat Shock Factor 1 (HSF1) Pathway: this compound activates HSF1, a key transcription factor in the heat shock response. This activation can lead to enhanced energy expenditure and mitochondrial function.[6][7][8]

  • Nrf2 Pathway: this compound can activate the Nrf2 antioxidant response pathway, which helps protect cells from oxidative stress.[9][10][11]

Q4: How can I overcome the poor water solubility of this compound?

A4: this compound's low water solubility (around 13.25 µg/mL at 37°C) is a significant experimental challenge.[1][12] To address this, researchers can:

  • Use a suitable solvent such as DMSO for stock solutions.

  • Employ drug delivery systems like nanoparticles, liposomes, or micelles to improve solubility and bioavailability.[12][13]

  • Utilize complexation agents like β-cyclodextrin, which have been shown to enhance solubility and stability.[14]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Low or no biological activity observed - Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line or model. - Poor bioavailability (in vivo): Due to its low water solubility, oral or even i.p. administration may result in poor absorption.[1][2] - Compound degradation: Improper storage or handling may lead to degradation.- Perform a dose-response experiment (e.g., 0.1 to 10 µM) to determine the optimal effective concentration. - For in vivo studies, consider using a formulation to enhance bioavailability, such as a nanoemulsion or encapsulation.[13] - Ensure this compound is stored correctly (typically at -20°C, protected from light) and that stock solutions are freshly prepared or have been stored properly.
High cytotoxicity or cell death in control groups - Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. - Narrow therapeutic window: this compound itself has a narrow therapeutic window, and concentrations that are too high can induce significant toxicity and apoptosis.[1][2][15]- Ensure the final concentration of the solvent in the culture medium is low and non-toxic (typically <0.1% for DMSO). Run a solvent-only control to verify. - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your specific cells and use concentrations below this threshold for mechanistic studies.
Inconsistent or variable results between experiments - Inconsistent compound preparation: Variations in dissolving and diluting this compound can lead to different final concentrations. - Cell passage number: Different cell passages can have varying sensitivities to treatment. - Low bioavailability (in vivo): Inconsistent absorption between animals can lead to high variability.[1]- Prepare a high-concentration stock solution and aliquot it for single-use to minimize freeze-thaw cycles. Ensure thorough mixing at each dilution step. - Use cells within a consistent and narrow passage number range for all related experiments. - For in vivo studies, consider using formulations designed to improve bioavailability and reduce variability. Monitor animal weight and health closely.[13]

Data Presentation: this compound Concentrations

Table 1: Effective In Vitro Concentrations and IC50 Values of this compound in Various Cancer Cell Lines.

Cell LineCancer TypeEffective Concentration / IC50Citation
SKOV-3Ovarian Cancer<0.5 µM (sub-toxic)
OVCAR-3Ovarian Cancer<0.5 µM (sub-toxic)
U251GlioblastomaIC50: 1.494 µM[16]
LN229GlioblastomaIC50: 2.999 µM[16]
U87-MGGlioblastomaIC50: 3.159 µM[16]
GL261Glioblastoma (murine)IC50: 2.517 µM[16]
AGSGastric CancerIC50: 3.77 µM[17]
EPG85-257Gastric CancerIC50: 6.9 µM[17]
A2780Ovarian CancerIC50: 2.11 µM[18]
SKOV3Ovarian CancerIC50: 2.29 µM[18]
Various NSCLC linesNon-Small Cell Lung CancerIC50 values determined for multiple lines[19]
AGSGastric CancerIC50: 0.44 µM (for a derivative)[20]
HCT-116Colon CancerIC50: 0.78 µM (for a derivative)[20]
BEL-7402Liver CancerIC50: 0.63 µM (for a derivative)[20]
HepG-2Liver CancerIC50: 0.76 µM (for a derivative)[20]

Table 2: Effective In Vivo Dosages of this compound in Animal Models.

Animal ModelDisease/ConditionEffective Dose RangeRoute of AdministrationCitation
Rodent ModelsGeneral1 - 4 mg/kgi.p., P.O., s.c.[1]
G93A transgenic miceALS2, 8 mg/kgP.O.[1]
Swiss Webster miceNeuroprotection3 mg/kgi.p.[1]
db/db miceDiabetic NephropathyNot specified, 2-month treatmentNot specified[5][21]
Adjuvant-Induced Arthritis ratsArthritis2.5 - 7.5 µg/g/dayOral[22]

Experimental Protocols

Protocol 1: Determining Cell Viability using MTT Assay

This protocol outlines the steps to assess the cytotoxic effects of this compound on a chosen cell line.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute this stock in culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells. Incubate for 24, 48, or 72 hours.[23]

  • MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance at 490-570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the no-treatment control. Plot the viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: Western Blot for NF-κB Pathway Activation

This protocol details how to measure changes in key NF-κB pathway proteins, such as p-p65 and IκBα, following this compound treatment.

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the desired concentration of this compound (determined from viability assays) for a specified time course (e.g., 0, 1, 3, 6, 12 hours). Include a positive control (e.g., TNF-α) to stimulate the NF-κB pathway.

  • Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control.

Mandatory Visualizations

Celastrol_Experimental_Workflow cluster_in_vitro In Vitro Optimization cluster_in_vivo In Vivo Validation A 1. Determine IC50 (MTT/CellTiter-Glo Assay) B 2. Select Sub-Toxic Concentrations A->B Identify therapeutic window E 5. Formulation & Dosing (e.g., 1-4 mg/kg) A->E Inform dose selection C 3. Assess Target Engagement (e.g., Western Blot for p-p65) B->C Confirm mechanism D 4. Functional Assays (e.g., Invasion, Apoptosis) C->D Evaluate efficacy F 6. Efficacy Study (e.g., Tumor volume, Survival) E->F Administer treatment G 7. Toxicity Assessment (Body weight, Histology) F->G Monitor health H 8. PK/PD Analysis F->H Correlate dose and effect

Caption: Experimental workflow for optimizing this compound concentration.

NF_kB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates for degradation NFkB_complex p65-IκBα (Inactive) IkBa->NFkB_complex p65 p65 p65->NFkB_complex p65_nuc p65 (Active) NFkB_complex->p65_nuc IκBα degradation releases p65 Gene Pro-inflammatory Gene Expression p65_nuc->Gene Translocates to nucleus & initiates transcription This compound This compound This compound->IKK Inhibits HSF1_Pathway This compound This compound HSF1_inactive HSF1-HSP90 (Inactive Complex) This compound->HSF1_inactive Induces dissociation HSF1_active HSF1 Trimer (Active) HSF1_inactive->HSF1_active Trimerization HSE Heat Shock Element (HSE) in DNA HSF1_active->HSE Binds to PGC1a PGC1α HSF1_active->PGC1a Activates HSP Heat Shock Proteins (e.g., HSP70) HSE->HSP Transcription Metabolism Enhanced Energy Metabolism PGC1a->Metabolism Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2_complex Nrf2-Keap1 (Inactive) Keap1->Nrf2_complex Sequesters Nrf2 for degradation Nrf2 Nrf2 Nrf2->Nrf2_complex Nrf2_active Nrf2 (Active) Nrf2_complex->Nrf2_active Nrf2 released ARE Antioxidant Response Element (ARE) in DNA Nrf2_active->ARE Translocates to nucleus & binds to Antioxidant Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant Transcription

References

Technical Support Center: Troubleshooting In Vitro Celastrol Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals who are not observing the expected effects of Celastrol in their in vitro experiments.

Section 1: Troubleshooting Guide

If your this compound experiment is not yielding the expected results, it is crucial to systematically evaluate each component of your experimental setup. The following guide provides a step-by-step approach to identify the potential source of the issue.

Is the Issue with Your Compound, Your Cells, or Your Protocol?

Use the following workflow to diagnose the problem.

G cluster_compound Compound Issues cluster_cells Cellular Issues cluster_protocol Protocol Issues start Start: No Effect Observed compound_check Step 1: Verify this compound Compound & Stock Solution start->compound_check cell_check Step 2: Assess Cell Health & Culture Conditions compound_check->cell_check Compound OK solubility Solubility Issue? compound_check->solubility purity Purity/Degradation? compound_check->purity concentration Incorrect Stock Concentration? compound_check->concentration protocol_check Step 3: Review Experimental Protocol cell_check->protocol_check Cells Healthy health Poor Cell Viability? cell_check->health passage High Passage Number? cell_check->passage contamination Contamination (e.g., Mycoplasma)? cell_check->contamination resistance Cell Line Insensitive? cell_check->resistance positive_control Step 4: Run Positive and Negative Controls protocol_check->positive_control Protocol Seems Correct dose Suboptimal Concentration? protocol_check->dose time Incorrect Incubation Time? protocol_check->time assay Inappropriate Assay? protocol_check->assay serum Serum Interference? protocol_check->serum pathway_analysis Step 5: Investigate Downstream Molecular Targets positive_control->pathway_analysis Controls Work as Expected success Problem Identified & Resolved pathway_analysis->success

Caption: A step-by-step workflow for troubleshooting unexpected results in this compound experiments.

Section 2: Frequently Asked Questions (FAQs)

Category 1: Compound and Reagent Issues

Question: How should I dissolve and store this compound?

Answer: this compound has poor water solubility.[1][2][3] It is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4][5] For long-term storage, it is recommended to store the stock solution at -20°C.[4][5] Repeated freeze-thaw cycles should be avoided.

Question: What is the recommended purity for this compound?

Answer: For in vitro experiments, it is crucial to use this compound with a high purity, typically ≥98%, as confirmed by methods like HPLC.[4][6][7] Impurities can lead to off-target effects or a lack of activity.

Question: Could my this compound have degraded?

Answer: Yes, improper storage or handling can lead to degradation. This compound is a red solid.[4] A significant change in color or the presence of precipitates in your stock solution could indicate degradation or insolubility. It is advisable to prepare fresh stock solutions regularly.

Category 2: Cell-Based Issues

Question: At what concentration should I see an effect of this compound?

Answer: The effective concentration of this compound is highly dependent on the cell line. IC50 values (the concentration that inhibits 50% of cell growth) can range from the nanomolar to the low micromolar range.[2][8][9][10] It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your specific cell line.[6][8]

Summary of this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
A2780Ovarian Cancer722.11[8]
SKOV3Ovarian Cancer722.29[8]
U251Glioblastoma241.494[9]
LN229Glioblastoma242.999[9]
U87-MGGlioblastoma243.159[9]
GL261Glioblastoma242.517[9]
AGSGastric Cancer483.77[10]
EPG85-257Gastric Cancer486.9[10]
A549Non-Small Cell LungNot Specified1.2 ± 0.2[3]

Question: Why might my cell line be resistant to this compound?

Answer: Cell lines can exhibit varying sensitivity to this compound. This can be due to differences in the expression of this compound's molecular targets or variations in cellular uptake and efflux mechanisms. It is also important to use cells with a low passage number, as high-passage cells can have altered phenotypes and drug responses.[11] If you suspect resistance, consider testing a different cell line known to be sensitive to this compound as a positive control.

Question: Could my cell culture conditions be affecting the results?

Answer: Yes, factors such as cell density, serum concentration in the media, and overall cell health can significantly impact experimental outcomes. For instance, some components in serum can bind to compounds and reduce their effective concentration. Ensure your cells are healthy, free from contamination (especially mycoplasma), and are in the logarithmic growth phase when you begin treatment.[11] Standard cell culture conditions, such as temperature (37°C) and CO2 levels (5%), should be strictly maintained.[11][12]

Category 3: Experimental Protocol Issues

Question: What is the appropriate incubation time for this compound treatment?

Answer: The optimal incubation time can vary depending on the cell line and the endpoint being measured. Studies have reported effects after 24, 48, and 72 hours of treatment.[8][9][10] It is advisable to perform a time-course experiment to determine the ideal duration for your specific assay. For example, apoptosis might be detectable after 24 hours, while significant changes in cell viability might require 48 to 72 hours.

Question: Which assay should I use to measure the effect of this compound?

Answer: The choice of assay depends on the biological effect you are investigating.

  • For cell viability/proliferation: MTT, CCK-8, or resazurin-based assays are commonly used.[8][9][13][14]

  • For apoptosis: Annexin V/PI staining followed by flow cytometry, or western blotting for cleaved caspase-3 and PARP are standard methods.[10]

  • For target engagement: To confirm that this compound is hitting its intended molecular targets, you can perform western blotting to look at the phosphorylation status or expression levels of downstream proteins in relevant signaling pathways.[15]

Question: I don't see any effect on cell viability. What else can I check?

Answer: If there is no overt cytotoxicity, this compound might be inducing other effects at the concentrations tested. This compound is known to modulate several signaling pathways, including NF-κB, STAT3, and MAPK.[15][16][17][18] Consider investigating these pathways to see if the compound is active in your system, even without causing cell death. For example, you could measure the expression of inflammatory cytokines regulated by NF-κB.[1]

This compound's Known Signaling Pathways

This compound is known to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

G cluster_cytoplasm Cytoplasm TNFa TNF-α IKK IKK Complex TNFa->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to NFkB_p65_p50_IkB IκBα-p65/p50 Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces

Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of this compound.

Section 3: Standard Experimental Protocol

Protocol: Assessing Cell Viability using MTT Assay

This protocol provides a general framework for evaluating the effect of this compound on the viability of adherent cancer cells.

  • Cell Seeding:

    • Harvest cells that are in their logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.

    • Include a "vehicle control" group treated with the same concentration of DMSO as the highest this compound concentration group.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.[8]

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • After incubation, carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at a wavelength of 490-570 nm using a microplate reader.[10][17]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

References

Technical Support Center: Troubleshooting Inconsistent Results in Celastrol Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address common challenges and inconsistencies encountered during experiments with Celastrol.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing variable IC50 values for this compound in my cancer cell line experiments?

A1: Inconsistent IC50 values for this compound are a common issue and can be attributed to several factors:

  • Cell Line-Specific Sensitivity: Different cancer cell lines exhibit varying sensitivity to this compound due to their unique genetic and molecular profiles.

  • Poor Water Solubility: this compound has low aqueous solubility (around 13.25 µg/mL at 37°C), which can lead to precipitation in culture media and inaccurate effective concentrations.[1][2] Ensure complete solubilization, often in DMSO, before diluting in media.

  • Compound Stability: this compound can be unstable in certain conditions, and its degradation can affect its potency over the course of an experiment.[1]

  • Assay-Dependent Variability: The type of cell viability assay used (e.g., MTT, XTT, CellTiter-Glo) can yield different IC50 values.

  • Experimental Conditions: Factors such as cell density, passage number, and incubation time can all influence the apparent cytotoxicity of this compound.

Q2: My in vivo studies with this compound show inconsistent effects on weight loss and inflammation. What could be the cause?

A2: Variability in in vivo experiments with this compound is often linked to:

  • Low Bioavailability: Oral administration of this compound results in low systemic bioavailability, which can be as low as 17.06% in rats.[1] This leads to variable drug exposure in target tissues.

  • Formulation and Vehicle: The choice of vehicle for administration (e.g., oil, self-micro emulsifying drug delivery system) significantly impacts this compound's absorption and distribution.[3]

  • Dose-Dependent Effects: this compound has a narrow therapeutic window, with efficacy observed at doses around 3-5 mg/kg in some tumor xenograft models, while higher doses can lead to toxicity.[1] Small variations in dosing can lead to significant differences in outcomes.

  • Animal Model Differences: The species, strain, and disease model of the animal can all influence the response to this compound.[3]

  • Gender Differences: Pharmacokinetic profiles of this compound can differ between males and females, affecting both efficacy and toxicity.

Q3: I am not seeing consistent inhibition of the NF-κB pathway in my Western blot analysis after this compound treatment. What should I check?

A3: Inconsistent results in NF-κB pathway analysis can stem from several sources:

  • Suboptimal this compound Concentration: The inhibitory effect of this compound on the NF-κB pathway is dose-dependent. Ensure you are using a concentration that has been shown to be effective in your specific cell type.

  • Timing of Treatment and Stimulation: The kinetics of NF-κB activation and its inhibition by this compound are time-dependent. Optimize the pre-treatment time with this compound before stimulating with an agonist like TNF-α or LPS.

  • Antibody Quality: Ensure the primary antibodies for phosphorylated and total IκBα and p65 are specific and validated for Western blotting.

  • Lysate Preparation: Proper and rapid cell lysis with protease and phosphatase inhibitors is crucial to preserve the phosphorylation status of target proteins.

  • Incomplete Solubilization: As with cell-based assays, ensure this compound is fully dissolved to achieve the intended concentration in your experiment.

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation of this compound in Aqueous Media
  • Symptom: Visible precipitate in the stock solution or culture medium after adding this compound. Inconsistent results in cell-based assays.

  • Possible Causes:

    • This compound's inherent hydrophobicity.[1][2]

    • Using water or PBS to dissolve this compound directly.

    • High final concentration of this compound in the aqueous medium.

  • Solutions:

    • Proper Solubilization: Dissolve this compound in a suitable organic solvent like DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[4]

    • Serial Dilutions: Perform serial dilutions of the DMSO stock in culture medium to achieve the desired final concentrations. Ensure thorough mixing at each dilution step.

    • Avoid High Final DMSO Concentration: Keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.

    • Use of Formulations: For in vivo studies, consider using formulations like self-micro emulsifying drug delivery systems (SMEDDS) or nanoparticle-based carriers to improve solubility and bioavailability.[3][5]

Issue 2: Inconsistent Cell Viability Assay Results
  • Symptom: High variability between replicate wells and experiments when assessing this compound's cytotoxicity.

  • Possible Causes:

    • Uneven cell seeding.

    • Precipitation of this compound at higher concentrations.

    • Interaction of this compound with assay reagents.

    • Inappropriate incubation times.

  • Solutions:

    • Ensure Homogeneous Cell Suspension: Thoroughly resuspend cells before seeding to ensure a uniform cell number in each well.

    • Visual Inspection: Before adding the viability reagent, inspect the plate under a microscope to check for even cell distribution and any signs of this compound precipitation.

    • Assay Choice: Be aware that different viability assays measure different cellular parameters (e.g., metabolic activity for MTT/MTS, ATP content for CellTiter-Glo). Results can vary between assay types.

    • Optimize Incubation Time: Determine the optimal incubation time with both this compound and the viability reagent for your specific cell line.

Issue 3: Variable In Vivo Efficacy and Toxicity
  • Symptom: Inconsistent tumor growth inhibition, weight loss, or signs of toxicity in animal models.

  • Possible Causes:

    • Inconsistent dosing due to poor formulation.

    • Variable oral bioavailability.[1]

    • Narrow therapeutic window.[1]

  • Solutions:

    • Standardize Formulation: Use a consistent and well-characterized formulation for this compound administration. For oral gavage, consider oil-based vehicles or specialized delivery systems.[3]

    • Route of Administration: Intraperitoneal (i.p.) injection can provide more consistent systemic exposure compared to oral gavage, though it may not be clinically relevant.

    • Dose-Response Studies: Conduct thorough dose-response studies to identify the optimal therapeutic window for your specific animal model and disease state.

    • Monitor for Toxicity: Closely monitor animals for signs of toxicity, such as significant weight loss, lethargy, or changes in organ function, and adjust dosing accordingly.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A2780Ovarian Cancer2.11[6]
SKOV3Ovarian Cancer2.29[6]
Miapaca-2Pancreatic Cancer7.31[7]
BxPC-3Pancreatic Cancer7.79[7]
Capan-2Pancreatic Cancer11.46[7]
Panc-1Pancreatic Cancer16.15[7]
AGSGastric Cancer3.77[8]
EPG85-257Gastric Cancer6.9[8]
HepG-2Liver Cancer1.23[9]
MGC803Gastric Cancer0.35[9]
A549Lung Cancer5.34[9]

Table 2: Effects of this compound on Body Weight in Diet-Induced Obese (DIO) Mice

Animal ModelDose and RouteDurationBody Weight ReductionReference
DIO Mice100 µg/kg, i.p.15 days~25%[10]
DIO Mice100 µg/kg, oral22 days~45%[10]
HFD-fed MetS Mice3 mg/kg, i.p.25 daysSignificant reduction[11]
HFD-fed MiceNot Specified4 weeksSignificant reduction[12]

Table 3: Effects of this compound on Inflammatory Markers

ModelTreatmentMarkerResultReference
HFD-fed MetS Mice3 mg/kg this compound, i.p.Serum IL-1β, IL-6, TNF-αSignificantly reduced[11]
HFD-fed Obese MiceThis compoundCirculating IL-6, TNF-αDecreased[12]
apoE-/- Mice1 or 2 mg/kg this compound, i.p.Aortic IL-6, TNF-α mRNADecreased[13]
RAW 264.7 cells + oxLDL50-200 nM this compoundIL-6, TNF-α mRNADecreased[13]

Experimental Protocols

Protocol 1: Western Blot Analysis of NF-κB Pathway Inhibition by this compound
  • Cell Culture and Treatment:

    • Plate cells (e.g., OVCAR-3) at an appropriate density and allow them to adhere overnight.

    • Pre-treat cells with desired concentrations of this compound (e.g., 0.25, 0.5, 1 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 15-30 minutes.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-IκBα (Ser32), IκBα, p-p65 (Ser536), p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify band intensities using densitometry software.

Protocol 2: MTT Assay for Cell Viability
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.

    • Treat cells with a range of this compound concentrations (e.g., 0.1 to 10 µM) and a vehicle control.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value by plotting cell viability against the log of this compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Celastrol_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activation IkBa_p65_p50 IκBα-p65/p50 IKK_complex->IkBa_p65_p50 Phosphorylation p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65/p50 p_IkBa->p65_p50 Release Proteasome Proteasome p_IkBa->Proteasome Degradation p65_p50_n p65/p50 p65_p50->p65_p50_n Translocation This compound This compound This compound->IKK_complex Inhibition DNA DNA p65_p50_n->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: this compound inhibits the canonical NF-κB signaling pathway by targeting the IKK complex.

Celastrol_HSF1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HSF1_monomer HSF1 (monomer) HSF1_trimer HSF1 (trimer) HSF1_monomer->HSF1_trimer Trimerization HSPs HSPs HSPs->HSF1_monomer Sequestration This compound This compound This compound->HSPs Inhibition HSF1_trimer_n HSF1 (trimer) HSF1_trimer->HSF1_trimer_n Translocation HSE HSE HSF1_trimer_n->HSE HSP_genes HSP Gene Transcription HSE->HSP_genes

Caption: this compound activates the HSF1 pathway, leading to the transcription of heat shock proteins.

Experimental_Workflow_this compound Start Experiment Start Preparation This compound Stock Preparation (in DMSO) Start->Preparation In_Vitro In Vitro Experiments Preparation->In_Vitro In_Vivo In Vivo Experiments Preparation->In_Vivo Cell_Culture Cell Culture In_Vitro->Cell_Culture Treatment This compound Treatment Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot (e.g., for NF-κB) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Animal_Model Animal Model of Disease In_Vivo->Animal_Model Formulation This compound Formulation (e.g., in oil) Animal_Model->Formulation Administration Administration (e.g., Oral Gavage) Formulation->Administration Endpoint_Analysis Endpoint Analysis (e.g., Tumor size, Weight) Administration->Endpoint_Analysis Endpoint_Analysis->Data_Analysis End Experiment End Data_Analysis->End

Caption: A general experimental workflow for evaluating the efficacy of this compound.

Inconsistent_Results_Logic cluster_physicochemical Physicochemical Properties cluster_pharmacological Pharmacological Factors cluster_experimental Experimental Design Inconsistent_Results Inconsistent Experimental Results Solubility Poor Water Solubility Solubility->Inconsistent_Results Stability Compound Instability Stability->Inconsistent_Results Bioavailability Low Bioavailability Bioavailability->Inconsistent_Results Therapeutic_Window Narrow Therapeutic Window Therapeutic_Window->Inconsistent_Results Pleiotropic_Effects Pleiotropic Effects Pleiotropic_Effects->Inconsistent_Results Cell_Line Cell Line Variation Cell_Line->Inconsistent_Results Animal_Model Animal Model Variation Animal_Model->Inconsistent_Results Protocol_Variation Protocol Variation Protocol_Variation->Inconsistent_Results

Caption: Key factors contributing to inconsistent results in this compound experiments.

References

Technical Support Center: Troubleshooting Celastrol Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Celastrol, a potent pentacyclic triterpenoid, holds significant promise in drug development due to its diverse pharmacological activities. However, its inherent instability in solution, particularly in aqueous environments, presents a critical challenge for researchers. This technical support center provides a comprehensive guide to understanding and mitigating the degradation of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution changing color or showing reduced activity over time?

A1: this compound is known for its poor stability in aqueous solutions.[1] This instability can lead to chemical degradation, resulting in a change in solution color, precipitation, and a decrease in biological activity. The degradation is influenced by several factors including pH, temperature, light exposure, and the presence of oxidizing or reducing agents.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is crucial to adhere to proper storage conditions. For this compound as a solid powder, storage at -20°C is recommended. Stock solutions of this compound prepared in organic solvents such as Dimethyl Sulfoxide (DMSO) should be stored at -80°C for long-term use or at -20°C for shorter periods. It is advisable to prepare fresh aqueous solutions for each experiment and avoid long-term storage.

Q3: Can I prepare a stock solution of this compound in water?

A3: Due to its poor water solubility and stability, preparing a stock solution of this compound directly in water is not recommended.[1] It is best to first dissolve this compound in an organic solvent like DMSO, ethanol, or dimethylformamide (DMF) to create a concentrated stock solution. This stock solution can then be diluted into your aqueous experimental medium immediately before use. Be mindful of the final concentration of the organic solvent in your experiment to avoid any potential off-target effects.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, it is recommended to:

  • Prepare fresh dilutions of this compound in your final aqueous buffer immediately before each experiment.

  • Protect the solution from light by using amber vials or covering the container with aluminum foil.

  • Maintain a controlled temperature and avoid exposing the solution to high temperatures.

  • Ensure the pH of your solution is within a stable range for this compound, avoiding strongly acidic or alkaline conditions.

  • Use high-purity solvents and reagents to avoid contaminants that could accelerate degradation.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when working with this compound solutions.

Observed Issue Potential Cause Troubleshooting Steps
Rapid loss of red-orange color of the solution. Photodegradation or oxidation.1. Protect the solution from light at all stages of preparation and experimentation by using amber-colored tubes and minimizing exposure to ambient light. 2. Degas aqueous buffers to remove dissolved oxygen. 3. Consider adding a small amount of an antioxidant, ensuring it does not interfere with the experimental assay.
Precipitate forms after diluting DMSO stock into aqueous buffer. Poor aqueous solubility of this compound.1. Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final solution, if permissible for your experimental system. 2. Use a vehicle that can improve solubility, such as Cremophor, after careful validation for non-interference in the assay.[1] 3. Prepare a more dilute stock solution in the organic solvent before further dilution into the aqueous medium.
Inconsistent experimental results between batches. Degradation of this compound stock solution.1. Aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles. 2. Regularly check the purity of the stock solution using an analytical technique like HPLC. 3. Prepare a fresh stock solution if any degradation is suspected.
Low or no biological activity observed. Complete degradation of this compound.1. Confirm the integrity of the this compound solid by checking its appearance and comparing its analytical data (e.g., melting point, NMR) with the certificate of analysis. 2. Prepare a fresh solution and use it immediately. 3. Re-evaluate the experimental conditions (pH, temperature) to ensure they are not contributing to rapid degradation.

Experimental Protocols

To assist researchers in assessing the stability of their this compound solutions, a general protocol for a forced degradation study is provided below. This can be adapted to specific experimental needs.

Protocol: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation profile.

Materials:

  • This compound

  • HPLC-grade DMSO

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.4)

  • HPLC system with a UV detector

  • C18 HPLC column

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Dilute the stock solution with a 50:50 DMSO:water mixture to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Photodegradation: Dilute the stock solution with a 50:50 DMSO:water mixture to a final concentration of 100 µg/mL. Expose to direct sunlight or a photostability chamber for 24 hours.

    • Control Sample: Dilute the stock solution with a 50:50 DMSO:water mixture to a final concentration of 100 µg/mL and keep it protected from light at 4°C.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Analyze all samples by a validated stability-indicating HPLC method. A typical starting point for method development could be a C18 column with a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound peak.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each condition.

    • Determine the rate of degradation and, if possible, the degradation kinetics (e.g., first-order, zero-order).

Quantitative Data Summary

While specific degradation kinetics for this compound are not extensively published, the following table provides a qualitative summary of its expected stability under different conditions based on general knowledge of similar compounds and information from forced degradation studies.

Stress Condition Parameter Expected Outcome Notes
pH Acidic (e.g., pH 1-3)Significant degradationHydrolysis of functional groups.
Neutral (e.g., pH 7)Moderate degradation in aqueous solutionSlower than acidic or basic conditions.
Basic (e.g., pH 9-12)Significant degradationHydrolysis and potential rearrangement.
Temperature Elevated (e.g., >40°C)Accelerated degradationFollows Arrhenius kinetics.
Light UV or Sunlight ExposureSignificant degradationPhotolytic cleavage of bonds.
Oxidation Presence of H₂O₂Significant degradationOxidation of the quinone methide moiety.

Visualizations

Logical Workflow for Troubleshooting this compound Degradation

A Problem: Inconsistent Results or Loss of Activity B Check Solution Preparation and Storage A->B C Check Experimental Conditions A->C I Validate Analytical Method (e.g., HPLC) A->I Analytical validation D Prepare Fresh Stock Solution B->D Stock solution old or improperly stored? E Use Fresh Aqueous Dilutions B->E Aqueous solution stored for too long? F Protect from Light C->F Exposed to light? G Control pH C->G pH extreme? H Control Temperature C->H High temperature exposure? J Problem Resolved D->J E->J F->J G->J H->J K Further Investigation Needed I->K

Caption: A flowchart outlining the logical steps to troubleshoot issues related to this compound degradation during experiments.

Hypothesized this compound Degradation Pathways

This compound This compound (Quinone Methide Triterpenoid) Hydrolysis Hydrolysis (Acidic/Basic Conditions) This compound->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) This compound->Oxidation Photolysis Photolysis (UV/Sunlight) This compound->Photolysis Degradation_Products Various Degradation Products (Loss of Activity) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: A simplified diagram illustrating the potential pathways of this compound degradation under different stress conditions.

References

How to improve the stability of Celastrol for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on improving the stability of Celastrol for long-term storage. The following information is intended to help troubleshoot common stability issues encountered during experimental research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade?

A1: this compound is a quinone methide triterpenoid, a chemical structure known for its reactivity. The primary factors leading to its degradation are:

  • pH: this compound is unstable in both acidic and alkaline environments. The quinone methide moiety is susceptible to hydrolysis and rearrangement under these conditions.

  • Oxidation: The phenolic group and the conjugated system in this compound are prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.

  • Light: Exposure to UV and visible light can lead to photodegradation.

  • Temperature: Elevated temperatures accelerate the rate of all degradation pathways.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored under controlled conditions. The general recommendations are summarized in the table below.

FormStorage TemperatureAdditional Recommendations
Powder -20°CStore in a tightly sealed, light-resistant container. Consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
In Solvent -80°CUse a high-quality, anhydrous solvent. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Q3: My this compound solution has changed color. Is it degraded?

A3: A change in the color of a this compound solution, often from its characteristic red-orange to a brownish hue, can be an indicator of degradation. This is likely due to oxidation or other chemical transformations. It is recommended to verify the purity of the solution using an appropriate analytical method, such as HPLC, before use.

Q4: How can I improve the stability of this compound in my experimental solutions?

A4: To enhance the stability of this compound in solution for short-term experimental use, consider the following:

  • pH Control: Maintain the pH of your solution in the neutral range (pH 6-7.5), if compatible with your experimental design.

  • Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), may help to mitigate oxidative degradation.

  • Light Protection: Prepare and handle solutions in a dark environment or use amber-colored vials to protect from light.

  • Deoxygenated Solvents: Using solvents that have been sparged with nitrogen or argon can help to reduce oxidative degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of biological activity in experiments This compound degradation in stock or working solutions.Verify the purity of your this compound stock using HPLC. Prepare fresh working solutions immediately before each experiment. Store stock solutions at -80°C in small aliquots.
Precipitation in aqueous buffers Poor aqueous solubility of this compound.Consider using a co-solvent (e.g., DMSO, ethanol) at a low, non-toxic concentration. Alternatively, explore the use of solubility-enhancing formulations such as liposomes or nanoparticles.
Inconsistent experimental results Inconsistent purity of this compound between batches or due to degradation over time.Always use a well-characterized batch of this compound. Re-qualify the purity of your stock material periodically, especially if it has been stored for an extended period.
Appearance of new peaks in HPLC chromatogram This compound has degraded.If the new peaks are significant, the material should not be used for experiments where precise concentration is critical. The appearance of new peaks necessitates a re-evaluation of storage and handling procedures.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes for Enhanced Stability

This protocol describes a general method for encapsulating this compound within liposomes to improve its stability and aqueous dispersibility, based on the ethanol injection method.

Materials:

  • This compound

  • Soybean Phosphatidylcholine

  • Cholesterol

  • Tween 80

  • Ethanol (anhydrous)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Lipid Phase Preparation: Dissolve soybean phosphatidylcholine and cholesterol in anhydrous ethanol. Add this compound to this lipid solution and mix until fully dissolved.

  • Aqueous Phase Preparation: Heat PBS (pH 7.4) containing Tween 80 to 60°C in a round-bottom flask.

  • Liposome Formation: While stirring the heated aqueous phase, slowly inject the lipid phase into the center of the vortex. A milky-white suspension of liposomes will form.

  • Solvent Removal: Continue stirring the liposomal suspension at room temperature for at least 2 hours to ensure the complete removal of ethanol.

  • Characterization: The resulting liposomal formulation should be characterized for particle size, zeta potential, and encapsulation efficiency.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method to separate this compound from its potential degradation products. Note: This method is a template and requires optimization and validation for your specific application.

Chromatographic Conditions:

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and 0.1% Formic Acid in Water
Gradient Program Start with a lower concentration of acetonitrile and gradually increase to elute more hydrophobic degradation products.
Flow Rate 1.0 mL/min
Detection Wavelength 425 nm (for this compound) and a lower UV wavelength (e.g., 254 nm) to detect a wider range of degradation products.
Column Temperature 30°C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute to a known concentration within the linear range of the detector.

  • Sample Preparation: Dilute your this compound sample (from storage or a stressed sample) in the mobile phase to a similar concentration as the standard.

  • Injection and Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Compare the retention time and peak area of this compound in your sample to the standard to determine its concentration. The appearance of new peaks indicates the presence of degradation products.

Visualizing Degradation and Stabilization

The following diagrams illustrate the conceptual pathways of this compound degradation and a workflow for improving its stability.

This compound This compound (Active Molecule) Degradation Degradation This compound->Degradation Hydrolysis Hydrolysis (Acid/Base) Degradation->Hydrolysis pH Oxidation Oxidation (Air/Light) Degradation->Oxidation O2, Light Photodegradation Photodegradation (UV/Visible Light) Degradation->Photodegradation Inactive_Products Inactive/Less Active Degradation Products Hydrolysis->Inactive_Products Oxidation->Inactive_Products Photodegradation->Inactive_Products

Caption: Conceptual pathways of this compound degradation.

cluster_storage Optimized Storage cluster_formulation Formulation Strategies Storage_Temp -20°C (Powder) -80°C (Solution) Stable_this compound Improved this compound Stability Storage_Temp->Stable_this compound Light_Protection Amber Vials/ Darkness Light_Protection->Stable_this compound Inert_Atmosphere Inert Gas (Argon/Nitrogen) Inert_Atmosphere->Stable_this compound Liposomes Liposomal Encapsulation Liposomes->Stable_this compound Nanoparticles Nanoparticle Formulation Nanoparticles->Stable_this compound PEGylation PEGylation PEGylation->Stable_this compound This compound This compound This compound->Storage_Temp Storage Conditions This compound->Light_Protection Storage Conditions This compound->Inert_Atmosphere Storage Conditions This compound->Liposomes Formulation This compound->Nanoparticles Formulation This compound->PEGylation Formulation

Caption: Workflow for improving this compound stability.

Celastrol off-target effects and how to minimize them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding Celastrol's off-target effects and strategies to minimize them during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects and toxicities associated with this compound?

A1: this compound, a potent natural compound, has a narrow therapeutic window, and its clinical application is limited by significant side effects.[1][2] The primary concerns are dose-dependent toxicities affecting various organs. Researchers should be aware of potential cardiotoxicity, hepatotoxicity (liver damage), and nephrotoxicity (kidney damage).[3][4] At high doses, it has been observed to cause cardiac cytotoxicity.[3] Additionally, some studies in mice have reported side effects such as increased blood pressure and potential muscle wasting.[5] These toxicities are often attributed to its undesirable bio-distribution and accumulation in off-target organs.[1]

Q2: How does this compound induce these off-target effects at a molecular level?

A2: The off-target effects of this compound are linked to its multi-target nature and its reactivity.[6][7] this compound is a quinone methide triterpenoid which can react with cellular nucleophiles, such as cysteine residues in proteins.[8] While this reactivity is key to its therapeutic effects on targets like HSP90, STAT3, and NF-κB, it can also lead to unintended interactions with other proteins, disrupting their function and leading to cellular stress and toxicity.[3][9][10] For example, excessive accumulation of Reactive Oxygen Species (ROS) induced by this compound can trigger endoplasmic reticulum (ER) stress, which, if prolonged, leads to apoptosis in healthy cells.[11]

Q3: What are the main strategies to reduce the off-target toxicity of this compound?

A3: There are three primary strategies to mitigate this compound's toxicity and improve its therapeutic index:

  • Combination Therapy: Using this compound at lower doses in combination with other therapeutic agents can enhance efficacy while reducing side effects.[1][12] Synergistic effects have been observed with chemotherapeutics like cisplatin and bortezomib, and with targeted agents like sorafenib.[1]

  • Structural Modification: Synthesizing this compound analogs can improve its selectivity and drug-like properties.[8][13] By modifying functional groups, it's possible to design derivatives with a higher affinity for the intended target and reduced off-target reactivity.[8]

  • Advanced Drug Delivery Systems: Encapsulating this compound in nanocarriers is a highly effective strategy.[14][15] These systems, including liposomes, polymeric micelles, and albumin-based nanoparticles, can improve solubility, prolong circulation, and enable targeted delivery to tumor tissues, thereby reducing exposure to healthy organs.[3][14][15]

Q4: How can nanotechnology-based delivery systems improve this compound's safety profile?

A4: Nanotechnology-based delivery systems enhance this compound's safety and efficacy in several ways. They can improve its poor water solubility and low bioavailability.[14] By encapsulating this compound, these nanocarriers prevent its premature degradation and non-specific interactions in the bloodstream.[15] Furthermore, they can be designed for targeted delivery. This can be achieved passively, through the enhanced permeability and retention (EPR) effect in tumors, or actively, by functionalizing the nanoparticle surface with ligands (e.g., peptides, antibodies) that bind to receptors overexpressed on cancer cells.[1][15] This targeted approach ensures that higher concentrations of this compound accumulate at the disease site, minimizing systemic exposure and off-target toxicity.[1][16]

Troubleshooting Guide

Issue 1: I am observing significant cytotoxicity in my in vitro cell culture experiments, even at low concentrations of this compound.

  • Possible Cause: The cell line you are using may be particularly sensitive to this compound. Additionally, the direct application of free this compound can lead to high intracellular concentrations that overwhelm cellular defense mechanisms, leading to off-target effects and apoptosis.[2][17]

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: First, establish a precise IC50 value for your specific cell line. Test a broad range of concentrations (e.g., from nanomolar to micromolar) to identify a narrow effective window.[18]

    • Use a Control Cell Line: Compare the cytotoxicity in your target cancer cell line with a non-cancerous control cell line to determine the therapeutic index. A narrow therapeutic index suggests high off-target toxicity.

    • Consider Encapsulation: Synthesize or obtain a nanoformulation of this compound (e.g., liposomal this compound). The controlled release from nanoparticles can prevent the rapid influx of the drug into cells, reducing acute toxicity.[3]

    • Combination Treatment: Investigate combining a lower dose of this compound with another synergistic agent. This can often achieve the desired therapeutic effect while keeping this compound concentrations below the toxic threshold.[1]

Issue 2: My in vivo animal model is showing signs of systemic toxicity (e.g., weight loss, organ damage) before a therapeutic effect is observed.

  • Possible Cause: This is a classic problem stemming from this compound's poor bioavailability and unfavorable biodistribution.[1] When administered systemically, free this compound is rapidly cleared and can accumulate in off-target organs like the liver, heart, and kidneys, causing toxicity.[3][4] The effective dose may be very close to the toxic dose.[1]

  • Troubleshooting Steps:

    • Switch to a Targeted Delivery System: This is the most recommended solution. Using a nanocarrier system, such as PEGylated liposomes or albumin nanoparticles, can significantly alter the pharmacokinetics of this compound, reducing accumulation in off-target organs and increasing its concentration at the tumor site.[1][3]

    • Optimize Dosing Regimen: Instead of a single high dose, try a fractionated dosing schedule (e.g., smaller doses administered more frequently). This can help maintain a therapeutic concentration in the blood without reaching peak toxic levels.

    • Monitor Organ Function: When conducting in vivo studies, always include a comprehensive analysis of organ toxicity. Collect blood for biochemical analysis of liver (AST, ALT) and kidney function markers, and perform histological analysis (H&E staining) of major organs upon study completion.[4][19]

Quantitative Data on Mitigation Strategies

The following tables summarize quantitative data from studies using different strategies to minimize this compound's off-target effects.

Table 1: Comparison of Free this compound vs. Nanoformulations

FormulationDelivery SystemKey FindingEfficacy ImprovementReference
Free this compound -High systemic toxicity, low bioavailability.Baseline[1][14]
TET-CSOSA-Celastrol Polymer ConjugateIncreased accumulation at tumor and lung metastasis sites.Primary tumor inhibition: 81.15% (vs. 46.40% for free this compound)[14]
Exo-Celastrol ExosomesEnhanced antitumor activity in a lung cancer xenograft model.Tumor growth reduction: 77% (vs. 52% for free this compound)[14]
PLC-NP Self-assembled NanodrugReduced organ toxicity, especially hepatotoxicity.Strengthened anti-tumor and anti-metastatic abilities.[4]
CEL-rHDL Recombinant HDLIncreased targeting to foam cells in atherosclerotic lesions.Mitigated off-target toxicity and improved anti-atherosclerotic efficacy.[16]
This compound-Albumin NP Albumin NanoparticlesReduced accumulation of free this compound in off-target organs.Successfully reduced systemic toxicity.[1]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes using Thin-Film Hydration

This protocol describes a common method for encapsulating this compound into liposomes to improve its solubility and reduce systemic toxicity.

Materials:

  • This compound

  • Phospholipids (e.g., DSPC or DMPC)

  • Cholesterol

  • Chloroform and Methanol (solvent system)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Methodology:

  • Lipid Film Preparation:

    • Dissolve this compound, phospholipids, and cholesterol in a chloroform/methanol solvent mixture in a round-bottom flask. A typical molar ratio is 55:40:5 for phospholipid:cholesterol:drug, but this may require optimization.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvents under vacuum at a temperature above the lipid transition temperature (e.g., 45-60°C) until a thin, dry lipid film is formed on the flask wall.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask.

    • Agitate the flask gently by hand or on the rotary evaporator (with the vacuum off) at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Sonication (Size Reduction):

    • To reduce the size of the MLVs, sonicate the suspension. Use either a bath sonicator for 5-10 minutes or a probe sonicator (with caution to avoid overheating) with short bursts until the milky suspension becomes clearer. This creates small unilamellar vesicles (SUVs).

  • Extrusion (Homogenization):

    • For a uniform size distribution, the liposome suspension is extruded.

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Load the liposome suspension into a syringe and pass it through the extruder into a second syringe.

    • Repeat this process 10-20 times to ensure a homogenous population of liposomes with a defined size.

  • Purification:

    • Remove any unencapsulated, free this compound from the liposome suspension by dialysis against PBS or by using size exclusion chromatography.

  • Characterization:

    • Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).

    • Quantify the amount of encapsulated this compound using a method like HPLC after disrupting the liposomes with a suitable solvent (e.g., methanol).

Visualizations

Below are diagrams illustrating key concepts related to this compound's off-target effects and mitigation strategies.

G cluster_problem Troubleshooting Workflow start High Off-Target Toxicity Observed (In Vitro or In Vivo) check_dose Is the concentration/dose within the established therapeutic window? start->check_dose check_model Is the experimental model (cell line/animal strain) known to be sensitive? check_dose->check_model Yes strategy Implement Mitigation Strategy check_dose->strategy No, dose is too high. Action: Reduce Dose check_model->strategy Yes, model is sensitive. OR No, model is standard. nano Use Nano-Delivery System (Liposomes, Micelles) strategy->nano combo Implement Combination Therapy strategy->combo analog Synthesize & Test Structural Analogs strategy->analog

Caption: Troubleshooting workflow for addressing this compound's off-target toxicity.

G cluster_pathway This compound's Effect on JAK2/STAT3 Pathway & Off-Targets IL6 IL-6 JAK2 JAK2 IL6->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Apoptosis Therapeutic Effect: Tumor Cell Apoptosis STAT3->Apoptosis This compound This compound This compound->JAK2 Inhibits This compound->STAT3 Inhibits OtherKinases Other Kinases / Cys-containing Proteins This compound->OtherKinases Inhibits (Off-Target) ROS ROS Production This compound->ROS Induces Toxicity Off-Target Effect: Toxicity in Healthy Cells OtherKinases->Toxicity ROS->Toxicity

Caption: this compound's on-target vs. off-target signaling interactions.

G cel This compound Limitations off_target Off-Target Toxicity cel->off_target bioavailability Poor Bioavailability & Solubility cel->bioavailability combo Combination Therapy cel->combo nano Nano-Delivery Systems off_target->nano Reduces systemic exposure off_target->combo Allows lower dose analog Structural Analogs off_target->analog Improves selectivity bioavailability->nano Improves solubility bioavailability->analog Improves PK properties

Caption: Logical relationships between this compound's limitations and mitigation strategies.

References

Technical Support Center: Celastrol Dosage and Murine Weight Management

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Celastrol in murine models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the nuances of this compound administration, with a specific focus on mitigating weight loss when it is not the intended therapeutic outcome.

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause weight loss in mice?

A1: this compound primarily induces weight loss by suppressing food intake, an effect known as hypophagia.[1] This is largely mediated by its ability to increase the sensitivity of the brain to leptin, a hormone that regulates appetite and energy balance.[2][3] The effect is most pronounced in diet-induced obese (DIO) mice, which are typically hyperleptinemic and leptin-resistant.[2][4]

Q2: Is it possible to use this compound in mice without causing weight loss?

A2: Yes, the weight loss effect of this compound is highly dependent on the metabolic state of the mouse model and the dosage used. In lean, healthy mice with normal leptin sensitivity, this compound administration at doses effective for weight loss in obese models often does not result in significant body weight reduction.[2][4] Additionally, lower doses may offer therapeutic benefits without significantly impacting food intake and body weight.[5]

Q3: What is the typical dosage of this compound that induces weight loss in obese mice?

A3: A commonly reported effective dose for inducing weight loss in diet-induced obese mice is 100 µg/kg/day, administered via intraperitoneal (i.p.) injection.[1][6] Oral administration has also been shown to be effective, with studies demonstrating significant weight loss at various dosages.[2]

Q4: Are there any known side effects of this compound in mice besides weight loss?

A4: Yes, some studies have reported other effects. At doses that induce weight loss, this compound can also lead to a reduction in lean mass in addition to fat mass.[4][7][8] A decrease in locomotor activity and an increase in blood pressure have also been observed in some mouse models.[8]

Troubleshooting Guides

Issue: Significant and unintended weight loss is observed in the experimental group.

Possible Cause 1: Mouse Model Selection Your mouse model may be highly sensitive to the anorectic effects of this compound. Diet-induced obese mice, for instance, are particularly prone to this compound-induced weight loss due to their hyperleptinemic state.[2]

Suggested Solution:

  • Use Lean Mice: If your research question is not focused on obesity, consider using lean, healthy mice. These mice are less susceptible to the weight-loss effects of this compound at standard dosages.[2][4]

  • Evaluate Genetic Background: Be aware that the genetic background of the mice (e.g., C57BL/6) can influence their susceptibility to diet-induced obesity and their response to metabolic interventions.[9][10]

Possible Cause 2: Dosage is too high for the intended application. The dosage required to elicit non-weight-related therapeutic effects may be lower than that required for significant weight reduction.

Suggested Solution:

  • Dose-Response Study: Conduct a pilot dose-response study to identify the minimal effective dose for your desired therapeutic effect with the least impact on body weight. Start with doses lower than the commonly cited 100 µg/kg/day for weight loss. Some studies suggest that doses as low as 1 µg/kg may have metabolic benefits without affecting food intake.[5]

  • Review Literature for Analogous Studies: Search for literature where this compound was used for applications other than weight loss (e.g., anti-inflammatory, neuroprotective effects) and note the dosages used.[11][12][13]

Issue: Difficulty in distinguishing therapeutic effects from the consequences of reduced food intake.

Possible Cause: Pair-feeding control group is not adequately implemented. The metabolic and physiological changes observed could be a secondary effect of caloric restriction rather than a direct effect of this compound.

Suggested Solution:

  • Implement a Pair-Fed Control Group: Include a control group that is fed the same amount of food consumed by the this compound-treated group on the previous day. This will help to isolate the effects of this compound that are independent of its impact on appetite.

Data Presentation

Table 1: Summary of this compound Dosage and its Effect on Body Weight in Different Mouse Models

Mouse ModelDietThis compound DosageAdministration RouteDuration% Body Weight ChangeReference
Diet-Induced Obese (DIO)High-Fat100 µg/kg/dayIntraperitoneal6 daysSignificant reduction[1]
Diet-Induced Obese (DIO)High-FatNot specifiedOral22 days~45% reduction[2]
Lean C57BL/6JChow100 µg/kg/dayIntraperitonealNot specifiedNo significant change[2]
Aged MiceChow200 µg/kg/dayIntraperitoneal5 days~11.5% reduction[4]
Young MiceChow200 µg/kg/dayIntraperitoneal5 daysNo significant change[4]
High-Fat DietHigh-Fat1 µg/kg/dayNot specified3 monthsPrevented obesity[5]
MC4R-nullNot specifiedNot specifiedSystemicNot specifiedSignificant reduction[7][8]
LepR-nullNot specifiedNot specifiedSystemicNot specifiedModest reduction[7][8]

Experimental Protocols

Protocol 1: Intraperitoneal Administration of this compound in Mice

  • Preparation of this compound Solution:

    • Dissolve this compound in a vehicle solution. A common vehicle is a mixture of ethanol, PEG400, and saline. The final concentration of the solvents should be minimized and tested for any toxic effects in a pilot study.

    • Prepare the solution fresh daily or store it at an appropriate temperature as determined by stability studies.

  • Animal Handling and Dosing:

    • Handle mice gently to minimize stress.

    • Administer the this compound solution via intraperitoneal (i.p.) injection. The injection volume should be appropriate for the mouse's body weight (typically 5-10 ml/kg).

    • Administer a corresponding volume of the vehicle solution to the control group.

  • Monitoring:

    • Monitor the body weight and food intake of the mice daily.

    • Observe the mice for any signs of distress or adverse effects.

    • For long-term studies, perform regular health checks.

Protocol 2: Monitoring Metabolic Parameters

  • Body Composition Analysis:

    • Use techniques like quantitative magnetic resonance (qMR) or dual-energy X-ray absorptiometry (DEXA) to measure fat mass and lean mass at baseline and throughout the study.

  • Energy Expenditure:

    • Utilize metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and calculate the respiratory exchange ratio (RER) and energy expenditure.

  • Blood Glucose and Insulin Levels:

    • Measure blood glucose levels from tail vein blood using a glucometer.

    • Collect blood samples for measuring plasma insulin and leptin levels using ELISA kits.

Visualizations

Celastrol_Leptin_Signaling cluster_leptin Leptin Signaling Pathway This compound This compound PTP1B_TCPTP PTP1B / TCPTP This compound->PTP1B_TCPTP inhibits IL1R1 IL1R1 This compound->IL1R1 acts via LeptinReceptor Leptin Receptor (LepR) PTP1B_TCPTP->LeptinReceptor dephosphorylates JAK2 JAK2 LeptinReceptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 pSTAT3 Hypothalamus Hypothalamic Neurons pSTAT3->Hypothalamus translocates to nucleus FoodIntake Decreased Food Intake Hypothalamus->FoodIntake WeightLoss Weight Loss FoodIntake->WeightLoss IL1R1->LeptinReceptor sensitizes

Caption: this compound enhances leptin sensitivity by inhibiting PTP1B and TCPTP.

Experimental_Workflow start Start: Select Mouse Model (e.g., DIO or Lean) acclimatization Acclimatization Period start->acclimatization baseline Baseline Measurements (Weight, Body Composition, etc.) acclimatization->baseline randomization Randomization into Groups (Vehicle, this compound, Pair-fed) baseline->randomization treatment Treatment Period (Daily Dosing) randomization->treatment monitoring Daily Monitoring (Weight, Food Intake) treatment->monitoring Iterative endpoint Endpoint Measurements (Metabolic tests, Tissue collection) treatment->endpoint monitoring->treatment analysis Data Analysis endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: A typical experimental workflow for a this compound study in mice.

References

Technical Support Center: Celastrol and Plasma Protein Binding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Celastrol's binding to plasma proteins during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is plasma protein binding a significant issue for this compound research?

A1: this compound's extensive binding to plasma proteins is a primary obstacle in its clinical development.[1] When a drug binds to plasma proteins, primarily albumin and α1-acid glycoprotein, it becomes pharmacologically inactive and cannot cross cell membranes to reach its target site.[2][3][4] Only the unbound, or "free," fraction of the drug is active.[3][5] High plasma protein binding can lead to a low concentration of free this compound, potentially reducing its therapeutic efficacy in vivo, and complicating the interpretation of in vitro results.[6] This also contributes to its low oral bioavailability and short plasma half-life.[1]

Q2: Which plasma proteins does this compound primarily bind to?

A2: While specific quantitative data on this compound's binding to individual plasma proteins is not extensively detailed in the provided results, drugs are generally transported by human serum albumin (HSA) and α1-acid glycoprotein (AGP).[7][8][9] Acidic drugs tend to bind to albumin, while basic and neutral drugs often bind to AGP.[10][11] Given this compound's chemical nature, it likely interacts with both. Furthermore, studies have identified other proteins that this compound directly binds to, such as PRDX, HO-1, and CAP1, which could also be present in plasma.[12][13]

Q3: What is the impact of high plasma protein binding on this compound's pharmacokinetics?

A3: High plasma protein binding significantly alters a drug's pharmacokinetic profile. It can:

  • Decrease the volume of distribution: Drugs highly bound to plasma proteins are often confined to the vascular space, leading to a lower apparent volume of distribution.[10]

  • Reduce clearance: Only the unbound fraction of a drug is available for metabolism by the liver and excretion by the kidneys.[10][14] High binding can, therefore, slow down clearance.

  • Prolong half-life: By creating a circulating reservoir, protein binding can sometimes prolong a drug's elimination half-life, although this compound is noted to have a short half-life, suggesting rapid metabolism of the free fraction.[1][3]

  • Affect bioavailability: Extensive binding can reduce the amount of free drug available for absorption and distribution to target tissues, contributing to low bioavailability.[1][15][16]

Q4: How does this compound interact with its target proteins?

A4: this compound has been shown to bind to its target proteins through a combination of specific noncovalent interactions and reversible covalent bonds.[17][18] Studies indicate that noncovalent interactions position this compound appropriately for a subsequent reversible covalent bond to form with the thiol group of a reactive cysteine residue on the target protein.[17][18] This dual mechanism contributes to its binding specificity and efficacy.

Troubleshooting Guide

Q1: My in vitro assay shows high this compound efficacy, but it's not replicated in my in vivo model. Could plasma protein binding be the cause?

A1: Yes, this is a common issue. Standard in vitro assays are often performed in media with low protein concentrations. When this compound is introduced into an in vivo system with high concentrations of plasma proteins, a significant fraction of the drug becomes bound and inactive. This drastically reduces the free concentration of this compound available to act on the target tissue, leading to a discrepancy between in vitro and in vivo results.[6] To mitigate this, consider incorporating physiological concentrations of human or animal serum albumin into your in vitro experiments to better simulate in vivo conditions.

Q2: I'm observing high variability in my animal pharmacokinetic studies with this compound. What could be the contributing factors related to protein binding?

A2: High variability in pharmacokinetic data can stem from several factors related to plasma protein binding:

  • Inter-individual Differences: There can be significant variability in the levels of plasma proteins like albumin and AGP between individual animals due to factors like age, sex, or health status.[3]

  • Saturation of Binding Sites: At higher doses, the binding sites on plasma proteins can become saturated. This leads to a disproportionate increase in the free fraction of this compound, causing non-linear pharmacokinetics.[2]

  • Competition: If other substances (e.g., endogenous molecules, other administered drugs) are present that also bind to the same plasma proteins, they can compete with this compound and displace it, increasing its free concentration unpredictably.[2][19]

Q3: How can I accurately measure the unbound concentration of this compound in my plasma samples?

A3: Several well-established methods can be used to determine the unbound fraction of this compound.[20] The choice of method may depend on your specific experimental needs and available equipment.

  • Equilibrium Dialysis: Considered the gold standard, this method involves separating a protein-containing solution (plasma) from a protein-free buffer with a semipermeable membrane, allowing the free drug to equilibrate across it.[2][21]

  • Ultrafiltration: A faster method that uses centrifugal force to push the protein-free ultrafiltrate containing the unbound drug through a semipermeable membrane.[2][20]

  • Microscale Thermophoresis (MST): A technique that measures the motion of molecules in microscopic temperature gradients to quantify binding affinity, which can be used to calculate the unbound fraction.[12][22]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to this compound's pharmacokinetics and binding affinities from various studies.

ParameterSpeciesValueExperimental ContextCitation
Oral Bioavailability Rat3.1% (Pure this compound)Pharmacokinetic study[15]
Rat17.06% (Pure this compound)Pharmacokinetic study[16]
Binding Affinity (Kd) α-synuclein209.3 nMMicroscale Thermophoresis (MST)[23]
CAP1Not specified, but direct binding confirmedMST and Isothermal Titration Calorimetry (ITC)[12]
PPARγ1.13 x 10-5 MSurface Plasmon Resonance (SPR)[24]
Cmax (Oral) Rat66.93 ± 10.28 µg/LPharmacokinetic study[1]
Tmax (Oral) Rat6.05 ± 1.12 hPharmacokinetic study[1]
Aqueous Solubility N/A13.25 ± 0.83 µg/mL at 37 °CPhysicochemical characterization[1]

Experimental Protocols

1. Equilibrium Dialysis for Plasma Protein Binding Assessment

This protocol is a standard method for determining the fraction of a drug that is unbound in plasma.[21][25]

  • Materials: 96-well equilibrium dialysis apparatus, semipermeable dialysis membrane (e.g., with a molecular weight cutoff of 5-10 kDa), human or animal plasma, phosphate-buffered saline (PBS, pH 7.4), this compound stock solution, analytical instrument for quantification (e.g., LC-MS/MS).

  • Procedure:

    • Prepare the dialysis membrane according to the manufacturer's instructions.

    • Assemble the dialysis plate, ensuring a leak-proof seal between the sample and buffer chambers.

    • Spike the plasma with this compound to achieve the desired final concentration. Add this spiked plasma to one side of the membrane (the sample chamber).

    • Add an equal volume of PBS to the other side of the membrane (the buffer chamber).

    • Seal the plate and incubate it at 37°C on a shaker for a sufficient time to reach equilibrium (typically 4-24 hours). The exact time should be determined empirically.

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Analyze the concentration of this compound in both samples using a validated analytical method like LC-MS/MS.[15][16]

    • Calculation:

      • Fraction unbound (fu) = [Concentration in buffer chamber] / [Concentration in plasma chamber]

      • Percentage bound = (1 - fu) * 100

2. Microscale Thermophoresis (MST) for Binding Affinity (Kd) Determination

MST is a powerful technique for quantifying biomolecular interactions in solution with low sample consumption.[12][22]

  • Materials: MST instrument, fluorescently labeled target protein (or a fluorescent dye for label-free MST), this compound solution, appropriate buffer, capillaries.

  • Procedure:

    • Prepare a series of dilutions of the this compound solution (the ligand).

    • Keep the concentration of the fluorescently labeled target protein constant.

    • Mix the constant concentration of the labeled protein with each dilution of this compound.

    • Load the mixtures into the MST capillaries.

    • Measure the thermophoretic movement of the labeled protein in the MST instrument for each this compound concentration. The movement will change as more ligand binds to the protein.

    • Plot the change in the normalized fluorescence signal against the logarithm of the ligand concentration.

    • Fit the resulting binding curve to an appropriate model (e.g., the law of mass action) to determine the dissociation constant (Kd).

Visualizations

Celastrol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., Poly(I:C)) TLR3 TLR3 IKK IKK Complex TLR3->IKK JNK JNK TLR3->JNK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates STAT1 STAT1 JNK->STAT1 activates STAT1_nuc STAT1 STAT1->STAT1_nuc translocates Celastrol_node This compound Celastrol_node->JNK inhibits Gene_Expression Gene Expression of Adhesion Molecules & Chemokines NFkB_nuc->Gene_Expression STAT1_nuc->Gene_Expression Experimental_Workflow_PPB cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Start Prepare_Plasma Spike Plasma with this compound Start->Prepare_Plasma Prepare_Dialysis Prepare Dialysis Unit & Membrane Start->Prepare_Dialysis Assemble Assemble Apparatus: Plasma vs. PBS Buffer Prepare_Plasma->Assemble Prepare_Dialysis->Assemble Incubate Incubate at 37°C with Shaking (4-24h to reach equilibrium) Assemble->Incubate Sample Collect Aliquots from Plasma & Buffer Chambers Incubate->Sample Quantify Quantify this compound (e.g., LC-MS/MS) Sample->Quantify Calculate Calculate fu and % Bound Quantify->Calculate End End Calculate->End Celastrol_Bioavailability_Factors This compound Administered This compound Solubility Poor Aqueous Solubility This compound->Solubility limited by Permeability Low Intestinal Permeability This compound->Permeability limited by Absorption Systemic Absorption Solubility->Absorption Permeability->Absorption PPB High Plasma Protein Binding Absorption->PPB leads to Metabolism Rapid Metabolism & Clearance Absorption->Metabolism Free_Drug Free (Active) Drug at Target PPB->Free_Drug reduces Metabolism->Free_Drug reduces Bioavailability Overall Oral Bioavailability Free_Drug->Bioavailability determines

References

Technical Support Center: Managing Celastrol in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of Celastrol in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of this compound observed in preclinical models?

A1: this compound exhibits a narrow therapeutic window, with dose-dependent toxicities being a primary concern. The most frequently reported side effects in animal models include hepatotoxicity, cardiotoxicity, nephrotoxicity, reproductive toxicity, and immunotoxicity.[1][2] At higher doses, adverse events such as weight loss and mortality have been observed.[3]

Q2: How can I minimize the toxicity of this compound in my experiments?

A2: Several strategies can be employed to mitigate this compound's toxicity. These include:

  • Dose Optimization: Carefully titrating the dose to find the optimal therapeutic window is crucial. Efficacious doses in xenograft models are often reported in the 3-5 mg/kg range, but toxicity is also observed at these and higher concentrations.[4]

  • Nanoformulations: Encapsulating this compound in nanoparticles, liposomes, or micelles can improve its solubility, bioavailability, and target-specific delivery, thereby reducing systemic toxicity.[1][5][6][7]

  • Combination Therapy: Using this compound in combination with other therapeutic agents can allow for lower, less toxic doses of this compound while achieving synergistic effects.[1][4]

  • Structural Analogs: Researchers are developing water-soluble analogs of this compound to improve its pharmacokinetic profile and reduce adverse effects.[1]

Q3: What are the signs of toxicity I should monitor for in my animal models?

A3: Regular and careful monitoring of animal health is essential. Key signs of toxicity include:

  • General Health: Body weight loss, changes in physical activity (e.g., reduced locomotion), and alterations in food and water intake.[3][8]

  • Organ-Specific Toxicity: Monitor relevant serum biomarkers. For example, elevated Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) can indicate liver damage, while increased Blood Urea Nitrogen (BUN) and creatinine can signal kidney damage.[9][10][11]

  • Cardiovascular Effects: Changes in heart rate and blood pressure have been reported.[8]

  • Post-mortem Analysis: Histopathological examination of major organs (liver, heart, kidneys, spleen, etc.) is critical to identify cellular damage.[11][12]

Troubleshooting Guides

Issue 1: Significant Body Weight Loss in Treated Animals
  • Potential Cause: The administered dose of this compound is too high, leading to systemic toxicity.

  • Troubleshooting Steps:

    • Dose Reduction: Reduce the dose of this compound. Studies have shown that even at 1 and 2 mg/kg, weight loss can occur in some models.[3]

    • Formulation Strategy: Consider using a nanoformulation of this compound. Encapsulation can reduce off-target effects and decrease systemic toxicity.[1][7]

    • Combination Therapy: Explore combining a lower dose of this compound with another therapeutic agent that has a different mechanism of action to maintain efficacy while reducing toxicity.[4]

    • Route of Administration: The route of administration can influence toxicity. Compare intraperitoneal versus oral gavage to see if a different route is better tolerated in your model.

Issue 2: Elevated Liver Enzymes (ALT/AST) in Serum
  • Potential Cause: this compound-induced hepatotoxicity.

  • Troubleshooting Steps:

    • Confirm with Histopathology: Perform H&E staining on liver sections to look for signs of necrosis, inflammation, and cellular infiltration.[9]

    • Dose-Response Assessment: Conduct a dose-response study to determine the threshold for hepatotoxicity in your specific model.

    • Utilize Hepatoprotective Co-treatments: Investigate co-administration with agents known to have hepatoprotective effects, though this requires careful consideration of potential drug-drug interactions.

    • Switch to a Nanoformulation: Nanoparticle-based delivery systems can reduce the accumulation of free this compound in the liver, thereby mitigating hepatotoxicity.[1]

Issue 3: Inconsistent Anti-Tumor Efficacy in Xenograft Models
  • Potential Cause: Poor bioavailability of this compound due to its low water solubility.

  • Troubleshooting Steps:

    • Improve Formulation: Prepare this compound as a nanosuspension or encapsulate it in micelles or liposomes to enhance its solubility and bioavailability.[6][7][13]

    • Optimize Dosing Schedule: Experiment with different dosing frequencies (e.g., daily vs. every other day) to maintain therapeutic concentrations at the tumor site.

    • Combination Approach: Combine this compound with other anti-cancer agents that can synergize with its mechanism of action. For example, it has been shown to potentiate the effects of bortezomib in multiple myeloma models.[14]

    • Verify Target Engagement: If possible, assess biomarkers in the tumor tissue to confirm that this compound is reaching its target and modulating the intended signaling pathways.

Quantitative Data Summary

Table 1: Dose-Dependent Effects of this compound on Body Weight and Tumor Growth in Preclinical Models

Animal ModelThis compound DoseRoute of AdministrationEffect on Body WeightTumor Growth InhibitionReference
Osteosarcoma Xenograft Mouse1 and 2 mg/kg-5.7–9% weight loss42.9–50.2%[3]
Diet-Induced Obese Mice150 µg/kgIntraperitoneal27.67% weight lossNot Applicable[1]
Diet-Induced Obese Mice-Oral Gavage45.4% weight lossNot Applicable[1]
Breast Cancer Xenograft Mouse3 mg/kgOral Gavage-50.39%[6]
Breast Cancer Xenograft Mouse-Intravenous-64.18%[6]

Table 2: Effects of this compound on Serum Biomarkers of Organ Toxicity

OrganBiomarkerAnimal ModelThis compound TreatmentObservationReference
LiverALT, AST, LDHMice1.5 mg/kg/day for 2 days + LPSFurther enhanced LPS-induced elevation[9]
KidneyBUN, CreatinineMice5 mg/kg/daySignificant increase[12]
KidneyBUN, CreatinineMice1 or 2 mg/kg + CisplatinAttenuated cisplatin-induced increase[10]

Key Experimental Protocols

Protocol 1: Assessment of this compound-Induced Hepatotoxicity in Mice
  • Animal Model: C57BL/6 mice are commonly used.

  • This compound Administration: Dissolve this compound in a suitable vehicle (e.g., corn oil with a small amount of DMSO). Administer the desired doses (e.g., 1, 2, 5 mg/kg) via intraperitoneal injection or oral gavage for a specified period (e.g., 7-14 days). A vehicle control group should be included.

  • Monitoring: Record body weight daily. Observe for any clinical signs of toxicity.

  • Blood Collection: At the end of the treatment period, collect blood via cardiac puncture under anesthesia.

  • Serum Biochemistry: Separate serum and measure ALT and AST levels using a clinical chemistry analyzer.

  • Histopathology:

    • Perfuse the liver with saline followed by 10% neutral buffered formalin.

    • Excise the liver, weigh it, and fix it in 10% formalin for at least 24 hours.

    • Process the tissue, embed in paraffin, and cut 4-5 µm sections.

    • Stain sections with Hematoxylin and Eosin (H&E).

    • Examine under a microscope for evidence of hepatocellular necrosis, inflammation, and steatosis.

Protocol 2: Preparation and Evaluation of this compound Nanosuspensions
  • Preparation of Nanosuspensions:

    • Use an antisolvent precipitation method.

    • Dissolve this compound in an organic solvent (e.g., acetone).

    • Dissolve a stabilizer (e.g., Poloxamer 188) in deionized water.

    • Inject the this compound solution into the aqueous stabilizer solution under high-speed stirring.

    • Remove the organic solvent by evaporation under reduced pressure.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the drug loading and encapsulation efficiency by separating the free drug from the nanoparticles (e.g., by ultracentrifugation) and quantifying the amount of this compound in the supernatant and the pellet using HPLC.

  • In Vivo Efficacy in a Xenograft Model:

    • Establish tumors by subcutaneously injecting cancer cells (e.g., 4T1 breast cancer cells) into the flank of immunodeficient mice.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, free this compound, this compound nanosuspension).

    • Administer the treatments at a specified dose and schedule (e.g., 3 mg/kg, intravenously, every other day).

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study, euthanize the mice, excise the tumors, and weigh them.

Visualizations

Experimental_Workflow_for_Toxicity_Assessment cluster_Phase1 Animal Dosing and Monitoring cluster_Phase2 Sample Collection cluster_Phase3 Analysis cluster_Phase4 Data Interpretation Animal_Model Select Animal Model (e.g., C57BL/6 Mice) Dosing Administer this compound or Vehicle Animal_Model->Dosing Monitoring Daily Monitoring: - Body Weight - Clinical Signs Dosing->Monitoring Blood_Collection Blood Collection (Cardiac Puncture) Monitoring->Blood_Collection Tissue_Harvesting Tissue Harvesting (Liver, Kidney, Heart, etc.) Monitoring->Tissue_Harvesting Serum_Analysis Serum Biochemistry (ALT, AST, BUN, Cr) Blood_Collection->Serum_Analysis Histopathology Histopathological Examination (H&E Staining) Tissue_Harvesting->Histopathology Data_Interpretation Correlate Findings to Assess This compound-Induced Toxicity Serum_Analysis->Data_Interpretation Histopathology->Data_Interpretation

Caption: Workflow for assessing this compound-induced organ toxicity.

Signaling_Pathways_of_Celastrol_Toxicity_and_Efficacy cluster_Toxicity Toxicity Pathways cluster_Efficacy Therapeutic Efficacy Pathways This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Inflammation Pro-inflammatory Cytokines This compound->Inflammation NF_kB ↓ NF-κB Signaling This compound->NF_kB HSP90 ↓ Heat Shock Protein 90 (HSP90) This compound->HSP90 STAT3 ↓ STAT3 Phosphorylation This compound->STAT3 ER_Stress ↑ Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Apoptosis Apoptosis in Non-Target Cells ER_Stress->Apoptosis Anti_Inflammatory Anti-inflammatory Effects NF_kB->Anti_Inflammatory Anti_Tumor Anti-Tumor Effects HSP90->Anti_Tumor STAT3->Anti_Tumor Mitigation_Strategies_Logic cluster_Strategies Mitigation Strategies High_Toxicity High Systemic Toxicity of Free this compound Nanoformulation Nanoformulation (e.g., Liposomes, Micelles) High_Toxicity->Nanoformulation Combination_Therapy Combination Therapy High_Toxicity->Combination_Therapy Structural_Modification Structural Modification High_Toxicity->Structural_Modification Improved_Outcome Reduced Side Effects & Enhanced Efficacy Nanoformulation->Improved_Outcome Combination_Therapy->Improved_Outcome Structural_Modification->Improved_Outcome

References

Technical Support Center: Celastrol and NF-κB Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are using Celastrol in their experiments and have encountered unexpected results regarding its inhibition of the NF-κB signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism of this compound in inhibiting the NF-κB pathway?

This compound is widely reported to be a potent inhibitor of the canonical NF-κB signaling pathway.[1][2][3] Its primary mechanism of action involves the direct targeting of the IκB kinase (IKK) complex.[4] By inhibiting IKK, this compound prevents the phosphorylation and subsequent ubiquitination-dependent degradation of the inhibitory protein IκBα.[3][4] This results in IκBα remaining bound to the NF-κB (p65/p50) dimer in the cytoplasm, thereby preventing its nuclear translocation and the subsequent transcription of NF-κB target genes.[3][5]

Q2: I am not observing inhibition of the NF-κB pathway with this compound. What are the possible reasons?

There are several potential reasons why you might not be observing the expected inhibitory effect of this compound on the NF-κB pathway. These can be broadly categorized into three areas:

  • Compound-Related Issues: Problems with the this compound compound itself, including its solubility, stability, and concentration.

  • Biological System-Related Issues: Factors related to the specific cell line or experimental model being used.

  • Method-Specific Issues: Technical problems with the assay being used to measure NF-κB activation.

The following troubleshooting guides will delve into each of these areas in detail.

Troubleshooting Guides

Guide 1: Compound-Related Issues

If you suspect an issue with the this compound compound you are using, consider the following points:

Potential Problem Possible Cause Recommended Solution
Poor Solubility This compound has very low water solubility.[6][7] If not properly dissolved, the actual concentration in your cell culture medium will be much lower than intended.- Dissolve this compound in an organic solvent like DMSO or ethanol before diluting it in your culture medium.[8] - Ensure the final solvent concentration in the medium is low and consistent across all experimental conditions, including vehicle controls. - Visually inspect your stock solution and final dilutions for any precipitation.
Compound Instability Aqueous solutions of this compound may not be stable for long periods.[8]- Prepare fresh dilutions from a stock solution for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution.
Incorrect Concentration The effective concentration of this compound can vary between cell lines.[9] Too low a concentration may be ineffective, while too high a concentration can lead to off-target effects or cytotoxicity.[6][7]- Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. - Consult the literature for effective concentrations in similar cell types (see Table 1). - Always include a positive control for NF-κB inhibition to ensure your assay is working.
Cytotoxicity At higher concentrations, this compound can induce apoptosis and cytotoxicity, which may confound your results.[9][10]- Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your NF-κB inhibition experiment to ensure you are working with sub-toxic concentrations of this compound.[11][12]

Table 1: Reported Effective Concentrations of this compound for NF-κB Inhibition

Cell LineStimulusEffective this compound ConcentrationReference
Ovarian Cancer Cells (SKOV-3, OVCAR-3)Endogenous<0.5 µM[1]
Multiple Myeloma (MM) cellsEndogenous2.5 µM[5]
Human Monocytes and MacrophagesLPS300 nM[13]
Macrophage lineage cellsLPS and IFN-γIC50 of 200 nM[13]
RAW 264.7 cellsoxLDL50–200 nM[14]
Hepatocellular Carcinoma (HepG2)EndogenousDose-dependent[15]
Guide 2: Biological System-Related Issues

The response to this compound can be highly dependent on the biological context of your experiment.

Potential Problem Possible Cause Recommended Solution
Cell Type Specificity The activation and regulation of the NF-κB pathway can be cell-type specific.[16][17] Some cell lines may have redundant signaling pathways or altered expression of NF-κB components.- Research the specific NF-κB signaling pathways known to be active in your cell line. - Consider that in some contexts, non-canonical or atypical NF-κB pathways, which may not be inhibited by this compound, could be active.[18]
Nature of the NF-κB Stimulus The method of NF-κB activation can influence the inhibitory effect of this compound.- Ensure your stimulus (e.g., TNF-α, IL-1β, LPS) is effectively activating the canonical NF-κB pathway in your system.[19] - Be aware that some stimuli can activate NF-κB through IKK-independent mechanisms.[20]
Constitutive vs. Induced Activation The mechanisms maintaining constitutive NF-κB activation in some cancer cells may differ from induced activation and could be less sensitive to this compound.- Confirm if your cell line exhibits constitutive or induced NF-κB activation. - Literature suggests this compound can inhibit both, but the kinetics and required concentration may differ.[2]
Off-Target Effects This compound is known to interact with multiple signaling pathways, including STAT3, JNK, and Akt, and can induce ROS production.[9][21] These effects could indirectly influence the NF-κB pathway or your readout, leading to unexpected results.- Be aware of the potential for off-target effects, especially at higher concentrations. - Consider using another NF-κB inhibitor with a different mechanism of action as a control to confirm your findings.
Guide 3: Method-Specific Troubleshooting

The accuracy of your results depends on the proper execution of your chosen assay.

Potential Problem Possible Cause Recommended Solution
Weak or No Signal for Phosphorylated Proteins - Inefficient cell lysis and protein extraction. - Protein degradation. - Low abundance of the target protein.- Use lysis buffers containing phosphatase and protease inhibitors.[22] - Ensure you are loading a sufficient amount of protein.[22] - Optimize antibody concentrations and incubation times.[23]
High Background - Insufficient blocking. - Antibody concentration is too high. - Inadequate washing.- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-proteins). - Titrate your primary and secondary antibodies.[23] - Increase the number and duration of washes.[22]
Inconsistent Results in Nuclear Fractionation - Cross-contamination between cytoplasmic and nuclear fractions.- Use specific cellular compartment markers (e.g., GAPDH for cytoplasm, Lamin B1 for nucleus) to check the purity of your fractions.
Potential Problem Possible Cause Recommended Solution
Weak or No Signal - Low transfection efficiency. - Poor quality of plasmid DNA. - Weak promoter in the reporter construct.- Optimize your transfection protocol.[24] - Use high-quality, endotoxin-free plasmid DNA.[25] - Use a positive control (e.g., TNF-α stimulation) to ensure the reporter system is functional.[26]
High Variability Between Replicates - Pipetting errors. - Inconsistent cell numbers.- Prepare a master mix for transfections and treatments.[24] - Ensure even cell seeding in all wells. - Use a co-transfected control reporter (e.g., Renilla luciferase) to normalize your results.[26]
Unexpected Increase in Signal with this compound - The reporter plasmid's promoter may be influenced by off-target effects of this compound.- Use a minimal promoter driven by multiple NF-κB response elements to increase specificity. - Validate your findings with an alternative method, such as Western blotting or EMSA.
Potential Problem Possible Cause Recommended Solution
No Shift or Weak Shift - Inactive nuclear extract. - Problems with the DNA probe.- Prepare fresh nuclear extracts and ensure they are kept on ice. - Confirm the integrity and labeling efficiency of your probe. - Use a positive control nuclear extract known to have high NF-κB activity.
Non-Specific Bands - Presence of other DNA-binding proteins in the extract.- Include a non-labeled specific competitor DNA (cold probe) to ensure the shift is specific to NF-κB. - Use a non-labeled, non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
Smearing of Bands - Gel running conditions are not optimal. - Degradation of the protein-DNA complex.- Run the gel at a lower voltage and/or in a cold room. - Ensure the binding reaction buffer is optimized.

Visualizing the Pathways and Workflows

To further aid in your understanding and troubleshooting, the following diagrams illustrate the NF-κB signaling pathway, a logical troubleshooting workflow, and the interplay of this compound with other signaling pathways.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor 1. Activation IKK_complex IKK Complex Receptor->IKK_complex 2. Signal Transduction IkB IκBα IKK_complex->IkB 3. Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Proteasome Proteasome IkB->Proteasome 4. Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc 5. Nuclear Translocation This compound This compound This compound->IKK_complex Inhibition DNA DNA NFkB_nuc->DNA 6. DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression

Caption: Canonical NF-κB Signaling Pathway and the Point of this compound Inhibition.

Troubleshooting_Workflow Start No NF-κB Inhibition Observed with this compound Check_Compound Category 1: Compound-Related Issues Start->Check_Compound Check_Bio Category 2: Biological System Issues Start->Check_Bio Check_Method Category 3: Method-Specific Issues Start->Check_Method Solubility Verify Solubility and Dosing Check_Compound->Solubility Cell_Type Review Cell-Type Specificity Check_Bio->Cell_Type Assay_Controls Check Assay Controls Check_Method->Assay_Controls Cytotoxicity Assess Cytotoxicity (e.g., MTT) Solubility->Cytotoxicity Resolved Issue Resolved Cytotoxicity->Resolved Consult Consult Literature/ Further Investigation Cytotoxicity->Consult Stimulus Confirm Stimulus Activity Cell_Type->Stimulus Stimulus->Resolved Stimulus->Consult Protocol Review Assay Protocol Assay_Controls->Protocol Protocol->Resolved Protocol->Consult

Caption: A logical workflow for troubleshooting unexpected this compound results.

Celastrol_Crosstalk This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits STAT3 STAT3 Pathway This compound->STAT3 Inhibits JNK JNK Pathway This compound->JNK Activates Akt Akt Pathway This compound->Akt Inhibits ROS ROS Production This compound->ROS Induces Cellular_Response Cellular Response (Apoptosis, Proliferation, etc.) NFkB->Cellular_Response STAT3->Cellular_Response JNK->Cellular_Response Akt->Cellular_Response ROS->Cellular_Response

Caption: this compound's interaction with multiple signaling pathways.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Celastrol and Other STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical therapeutic target in oncology and inflammatory diseases due to its central role in regulating cell proliferation, survival, angiogenesis, and immune evasion.[1][2] Persistent activation of the STAT3 signaling pathway is a hallmark of numerous cancers, making its inhibition a promising strategy for therapeutic intervention.[1]

Celastrol, a natural pentacyclic triterpenoid, has garnered significant attention for its potent anti-tumor activities, which are largely attributed to its ability to suppress the STAT3 pathway.[1][3] This guide provides an objective comparison of this compound's efficacy against other notable STAT3 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their drug discovery and development efforts.

The STAT3 Signaling Pathway

The canonical STAT3 signaling cascade is typically initiated by cytokines (like IL-6) or growth factors binding to their cell surface receptors.[1][4] This triggers the activation of associated Janus kinases (JAKs), which then phosphorylate STAT3 proteins on a specific tyrosine residue (Tyr705).[2] Phosphorylated STAT3 monomers form homodimers, translocate to the nucleus, and bind to DNA to regulate the transcription of target genes involved in tumorigenesis, such as c-Myc, Cyclin D1, and Bcl-2.[1][5]

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation STAT3_m STAT3 Monomer JAK->STAT3_m 3. STAT3 Recruitment & Phosphorylation pSTAT3_m p-STAT3 STAT3_dimer p-STAT3 Dimer pSTAT3_m->STAT3_dimer 4. Dimerization STAT3_dimer_n p-STAT3 Dimer STAT3_dimer->STAT3_dimer_n 5. Nuclear Translocation DNA DNA (Target Genes) STAT3_dimer_n->DNA 6. DNA Binding Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 7. Regulation Cytokine Cytokine / Growth Factor Cytokine->Receptor 1. Ligand Binding

Caption: The canonical JAK/STAT3 signaling pathway.

This compound: A Multi-faceted STAT3 Inhibitor

This compound exerts its anti-tumor effects primarily by inhibiting the STAT3 signaling cascade.[1] Its mechanism is distinct, involving the accumulation of intracellular Reactive Oxygen Species (ROS).[6][7] This increase in ROS triggers endoplasmic reticulum (ER) stress and suppresses the phosphorylation of STAT3, ultimately leading to apoptosis in cancer cells.[6][7] Studies have also shown that this compound can directly bind to the STAT3 protein, contributing to its inhibitory effects.[3][8]

Celastrol_Mechanism This compound This compound ROS ↑ Intracellular ROS This compound->ROS ER_Stress ER Stress ROS->ER_Stress STAT3_Inhibition Inhibition of p-STAT3 ROS->STAT3_Inhibition Apoptosis Apoptosis ER_Stress->Apoptosis STAT3_Inhibition->Apoptosis

Caption: Mechanism of this compound-induced STAT3 inhibition and apoptosis.

Comparative Efficacy of STAT3 Inhibitors

The efficacy of STAT3 inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

The following table summarizes the IC50 values for this compound and other selected STAT3 inhibitors across various cancer cell lines.

InhibitorTarget Domain/MechanismCell LineIC50 ValueReference
This compound ROS-mediated p-STAT3 inhibition NSCLC (H460) ~2-4 µM [6]
Ovarian (SKOV3) 1.27 µM [9]
Ovarian (A2780) 1.99 µM [9]
Cel-N (derivative) p-STAT3 inhibition Ovarian (SKOV3) 0.21 µM [9]
Ovarian (A2780) 0.14 µM [9]
Stattic SH2 Domain Breast (MDA-MB-468) ~10 µM [10]
Cell-free assay 5.1 µM
S3I-201 (NSC 74859) SH2 Domain Breast (MDA-MB-231) >50 µM
Cell-free assay 86 µM
WP1066 JAK2/STAT3 Glioblastoma (U87) ~5 µM
Erythroleukemia (HEL) 2.43 µM [11]
Cryptotanshinone p-STAT3 (Tyr705) Cell-free assay 4.6 µM [11]
Niclosamide p-STAT3 Cell-free assay 0.7 µM [11]
Napabucasin (BBI608) STAT3-mediated transcription Colorectal, PancreaticIn Phase III Trials[12]
Atovaquone STAT3 Pathway Mesothelioma (MSTO-211H) ~10-20 µM [13]
Pyrimethamine STAT3 Pathway Mesothelioma (MSTO-211H) ~2.5 µM [13]

Note: IC50 values can vary significantly based on the cell line, assay conditions, and exposure time.

Key Experimental Methodologies

Accurate evaluation of STAT3 inhibitors requires robust and reproducible experimental protocols. Below are methodologies for key assays cited in this guide.

General Workflow for Inhibitor Screening

A typical workflow involves initial screening for cytotoxicity to determine the IC50, followed by mechanistic assays to confirm the on-target effect, such as measuring the phosphorylation of STAT3 and the expression of its downstream target genes.

Experimental_Workflow Start Start: Cancer Cell Lines Treatment Treat with Inhibitor (e.g., this compound) Start->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Western Western Blot (p-STAT3, STAT3, Bcl-2, etc.) Treatment->Western Luciferase Luciferase Reporter Assay (STAT3 Activity) Treatment->Luciferase IC50 Calculate IC50 MTT->IC50 Confirm Confirm On-Target Effect Western->Confirm Luciferase->Confirm

Caption: A general experimental workflow for evaluating STAT3 inhibitors.

Cell Viability (MTT) Assay

This assay is used to assess the metabolic activity of cells and serves as an indicator of cell viability, proliferation, and cytotoxicity. It is commonly used to determine the IC50 value of a compound.

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., H460, PC-9) into a 96-well plate at a density of 5x10³ cells/well and incubate overnight.[14]

    • Treatment: Treat the cells with various concentrations of the inhibitor (e.g., this compound, 0-100 µM) for a specified period (e.g., 48 hours).[6][14]

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at 490 nm using a microplate reader.

    • Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and plot the results to determine the IC50 value using software like GraphPad Prism.[14]

Western Blot Analysis

This technique is used to detect specific proteins in a sample and is crucial for confirming the inhibition of STAT3 phosphorylation and the modulation of downstream target proteins.

  • Protocol:

    • Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, Bcl-2, and a loading control (e.g., GAPDH) overnight at 4°C.[6]

    • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

STAT3 Dual-Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3 by using a reporter plasmid containing a STAT3-responsive element linked to a luciferase gene.

  • Protocol:

    • Transfection: Co-transfect cells (e.g., HEK293T) with a STAT3-luciferase reporter plasmid and a Renilla luciferase control plasmid using a transfection reagent like Lipofectamine.[15]

    • Treatment: After 24 hours, treat the transfected cells with the inhibitor for a few hours, followed by stimulation with a STAT3 activator like IL-6 (20 ng/mL).[15]

    • Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System according to the manufacturer's instructions.[15]

    • Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. A decrease in the normalized luciferase activity indicates inhibition of STAT3 transcriptional function.

Discussion and Conclusion

The comparative data reveals a diverse landscape of STAT3 inhibitors with varying mechanisms and potencies.

  • This compound demonstrates potent anti-cancer activity with IC50 values in the low micromolar range for several cancer types.[6][9] Its unique mechanism of inducing ROS provides a distinct advantage, potentially overcoming resistance mechanisms associated with direct kinase or SH2 domain inhibitors.[6] However, its clinical application has been limited by toxicity concerns.[16] The development of derivatives like Cel-N shows promise in enhancing potency and potentially improving the therapeutic window.[9]

  • Direct SH2 Domain Inhibitors like Stattic and S3I-201 were among the first non-peptidic small molecules developed. While valuable as research tools, they often exhibit moderate potency and can lack specificity.

  • Upstream Kinase Inhibitors such as WP1066 (a JAK2/STAT3 inhibitor) offer an alternative strategy by targeting the activating kinases.[11] This dual inhibition can be effective but may also lead to off-target effects.

  • Clinically Advanced Inhibitors like Napabucasin have reached late-stage clinical trials, highlighting the therapeutic potential of targeting STAT3-mediated cancer stemness.[12][17] Other compounds, including repurposed drugs like Pyrimethamine and Atovaquone , are also being investigated for their STAT3 inhibitory effects.[13]

References

Celastrol and Metformin: A Comparative Analysis in the Treatment of Obesity Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity, a global health crisis, is a significant risk factor for a myriad of metabolic disorders, including type 2 diabetes, cardiovascular diseases, and non-alcoholic fatty liver disease. The search for effective therapeutic agents to combat obesity is a paramount goal in medical research. This guide provides a detailed comparison of two such agents, celastrol and metformin, focusing on their efficacy and mechanisms of action in preclinical obesity models. While metformin is a well-established first-line treatment for type 2 diabetes with known anti-obesity effects, this compound, a natural triterpenoid, has emerged as a potent anti-obesity compound. This document aims to provide an objective comparison based on available experimental data to aid researchers and drug development professionals in their understanding of these two compounds.

Comparative Efficacy in Diet-Induced Obesity Models

Both this compound and metformin have demonstrated efficacy in reducing body weight and improving metabolic parameters in animal models of diet-induced obesity (DIO). The following tables summarize key quantitative data from representative studies.

Table 1: Effects of this compound on Metabolic Parameters in Diet-Induced Obese (DIO) Mice

ParameterVehicle ControlThis compound TreatmentPercentage ChangeReference
Body Weight (g)45.2 ± 1.525.1 ± 1.8↓ 44.5%[1]
Food Intake ( g/day )3.1 ± 0.21.5 ± 0.3↓ 51.6%[2]
Fat Mass (%)40.1 ± 2.320.5 ± 2.1↓ 48.9%[1]
Fasting Blood Glucose (mg/dL)185 ± 10120 ± 8↓ 35.1%[3]
Plasma Insulin (ng/mL)3.2 ± 0.41.1 ± 0.2↓ 65.6%[4]

Data are presented as mean ± SEM. Specific dosages and treatment durations vary across studies.

Table 2: Effects of Metformin on Metabolic Parameters in Diet-Induced Obese (DIO) Mice

ParameterVehicle ControlMetformin TreatmentPercentage ChangeReference
Body Weight Gain (g)15.3 ± 1.28.7 ± 0.9↓ 43.1%[5]
Food IntakeNo significant changeNo significant change-[6][7]
Fat Mass (%)35.8 ± 2.128.4 ± 1.9↓ 20.7%[7]
Fasting Blood Glucose (mg/dL)192 ± 11145 ± 9↓ 24.5%[6]
Plasma Insulin (ng/mL)4.1 ± 0.52.3 ± 0.3↓ 43.9%[5]

Data are presented as mean ± SEM. Specific dosages and treatment durations vary across studies.

Mechanisms of Action

This compound and metformin exert their anti-obesity effects through distinct molecular pathways. This compound is primarily recognized as a potent leptin sensitizer, while metformin's effects are largely mediated by the activation of AMP-activated protein kinase (AMPK).

This compound: Enhancing Leptin Sensitivity

Leptin, a hormone produced by adipose tissue, plays a crucial role in regulating energy balance by suppressing appetite and increasing energy expenditure. In obesity, a state of leptin resistance develops, where the brain becomes unresponsive to leptin's signals. This compound has been shown to restore leptin sensitivity, thereby allowing the elevated leptin levels in obese individuals to effectively reduce food intake and body weight.[2] The proposed mechanism involves the inhibition of protein tyrosine phosphatases (PTPs) like PTP1B and T-cell PTP (TCPTP) in the hypothalamus, which are negative regulators of the leptin signaling pathway.[8][9] By inhibiting these phosphatases, this compound enhances the phosphorylation of STAT3, a key downstream effector of the leptin receptor, leading to the transcription of genes that suppress appetite.[8][9][10]

Celastrol_Signaling This compound This compound PTP1B_TCPTP PTP1B / TCPTP This compound->PTP1B_TCPTP inhibits p_JAK2 p-JAK2 PTP1B_TCPTP->p_JAK2 dephosphorylates Leptin_Receptor Leptin Receptor JAK2 JAK2 Leptin_Receptor->JAK2 JAK2->p_JAK2 autophosphorylation STAT3 STAT3 p_JAK2->STAT3 phosphorylates p_STAT3 p-STAT3 STAT3->p_STAT3 Nucleus Nucleus p_STAT3->Nucleus Gene_Expression Gene Expression (↓ Appetite, ↑ Energy Expenditure) Nucleus->Gene_Expression

This compound's Leptin Sensitizing Pathway.

Metformin: Activating the AMPK Energy Sensor

Metformin's primary molecular target is the AMP-activated protein kinase (AMPK), a cellular energy sensor.[11][12] AMPK is activated when the cellular AMP:ATP ratio increases, indicating a low energy state. Metformin is thought to inhibit complex I of the mitochondrial respiratory chain, leading to a decrease in ATP production and a subsequent increase in the AMP:ATP ratio.[11] Activated AMPK then phosphorylates various downstream targets to restore energy balance. A key target is acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis.[13] Phosphorylation of ACC by AMPK inhibits its activity, leading to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.[13] This shift in metabolism contributes to the reduction in fat mass observed with metformin treatment.

Metformin_Signaling Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria inhibits ATP_Production ↓ ATP Production Mitochondria->ATP_Production AMP_ATP_Ratio ↑ AMP:ATP Ratio ATP_Production->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK p_AMPK p-AMPK (Active) AMPK->p_AMPK activates ACC ACC p_AMPK->ACC phosphorylates p_ACC p-ACC (Inactive) ACC->p_ACC Fatty_Acid_Synthesis ↓ Fatty Acid Synthesis p_ACC->Fatty_Acid_Synthesis Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation p_ACC->Fatty_Acid_Oxidation

Metformin's AMPK Activation Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of this compound and metformin in DIO mice.

Diet-Induced Obesity (DIO) Mouse Model
  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • Diet: High-fat diet (HFD) with 45-60% of calories from fat. A control group is fed a standard chow diet (10% calories from fat).[1][5][14]

  • Induction of Obesity: Mice are fed the HFD for 8-12 weeks to induce obesity, characterized by a significant increase in body weight and fat mass compared to the control group.[1][5][14]

  • Drug Administration:

    • This compound: Typically administered via intraperitoneal (i.p.) injection at doses ranging from 100 to 500 µg/kg/day.[10][15]

    • Metformin: Administered orally via gavage or in drinking water at doses ranging from 150 to 300 mg/kg/day.[7][14][16]

  • Monitoring: Body weight and food intake are monitored daily or weekly.

DIO_Workflow start Start: C57BL/6J Mice (6-8 weeks old) diet Dietary Intervention (8-12 weeks) start->diet hfd High-Fat Diet (HFD) (45-60% fat) diet->hfd chow Chow Diet (10% fat) diet->chow obese Diet-Induced Obese (DIO) Mice hfd->obese lean Lean Control Mice chow->lean treatment Drug Treatment (2-4 weeks) obese->treatment This compound This compound (i.p. injection) treatment->this compound metformin Metformin (oral gavage) treatment->metformin vehicle Vehicle Control treatment->vehicle monitoring Monitoring This compound->monitoring metformin->monitoring vehicle->monitoring bw_fi Body Weight & Food Intake monitoring->bw_fi metabolic Metabolic Tests (GTT, ITT) monitoring->metabolic analysis Endpoint Analysis bw_fi->analysis metabolic->analysis tissue Tissue Collection (Hypothalamus, Adipose, Liver) analysis->tissue western Western Blot tissue->western

Experimental Workflow for DIO Mouse Studies.

Glucose and Insulin Tolerance Tests
  • Glucose Tolerance Test (GTT):

    • Fast mice for 6-12 hours.[6][15]

    • Administer a bolus of glucose (1-2 g/kg) via i.p. injection.[6][15]

    • Measure blood glucose levels from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.

  • Insulin Tolerance Test (ITT):

    • Fast mice for 4-6 hours.[6][15]

    • Administer human insulin (0.75-1 U/kg) via i.p. injection.[15]

    • Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.

Western Blot Analysis
  • Tissue Lysis: Homogenize tissues (e.g., hypothalamus, liver, adipose tissue) in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-50 µg of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Examples include:

    • This compound Pathway: anti-p-STAT3 (Tyr705), anti-STAT3.[8][9][10]

    • Metformin Pathway: anti-p-AMPK (Thr172), anti-AMPK, anti-p-ACC (Ser79), anti-ACC.[13][17][18]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Both this compound and metformin demonstrate significant anti-obesity and metabolic benefits in preclinical models, albeit through different primary mechanisms of action. This compound's potent effect on reducing food intake via leptin sensitization positions it as a promising candidate for treating obesity characterized by hyperleptinemia. Metformin, with its established safety profile and primary effects on glucose and lipid metabolism through AMPK activation, remains a cornerstone for managing metabolic diseases, with modest but consistent weight loss benefits.

This comparative guide highlights the distinct and compelling attributes of both compounds. Further head-to-head clinical studies are warranted to fully elucidate their comparative efficacy and therapeutic potential in human obesity. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the field of obesity and metabolic disease therapeutics.

References

Unveiling Celastrol's Molecular Targets: A Comparative Guide to Knockout Model Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data validating the molecular targets of Celastrol using knockout models. This compound, a natural triterpene, has garnered significant interest for its therapeutic potential in a range of diseases, including cancer, inflammatory disorders, and metabolic syndromes. However, pinpointing its direct molecular targets is crucial for its clinical development. This guide summarizes key findings from studies that have employed knockout models to unequivocally validate this compound's mechanism of action.

Here, we delve into the validation of three prominent targets of this compound: Signal Transducer and Activator of Transcription 3 (STAT3), Apolipoprotein E (ApoE), and Nuclear Receptor subfamily 4 group A member 1 (Nur77). Through the use of knockout cell lines and animal models, researchers have been able to delineate the specific roles these proteins play in mediating the pharmacological effects of this compound.

Comparative Analysis of this compound's Effects in Wild-Type vs. Knockout Models

The following tables summarize the quantitative data from key studies, highlighting the differential effects of this compound in the presence and absence of its putative targets.

Target 1: STAT3 in Cancer

Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein implicated in cancer cell proliferation, survival, and metastasis. Studies using STAT3 knockout cancer cell lines have been instrumental in validating it as a direct target of this compound.

Experimental EndpointCell LineWild-Type (WT) + this compoundSTAT3 Knockout (KO) + this compoundKey Finding
Tumor Growth Inhibition Gastric & Ovarian Cancer CellsSignificant inhibition of cell proliferationReduced inhibitory effect on cell proliferationThis compound's anti-tumor activity is, in part, dependent on the presence of STAT3.[1]
Reactive Oxygen Species (ROS) Induction Gastric & Ovarian Cancer CellsIncreased ROS levels, leading to apoptosisAttenuated increase in ROS levelsThe pro-apoptotic effects of this compound via ROS induction are mediated through STAT3 signaling.[1]
Cell Viability (IC50) Non-Small Cell Lung Cancer (NSCLC) CellsDose-dependent decrease in cell viabilityNot explicitly tested, but this compound's effect is linked to STAT3 pathway inhibition.[2][3][4]This compound suppresses the growth of NSCLC cells by inhibiting the STAT3 pathway.[2][3][4]
Target 2: ApoE in Atherosclerosis

Apolipoprotein E (ApoE) plays a crucial role in lipid metabolism and inflammation, both of which are central to the pathogenesis of atherosclerosis. The use of ApoE knockout mice has provided a robust model to investigate the anti-atherosclerotic properties of this compound.

Experimental EndpointAnimal ModelWild-Type (or Control) + this compoundApoE Knockout (KO) + this compoundKey Finding
Atherosclerotic Lesion Area ApoE KO MiceNot applicable (WT mice on a high-fat diet develop minimal lesions)Significant reduction in atherosclerotic plaque size in the aorta.[5]This compound attenuates the development of atherosclerosis.[5]
Macrophage Migration Inhibitory Factor (MIF) Expression ApoE KO MiceN/ASubstantially lower expression in atherosclerotic lesions.[5]This compound's anti-inflammatory effect in atherosclerosis involves the downregulation of MIF.[5]
Matrix Metalloproteinase-9 (MMP-9) Expression ApoE KO MiceN/AMarkedly reduced expression in the arterial wall.[5]This compound mitigates plaque instability by reducing MMP-9 expression.[5]
Target 3: Nur77 in Inflammation

Nur77, an orphan nuclear receptor, has emerged as a critical regulator of inflammation. Studies utilizing Nur77 knockout mice have demonstrated its essential role in the anti-inflammatory effects of this compound.

Experimental EndpointAnimal ModelWild-Type (WT) + this compoundNur77 Knockout (KO) + this compoundKey Finding
Serum IL-1β Levels (LPS-induced inflammation) MiceSignificant inhibition of IL-1β production.[6]Largely attenuated inhibitory effect on IL-1β production.[6]The anti-inflammatory effect of this compound is critically dependent on Nur77.[6]
Serum IL-6 Levels (LPS-induced inflammation) MiceMarkedly reduced IL-6 levels.[6]Significantly diminished reduction in IL-6 levels.[6]Nur77 mediates this compound's suppression of key pro-inflammatory cytokines.[6]
Serum ALT & AST Levels (LPS-induced liver injury) MiceSignificant reduction in liver enzyme levels.[6]Much reduced inhibitory effect on liver enzyme levels.[6]This compound's hepatoprotective effects during inflammation are mediated through Nur77.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound and the experimental workflows used in the validation studies.

cluster_STAT3 This compound's Effect on the JAK2/STAT3 Pathway in Cancer This compound This compound JAK2 JAK2 This compound->JAK2 inhibits ROS ROS This compound->ROS induces STAT3 STAT3 JAK2->STAT3 phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 Nucleus Nucleus p-STAT3->Nucleus dimerizes & translocates Apoptosis Apoptosis p-STAT3->Apoptosis inhibits Gene Transcription Gene Transcription Nucleus->Gene Transcription activates Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Gene Transcription->Proliferation, Survival, Angiogenesis ROS->Apoptosis

This compound inhibits the JAK2/STAT3 signaling pathway in cancer cells.

cluster_ApoE This compound's Anti-Atherosclerotic Mechanism via ApoE Knockout Model High-Fat Diet High-Fat Diet ApoE KO Mouse ApoE KO Mouse High-Fat Diet->ApoE KO Mouse Inflammation Inflammation ApoE KO Mouse->Inflammation Atherosclerosis Atherosclerosis Inflammation->Atherosclerosis This compound This compound This compound->ApoE KO Mouse treatment MIF, MMP-9 MIF, MMP-9 This compound->MIF, MMP-9 inhibits Reduced Plaque Formation Reduced Plaque Formation This compound->Reduced Plaque Formation MIF, MMP-9->Inflammation promotes cluster_Nur77 Validation of Nur77 as a Target of this compound in Inflammation Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) WT Mouse WT Mouse Inflammatory Stimulus (LPS)->WT Mouse Nur77 KO Mouse Nur77 KO Mouse Inflammatory Stimulus (LPS)->Nur77 KO Mouse Pro-inflammatory Cytokines (IL-1β, IL-6) Pro-inflammatory Cytokines (IL-1β, IL-6) WT Mouse->Pro-inflammatory Cytokines (IL-1β, IL-6) Reduced Inflammation Reduced Inflammation WT Mouse->Reduced Inflammation with this compound Nur77 KO Mouse->Pro-inflammatory Cytokines (IL-1β, IL-6) uninhibited Inflammation Inflammation Nur77 KO Mouse->Inflammation with this compound (attenuated effect) This compound This compound This compound->WT Mouse treatment This compound->Nur77 KO Mouse treatment Nur77 Nur77 This compound->Nur77 activates Nur77->Pro-inflammatory Cytokines (IL-1β, IL-6) inhibits Pro-inflammatory Cytokines (IL-1β, IL-6)->Inflammation cluster_Workflow General Experimental Workflow for Target Validation A Generate/Obtain Knockout Model (e.g., CRISPR/Cas9 for cells, breeding for mice) B Culture Cells / Acclimatize Mice A->B C Treat WT and KO models with this compound or vehicle B->C D Perform Functional Assays (e.g., cell viability, tumor growth) C->D E Collect Samples (cells, tissues, serum) C->E G Data Analysis and Comparison (WT vs. KO) D->G F Biochemical Analysis (Western Blot, ELISA, IHC) E->F F->G

References

A Comparative Analysis of the Anti-Inflammatory Effects of Celastrol and Dexamethasone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Celastrol, a natural triterpenoid, and dexamethasone, a synthetic glucocorticoid. By examining their mechanisms of action, effects on key inflammatory pathways, and available quantitative data, this document aims to offer an objective resource for researchers and professionals in the field of drug development.

At a Glance: this compound vs. Dexamethasone

FeatureThis compoundDexamethasone
Primary Mechanism Inhibition of NF-κB and MAPK signaling pathways.[1][2]Glucocorticoid receptor (GR) agonist.[3]
Molecular Targets IKK, p65, JNK, STAT1.[1]Glucocorticoid Receptor.[3]
Key Effects Suppresses pro-inflammatory cytokine and chemokine production.[4][5][6][7]Suppresses pro-inflammatory gene transcription.[3][8]
Mode of Action Intracellular signaling cascade inhibition.Nuclear receptor-mediated gene regulation.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of this compound and dexamethasone on key inflammatory markers. It is important to note that direct comparative studies are limited, and experimental conditions may vary between studies.

Table 1: Inhibition of Pro-Inflammatory Cytokines

CytokineCompoundCell TypeStimulantIC50 / InhibitionSource
TNF-α This compoundHuman monocytes/macrophages-Low nanomolar concentrations[9]
DexamethasoneBovine glomerular endothelial cellsTNF-α0.8 nM (apoptosis inhibition)[10]
DexamethasoneHuman subcutaneous adipocytesTNF-αInhibition of TNF-α induced IL-1β release[11]
IL-6 This compoundProstate carcinoma PC-3 cellsPMA and TNF-αDecreased IL-6 secretion and gene expression[6]
DexamethasoneMurine macrophage RAW264.9 cellsLPS10⁻⁹ M to 10⁻⁶ M (10% to 90% inhibition)[3]
DexamethasoneMyeloma cells-Decreased IL-6 secretion and RNA levels[8]
IL-1β This compoundHuman monocytes/macrophages-Low nanomolar concentrations[9]
DexamethasoneHuman subcutaneous adipocytesTNF-αAbrogated TNF-α stimulated IL-1β release[11]

Table 2: Inhibition of Inflammatory Pathways

PathwayCompoundCell TypeAssayEffectSource
NF-κB This compoundOvarian cancer cellsWestern BlotInhibited IκBα phosphorylation and p65 accumulation[12]
This compoundProstate carcinoma PC-3 cellsWestern Blot, Luciferase AssayDownregulated IKKα, p50, p65; inhibited NF-κB promoter activity[6]
Dexamethasone--Indirectly inhibits NF-κB by upregulating IκBα
MAPK (JNK) This compoundPoly(I:C)-stimulated astrocytesWestern BlotSuppressed JNK activation[1]

Mechanisms of Action: A Deeper Dive

This compound: A Multi-Target Inhibitor of Inflammatory Cascades

This compound exerts its anti-inflammatory effects primarily by targeting key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • NF-κB Pathway Inhibition: this compound has been shown to inhibit the IκB kinase (IKK) complex, which is crucial for the activation of NF-κB.[1] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[6][12]

  • MAPK Pathway Inhibition: this compound also demonstrates inhibitory effects on the MAPK pathway, particularly the c-Jun N-terminal kinase (JNK) signaling cascade.[1] The MAPK pathways are involved in the production of various inflammatory mediators.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor Inflammatory_Stimuli->Receptor IKK IKK Receptor->IKK MAPK MAPK (JNK) Receptor->MAPK IkBa IκBα IKK->IkBa P NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation This compound This compound This compound->IKK This compound->MAPK Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression

This compound's inhibitory action on NF-κB and MAPK pathways.
Dexamethasone: A Classic Glucocorticoid Receptor Agonist

Dexamethasone, a potent synthetic glucocorticoid, functions through a well-established mechanism involving the glucocorticoid receptor (GR).

  • Genomic Mechanism: Dexamethasone diffuses across the cell membrane and binds to the GR in the cytoplasm. This binding event causes the dissociation of heat shock proteins and allows the dexamethasone-GR complex to translocate to the nucleus. Inside the nucleus, this complex can act in two primary ways:

    • Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription.

    • Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, by either directly interacting with them or by competing for coactivators. This leads to a reduction in the expression of pro-inflammatory genes.[3]

Dexamethasone_ext Dexamethasone Dexamethasone_cyt Dexamethasone Dexamethasone_ext->Dexamethasone_cyt GR Glucocorticoid Receptor (GR) Dexamethasone_cyt->GR Dex_GR_complex Dex-GR Complex Dex_GR_complex_n Dex-GR Complex Dex_GR_complex->Dex_GR_complex_n Translocation GRE GRE Dex_GR_complex_n->GRE NFkB_AP1 NF-κB / AP-1 Dex_GR_complex_n->NFkB_AP1 Anti_inflammatory_Genes Anti-inflammatory Gene Expression GRE->Anti_inflammatory_Genes Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_AP1->Pro_inflammatory_Genes

Dexamethasone's mechanism via the Glucocorticoid Receptor.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the comparative analysis of this compound and dexamethasone.

Cell Culture and Treatment
  • Cell Lines:

    • Macrophages: Murine RAW 264.7 cells or human THP-1 monocytes (differentiated into macrophages with PMA).[13][14]

    • Epithelial/Endothelial Cells: Human airway epithelial cells (H292), human umbilical vein endothelial cells (HUVECs), or bovine glomerular endothelial cells.[10][13]

    • Other: Prostate carcinoma cells (PC-3), myeloma cells.[6][8]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment:

    • Stimulation: Inflammation is induced using agents like lipopolysaccharide (LPS) (e.g., 1 µg/mL for 24 hours) or cytokines like TNF-α (e.g., 10 ng/mL) or IL-1β.[13][15][16]

    • Inhibition: Cells are pre-treated with varying concentrations of this compound or dexamethasone for a specified period (e.g., 1-2 hours) before the addition of the inflammatory stimulus.

Measurement of Cytokine Production
  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Principle: This is a widely used method to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

    • Procedure:

      • Collect cell culture supernatants after treatment.

      • Use commercially available ELISA kits specific for the cytokine of interest.

      • Follow the manufacturer's protocol, which typically involves coating a microplate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and measuring the absorbance at a specific wavelength. The concentration is determined from a standard curve.[13][14]

NF-κB Activity Assays
  • Luciferase Reporter Assay:

    • Principle: This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter.

    • Procedure:

      • Transfect cells with the NF-κB luciferase reporter plasmid.

      • Treat the cells with the inflammatory stimulus in the presence or absence of this compound or dexamethasone.

      • Lyse the cells and measure luciferase activity using a luminometer. A decrease in luminescence indicates inhibition of NF-κB activity.[17][18][19][20][21]

  • Western Blot for NF-κB Pathway Proteins:

    • Principle: This technique is used to detect the levels of key proteins in the NF-κB signaling pathway.

    • Procedure:

      • Prepare whole-cell lysates or nuclear and cytoplasmic fractions.

      • Separate proteins by SDS-PAGE and transfer them to a membrane.

      • Probe the membrane with primary antibodies specific for total and phosphorylated forms of IKK, IκBα, and p65.

      • Use secondary antibodies conjugated to an enzyme for detection. Changes in the phosphorylation status or subcellular localization of these proteins indicate modulation of the NF-κB pathway.[6][12]

cluster_workflow A 1. Cell Seeding (e.g., Macrophages) B 2. Pre-treatment (this compound or Dexamethasone) A->B C 3. Inflammatory Stimulus (e.g., LPS) B->C D 4. Incubation C->D E 5a. Supernatant Collection for Cytokine Analysis (ELISA) D->E F 5b. Cell Lysis for Pathway Analysis D->F G Western Blot (p-IKK, p-p65, etc.) F->G H Luciferase Assay (NF-κB activity) F->H

References

Cross-Validation of Celastrol's Mechanism of Action in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Celastrol, a pentacyclic triterpenoid extracted from the "Thunder God Vine" (Tripterygium wilfordii), has garnered significant attention for its potent anti-inflammatory, anti-obesity, and anti-cancer properties.[1][2][3] Its therapeutic potential stems from its ability to modulate a wide array of cellular signaling pathways. However, the specific molecular mechanisms and cytotoxic efficacy of this compound can vary considerably across different cell types. This guide provides a comparative analysis of this compound's mechanism of action in various cell lines, supported by experimental data and detailed protocols to facilitate further research.

Comparative Cytotoxicity of this compound

This compound exhibits broad-spectrum anti-proliferative activity against a multitude of cancer cell lines.[1] Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), varies depending on the cell line's origin and genetic background. The following table summarizes the IC50 values of this compound in several well-characterized cancer cell lines.

Cell LineCancer TypeIC50 (µM) at 24hIC50 (µM) at 48h/72hCitation(s)
Pancreatic Cancer
Miapaca-2PancreaticNot Reported7.31 (48h)[1]
BxPC-3PancreaticNot Reported7.79 (48h)[1]
Capan-2PancreaticNot Reported11.46 (48h)[1]
Panc-1PancreaticNot Reported16.15 (48h)[1]
Osteosarcoma
HOSOsteosarcoma2.55Not Reported[4]
MG-63Osteosarcoma1.97Not Reported[4]
U-2OSOsteosarcoma2.11Not Reported[4]
Saos-2Osteosarcoma1.05Not Reported[4]
Ovarian Cancer
A2780OvarianNot Reported2.11 (72h)[5]
SKOV3OvarianNot Reported2.29 (72h)[5]
Prostate Cancer
LNCaPProstate0.05 - 1.0Not Reported[6]
DU145Prostate0.05 - 1.0Not Reported[6][7]
PC3Prostate0.05 - 1.0Not Reported[6][8]
Gastric Cancer
AGSGastricNot Reported~4.0 (48h)[9]
EPG857GastricNot Reported~7.0 (48h)[9]
Bladder Cancer
5637Bladder~4.5 (24h)~2.5 (48h)[10]
Hepatocellular Carcinoma
HepG2Hepatocellular~4.0 (24h)Not Reported[11]

Core Signaling Pathways Modulated by this compound

This compound's pleiotropic effects are attributed to its interaction with multiple critical signaling cascades. The most consistently reported targets are the NF-κB, PI3K/Akt, and JNK/STAT pathways, which are central to inflammation, cell survival, proliferation, and apoptosis.

The NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a cornerstone of inflammatory responses and a key driver of cancer cell survival and proliferation. This compound is a potent inhibitor of this pathway across numerous cell types.[1][12] It typically acts by preventing the degradation of IκBα, the inhibitor of NF-κB. This sequesters the NF-κB p65 subunit in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory and anti-apoptotic genes.[1][13]

G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, Poly(I:C)) Receptor Receptor (e.g., TNFR, TLR3) Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_complex p65 p50 IκBα IKK->NFkB_complex degrades IκBα p65 p65 p50 p50 p65_nuc p65 NFkB_complex->p65_nuc translocates p50_nuc p50 This compound This compound This compound->IKK inhibits DNA DNA p65_nuc->DNA binds Transcription Gene Transcription (Inflammation, Survival, Proliferation) DNA->Transcription G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates Akt Akt PIP3->Akt activates pAkt p-Akt Akt->pAkt phosphorylates mTOR mTOR pAkt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->pAkt inhibits phosphorylation G cluster_outside Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress / Pro-inflammatory Stimuli (e.g., Poly(I:C)) JNK JNK Stimuli->JNK activates pJNK p-JNK JNK->pJNK phosphorylates STAT1 STAT1 pJNK->STAT1 activates pSTAT1 p-STAT1 STAT1->pSTAT1 phosphorylates pSTAT1_nuc p-STAT1 pSTAT1->pSTAT1_nuc translocates This compound This compound This compound->pJNK inhibits phosphorylation DNA DNA pSTAT1_nuc->DNA binds Transcription Gene Transcription (Chemokines, Adhesion Molecules) DNA->Transcription G A 1. Seed cells in 96-well plate (e.g., 5x10³ cells/well) B 2. Incubate for 24h to allow attachment A->B C 3. Treat with various This compound concentrations B->C D 4. Incubate for desired time (24-72h) C->D E 5. Add MTT or CCK-8 reagent (10μL/well) D->E F 6. Incubate for 2-4h (37°C, 5% CO₂) E->F G 7. Add Solubilizer (e.g., DMSO) if using MTT F->G For MTT only H 8. Measure absorbance (450nm for CCK-8, 570nm for MTT) F->H G->H I 9. Calculate IC50 values H->I

References

Head-to-head comparison of Celastrol and rapamycin on autophagy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent autophagy modulators: Celastrol, a pentacyclic triterpene from the plant Tripterygium wilfordii, and Rapamycin, a well-established mTOR inhibitor. We will delve into their mechanisms of action, present quantitative experimental data on their effects on key autophagy markers, and provide detailed experimental protocols from the cited literature.

Overview of Mechanisms

Both this compound and Rapamycin are recognized as potent inducers of autophagy, a critical cellular process for degrading and recycling damaged organelles and proteins. However, they achieve this through distinct and overlapping signaling pathways.

Rapamycin is a highly specific inhibitor of the mechanistic target of rapamycin (mTOR), a central regulator of cell growth and metabolism.[1][2][3] Rapamycin forms a complex with the FK506-binding protein 12 (FKBP12), which then binds to and inhibits mTOR Complex 1 (mTORC1).[3] Since mTORC1 normally suppresses autophagy by phosphorylating and inactivating key autophagy-initiating proteins like ULK1 and ATG13, its inhibition by rapamycin effectively lifts this brake, leading to the induction of autophagy.[4][5][6][7][8]

This compound , in contrast, appears to modulate autophagy through multiple pathways.[9][10] Like rapamycin, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, thereby promoting autophagy.[11][12] However, its mechanisms are broader. Some studies indicate that this compound can also activate autophagy via the AMPK pathway.[10] Conversely, other research suggests that in certain contexts, this compound can inhibit the final stages of autophagy by directly binding to VAMP7 and RAB7, proteins involved in the fusion of autophagosomes with lysosomes, which leads to an accumulation of autophagosomes.[13] This dual role—sometimes inducing, sometimes inhibiting late-stage autophagy—highlights its complex activity profile.

Quantitative Data Comparison

The following tables summarize quantitative data from various in vitro and in vivo studies, showcasing the effects of this compound and Rapamycin on the key autophagy markers LC3-II (a marker for autophagosome formation) and p62/SQSTM1 (an autophagy substrate that is degraded during the process).

Table 1: In Vitro Studies on Autophagy Markers
CompoundCell TypeConcentrationDurationEffect on LC3-II / LC3-I RatioEffect on p62 LevelsReference
This compound Osteoarthritis Chondrocytes200 nmol/L24 hoursIncreased LC3-IIDecreased[11]
This compound Vascular Smooth Muscle CellsNot specifiedNot specifiedIncreasedDecreased[14]
This compound 3T3-L1 Preadipocytes1-2 µM24 hoursIncreased LC3-IIIncreased (suggesting flux blockage)[13]
Rapamycin Neuroblastoma Cells (SK-N-SH, SH-SY5Y)20 µM24 hoursIncreasedDecreased[2][15]
Rapamycin Schwann Cells25 nM48 hoursIncreasedDecreased[16]
Rapamycin Glioma Cells (U87-MG)100 nM48 hoursIncreased GFP-LC3 dotsNot specified[17]
Table 2: In Vivo Studies on Autophagy Markers
CompoundAnimal ModelDosageDurationTissueEffect on LC3-II / LC3-I RatioEffect on p62 LevelsReference
Rapamycin Elderly Mice (C57BL/6)1.5 mg/kg/week (IP)12 weeksAdipose Tissue, KidneySignificantly Increased LC3B-IISignificantly Decreased[18]
Rapamycin Elderly Mice (C57BL/6)1.5 mg/kg/week (IP)12 weeksHeart, BrainTrend towards Increased LC3-IITrend towards Decreased[18]
Rapamycin Osteoarthritis Mouse Model1 mg/kg/day (IP)10 weeksArticular CartilageIncreased LC3 expressionNot specified[19][20]

Signaling Pathway Diagrams

The following diagrams, generated using DOT language, illustrate the primary signaling pathways affected by Rapamycin and this compound to modulate autophagy.

Caption: Rapamycin's mechanism for inducing autophagy.

Caption: this compound's diverse mechanisms for modulating autophagy.

Detailed Experimental Protocols

Here we detail the methodologies from key studies to provide context for the presented data.

Protocol 1: In Vitro Autophagy Analysis in Neuroblastoma Cells (Rapamycin)
  • Reference: Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells[2]

  • Cell Culture: Human neuroblastoma cell lines (SK-N-SH and SH-SY5Y) were cultured in standard conditions.

  • Treatment: Cells were treated with Rapamycin (20 µM) or DMSO (vehicle control) for 24 hours.

  • Western Blot Analysis:

    • After treatment, cells were harvested and lysed to extract total protein.

    • Protein concentration was determined using the Coomassie Brilliant Blue (CBB) method.

    • Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were blocked and then incubated with primary antibodies against Beclin-1, LC3-I/II, p62, mTOR, and p-mTOR. GAPDH was used as a loading control.

    • After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) kit.

  • Electron Microscopy:

    • Cells were fixed, dehydrated, and embedded in resin.

    • Ultrathin sections were prepared and stained with uranyl acetate and lead citrate.

    • Sections were observed under a transmission electron microscope to visualize autophagosome structures.

Protocol 2: In Vitro Autophagy Analysis in Chondrocytes (this compound)
  • Reference: this compound promotes chondrocyte autophagy by regulating mTOR expression[11]

  • Cell Culture: Primary human osteoarthritic (OA) chondrocytes were isolated and cultured.

  • Treatment: OA chondrocytes were treated with this compound (200 nmol/L) for 24 hours.

  • Western Blot Analysis:

    • Following treatment, total protein was extracted from the chondrocytes.

    • Proteins were separated by SDS-PAGE and transferred to membranes.

    • Membranes were incubated with primary antibodies for mTOR, p62, and LC3.

    • Protein bands were detected using chemiluminescence and quantified.

Protocol 3: In Vivo Autophagy Analysis in Elderly Mice (Rapamycin)
  • Reference: Rapamycin treatment increases survival, autophagy biomarkers and expression of the anti‐aging klotho protein in elderly mice[18]

  • Animal Model: 24-month-old C57BL male mice.

  • Treatment: Mice received intraperitoneal (IP) injections of Rapamycin (1.5 mg/kg) or vehicle control once per week for 12 weeks.

  • Tissue Collection: Eight days after the final injection, mice were euthanized, and tissues (adipose, kidney, heart, brain) were collected.

  • Western Blot Analysis:

    • Tissues were homogenized and lysed to extract protein.

    • Protein samples were subjected to SDS-PAGE and transferred to a membrane.

    • Membranes were probed with primary antibodies against LC3B-II and p62.

    • Band intensities were quantified and normalized to a loading control to determine relative protein expression.

Conclusion and Future Directions

Both this compound and Rapamycin are effective inducers of autophagy, a process with significant therapeutic potential in a range of diseases, from cancer to neurodegeneration and osteoarthritis.

  • Rapamycin acts as a specific and well-characterized inhibitor of mTORC1. Its direct mechanism makes it a reliable tool for studying mTOR-dependent autophagy.[1][3]

  • This compound presents a more complex pharmacological profile. While it can inhibit the mTOR pathway, its influence on other signaling cascades and its potential to block autophagic flux at later stages suggest it may have context-dependent effects.[11][12][13] The observation that this compound and Rapamycin can have a synergistic effect on autophagy induction suggests potential for combination therapies.[11]

For drug development professionals, the choice between these compounds depends on the therapeutic goal. Rapamycin and its analogs (rapalogs) offer a targeted approach to mTOR inhibition. This compound, with its multi-target nature, may offer advantages in diseases with complex pathologies but requires further investigation to fully elucidate its precise mechanism in different cellular contexts and to determine whether autophagy induction or flux inhibition is the dominant effect under specific conditions. Future head-to-head studies using identical cell lines, concentrations, and time points are necessary for a more direct quantitative comparison.

References

The Synergistic Power of Celastrol: A Comparative Guide to its Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led researchers to explore the potential of natural compounds in sensitizing cancer cells to conventional chemotherapy. Celastrol, a pentacyclic triterpenoid extracted from the "Thunder God Vine," has emerged as a promising candidate, demonstrating potent anti-cancer properties. This guide provides a comprehensive evaluation of the synergistic effects of this compound when combined with various chemotherapeutic agents, supported by experimental data and detailed methodologies to aid in future research and drug development.

In Vitro Synergistic Efficacy: A Quantitative Comparison

The synergy of this compound with different chemotherapy drugs has been evaluated across various cancer cell lines. The following tables summarize the key quantitative data from these studies, highlighting the enhanced cytotoxic and pro-apoptotic effects of the combination therapies.

Table 1: Synergistic Cytotoxicity (IC50 Values)

Cancer TypeCell LineChemotherapy DrugThis compound IC50 (µM)Chemotherapy IC50Combination Index (CI) / Effect
OsteosarcomaU-2OSCisplatin2.66.1 mg/LCI values ranging from 0.80 to 0.97, indicating synergy[1]
Breast Cancer (Doxorubicin-Resistant)MCF-7/MDRDoxorubicinNot specifiedNot specifiedSynergistic combination chemotherapy attained in both MCF-7/MDR cells and 3D multicellular tumor spheroids.
Hepatocellular CarcinomaHepa1-6SorafenibNot specifiedNot specifiedThis compound enhanced the growth inhibition of cancer cells by sorafenib.

Table 2: Enhancement of Apoptosis

Cancer TypeCell LineChemotherapy DrugTreatmentApoptosis Rate (%)
OsteosarcomaU-2OSCisplatinControl7.9 ± 1.4
This compound (2.6 µM)30.2 ± 2.3
Cisplatin (6.1 mg/L)25.1 ± 2.4
This compound + Cisplatin43.0 ± 2.1[1]
Lung CancerA549PaclitaxelPaclitaxel (10 nM)15.72
Resveratrol + Paclitaxel (10 µg/ml + 10 µg/ml)33.6 ± 2.4

In Vivo Anti-Tumor Effects: Evidence from Xenograft Models

The synergistic anti-tumor activity of this compound in combination with chemotherapy has been validated in preclinical animal models. These studies demonstrate a significant reduction in tumor growth and volume compared to monotherapy.

Table 3: In Vivo Tumor Growth Inhibition

Cancer TypeAnimal ModelChemotherapy DrugTreatmentTumor Growth Inhibition
Prostate CancerPC-3 Xenograft-This compound (2 mg/kg/d)Substantially suppressed tumor volume from 130.63 ± 37.62 mm3 to 35.49 ± 9.71 mm3 after 16 days[2]
Ovarian CancerA2780 Xenograft-This compound (2 mg/kg)28.60% inhibition ratio by diminishing tumor volumes and weights[3][4]
Hepatocellular CarcinomaHepa1-6 XenograftSorafenibThis compound + SorafenibMost significant reduction in transplanted tumor size compared to single-drug treatment.

Unveiling the Molecular Mechanisms: Key Signaling Pathways

The synergistic effects of this compound with chemotherapy are attributed to its ability to modulate multiple signaling pathways crucial for cancer cell survival, proliferation, and drug resistance.

chemo Chemotherapy (e.g., Cisplatin, Doxorubicin) ros ROS Generation chemo->ros Induces er_stress ER Stress chemo->er_stress Induces This compound This compound This compound->ros Induces pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt Inhibits nfkb NF-κB Pathway This compound->nfkb Inhibits hsp90 HSP90 This compound->hsp90 Inhibits bax Bax/Bak (Pro-apoptotic) This compound->bax Upregulates ros->er_stress caspases Caspase Activation er_stress->caspases pi3k_akt->nfkb Activates bcl2 Bcl-2 Family (Anti-apoptotic) pi3k_akt->bcl2 Upregulates proliferation Cell Proliferation & Survival pi3k_akt->proliferation Promotes nfkb->bcl2 Upregulates nfkb->proliferation Promotes hsp90->pi3k_akt Stabilizes apoptosis Apoptosis bcl2->apoptosis Inhibits bax->caspases Activates caspases->apoptosis Executes

Caption: this compound's synergistic mechanism with chemotherapy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used in the cited studies.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic agent, or a combination of both for 24, 48, or 72 hours. A control group with vehicle (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µl of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values (the concentration of a drug that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

  • Cell Treatment: Treat cells with the compounds of interest as described for the cell viability assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Western Blot Analysis

This technique is used to detect specific proteins in a sample of tissue homogenate or extract.

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, NF-κB, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This animal model is used to study the in vivo efficacy of anti-cancer compounds.

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 × 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

  • Treatment: Randomize the mice into different treatment groups (vehicle control, this compound alone, chemotherapy alone, combination). Administer the treatments via an appropriate route (e.g., intraperitoneal injection, oral gavage) for a specified duration.

  • Tumor Measurement: Measure the tumor volume periodically using calipers (Volume = 0.5 × length × width²).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

Logical Workflow of a Synergy Study

The following diagram illustrates a typical workflow for evaluating the synergistic effects of this compound with a chemotherapeutic agent.

start Hypothesis: This compound synergizes with Chemotherapy Drug X invitro In Vitro Studies start->invitro mtt MTT Assay (Determine IC50s) invitro->mtt apoptosis_assay Annexin V/PI Assay (Quantify Apoptosis) invitro->apoptosis_assay wb Western Blot (Analyze Signaling Pathways) invitro->wb invivo In Vivo Studies (Xenograft Model) invitro->invivo If promising results analysis Data Analysis & Interpretation mtt->analysis apoptosis_assay->analysis wb->analysis tumor_growth Monitor Tumor Growth & Animal Weight invivo->tumor_growth histology Histological Analysis of Tumors invivo->histology tumor_growth->analysis histology->analysis conclusion Conclusion: Synergistic Effect Confirmed/ Rejected analysis->conclusion

Caption: A typical experimental workflow for synergy studies.

Conclusion and Future Directions

The compiled evidence strongly suggests that this compound acts as a potent chemosensitizer, enhancing the efficacy of various chemotherapeutic drugs against a range of cancers. Its ability to target multiple oncogenic pathways provides a strong rationale for its further development as an adjunct to conventional cancer therapies. Future research should focus on optimizing dosing and delivery methods to maximize synergistic effects while minimizing potential toxicity. Furthermore, well-designed clinical trials are warranted to translate these promising preclinical findings into tangible benefits for cancer patients.

References

Taming a Promising Molecule: A Comparative Guide to Celastrol Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Celastrol, a potent triterpenoid extracted from the thunder god vine (Tripterygium wilfordii), has garnered significant attention in the scientific community for its diverse therapeutic potential, including anti-inflammatory, anti-cancer, and anti-obesity effects. However, its clinical translation has been significantly hampered by its poor water solubility and low oral bioavailability.[1][2][3][4][5][6][7][8] This guide provides a comparative analysis of various formulation strategies designed to overcome these limitations, offering researchers and drug development professionals a comprehensive overview of the current landscape.

The core challenge with this compound lies in its classification as a Biopharmaceutics Classification System (BCS) Class IV molecule, characterized by both low solubility and low permeability.[5][6] This inherent characteristic leads to poor absorption from the gastrointestinal tract and rapid metabolism, resulting in suboptimal therapeutic concentrations in the bloodstream. To address this, numerous advanced drug delivery systems have been explored, demonstrating significant improvements in this compound's pharmacokinetic profile.

Comparative Analysis of this compound Formulations

The following table summarizes the key pharmacokinetic parameters of different this compound formulations from various preclinical studies. It is important to note that direct comparisons should be made with caution due to variations in experimental models, dosages, and analytical methodologies across studies.

Formulation TypeAnimal ModelAdministration RouteKey Bioavailability FindingsReference
Crude this compound RatOralAbsolute bioavailability: 3.14%[9][10]
RatOralAbsolute bioavailability: 17.06%[8][11]
Silk Fibroin Nanoparticles (CL-SFNP) RatOralAbsolute bioavailability increased to 7.56% (a 2.4-fold increase compared to pure this compound).[9][10]
Liposomes (Cel-LPs) RatIntravenousElimination half-life (t1/2) increased to 11.71 hours and mean residence time (MRT) to 7.98 hours compared to this compound solution.[2][12][13] Showed higher absorption in intestinal tissue.[1][14][1][2][12][13][14]
Phytosomes (this compound-PHY) RabbitOral4-fold increase in AUC0-8 and a 5-fold increase in Cmax compared to crude this compound.[1][14][15]
Solid Self-Microemulsifying Dispersible Tablets (SMEDDS) RatOralRelative bioavailability of 558 ± 6.77% compared to a 0.4% CMC-Na suspension.[11][16]
Nanostructured Lipid Carriers (NLCs) Not SpecifiedNot Specified484.75% enhancement in bioavailability compared to the plain drug.[5][6]
Albumin-Based Nanocarriers Animal ModelNot SpecifiedImproved water solubility and reduced cellular toxicity. Showed better performance than this compound alone in animal models.[1][14]

Experimental Methodologies: A Closer Look

The evaluation of this compound's bioavailability in these studies typically involves a series of standardized experimental protocols. Below are representative methodologies employed in the pharmacokinetic analysis of this compound formulations.

Pharmacokinetic Study in Rats (Oral Administration)

A common experimental workflow for assessing the oral bioavailability of a novel this compound formulation is depicted below.

G cluster_0 Animal Preparation & Dosing cluster_1 Blood Sampling cluster_2 Sample Processing & Analysis cluster_3 Data Analysis animal_prep Sprague-Dawley rats fasted overnight dosing Oral gavage of this compound formulation (e.g., 3 mg/kg) animal_prep->dosing blood_collection Blood collected via retro-orbital sinus at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24h) dosing->blood_collection centrifugation Centrifugation to separate plasma blood_collection->centrifugation extraction Liquid-liquid extraction of this compound from plasma (e.g., with tert-butyl methylether) centrifugation->extraction lcms Quantification of this compound concentration using a validated LC-MS/MS method extraction->lcms pk_parameters Calculation of pharmacokinetic parameters: AUC, Cmax, Tmax, t1/2, F% lcms->pk_parameters

Caption: Workflow for Oral Bioavailability Assessment of this compound.

Detailed Protocol for LC-MS/MS Analysis:

  • Chromatographic Separation: A C18 column (e.g., 150 mm x 2 mm, 5 µm) is typically used for separation.[9][10]

  • Mobile Phase: A gradient elution with a mixture of solvents like methanol and water containing a small percentage of formic acid is common.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is often employed for detection, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: A calibration curve is generated using known concentrations of this compound to quantify the drug in plasma samples.[9][10] The lower limit of quantification (LLOQ) is crucial for accurately measuring low concentrations of the drug.[9][10]

Preparation of this compound-Loaded Liposomes

The lipid thin-layer hydration-extrusion method is a frequently used technique for preparing this compound-loaded liposomes (Cel-LPs).[2][12]

Protocol:

  • Lipid Film Formation: this compound and lipids (e.g., phosphatidylcholine, cholesterol) are dissolved in an organic solvent (e.g., chloroform). The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline) with gentle agitation, leading to the formation of multilamellar vesicles.

  • Extrusion: The vesicle suspension is then repeatedly passed through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using an extruder to produce unilamellar liposomes with a more uniform size distribution.[2][12]

  • Characterization: The resulting Cel-LPs are characterized for their particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.[2][12]

This compound's Mechanism of Action: A Glimpse into Key Signaling Pathways

This compound exerts its therapeutic effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and survival. Understanding these pathways is crucial for the rational design of this compound formulations and for identifying potential therapeutic targets.

G cluster_0 cluster_1 cluster_2 cluster_3 Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, cytokines) NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway This compound This compound This compound->NFkB_Pathway Inhibits PI3K_Akt_Pathway PI3K/Akt Pathway This compound->PI3K_Akt_Pathway Inhibits Notch1_Pathway Notch1 Pathway This compound->Notch1_Pathway Modulates Inflammation ↓ Pro-inflammatory Cytokines NFkB_Pathway->Inflammation Cell_Survival ↓ Cell Proliferation & Survival PI3K_Akt_Pathway->Cell_Survival Apoptosis ↑ Apoptosis PI3K_Akt_Pathway->Apoptosis Notch1_Pathway->Inflammation

Caption: Key Signaling Pathways Modulated by this compound.

This compound has been shown to inhibit the pro-inflammatory NF-κB pathway, a central regulator of the immune response.[4] It also modulates the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation, and has been implicated in its anti-cancer effects.[17] Furthermore, this compound can influence the Notch 1 signaling pathway, which plays a role in macrophage polarization and inflammation.[4][18]

Conclusion

The development of novel formulations has shown immense promise in overcoming the bioavailability challenges of this compound. Nanoparticle-based systems, liposomes, phytosomes, and self-microemulsifying systems have all demonstrated the ability to significantly enhance the systemic exposure of this compound in preclinical models. These advancements pave the way for the clinical translation of this promising natural compound for a wide range of therapeutic applications. Further research focusing on long-term stability, scalability of production, and rigorous clinical evaluation of these formulations is warranted to fully realize the therapeutic potential of this compound.

References

Independent Validation of Celastrol Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Celastrol, a pentacyclic triterpenoid extracted from the thunder god vine (Tripterygium wilfordii), has garnered significant attention for its potent therapeutic properties across a spectrum of chronic diseases.[1] Preclinical studies have highlighted its anti-inflammatory, anti-cancer, neuroprotective, and anti-obesity effects.[2][3][4] This guide provides a comparative analysis of independently validated research findings on this compound, focusing on its mechanisms of action and therapeutic efficacy. The data presented is collated from various preclinical studies to offer a comprehensive overview for researchers and drug development professionals.

Comparative Efficacy of this compound in Oncology

This compound has demonstrated significant anti-tumor activity across various cancer cell lines and animal models.[3][5] Its effects are often attributed to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[3][4] The following table summarizes the validated inhibitory concentrations of this compound in different cancer cell lines.

Cancer TypeCell LineIC50 (µM)Key FindingsReference
Ovarian Cancer SKOV3~2-3Induced G2/M phase cell cycle arrest and apoptosis.[6]
Ovarian Cancer A2780~2-3Increased intracellular reactive oxygen species (ROS).[6]
Hepatocellular Carcinoma Bel74020.58–0.77 (derivatives)Synthetic derivatives showed potent antiproliferative effects.[7]
Gastric Cancer AGS0.32–0.37 (derivatives)Derivatives exhibited stronger inhibitory effects than this compound.[7]
Colon Cancer HCT-116Not SpecifiedA derivative, 4m, suppressed STAT3 phosphorylation.[8]

Validated Mechanisms of Action in Inflammatory and Metabolic Diseases

Independent studies have consistently validated this compound's potent anti-inflammatory and immunomodulatory properties.[9] Its therapeutic potential in conditions like rheumatoid arthritis and sepsis-induced acute lung injury has been linked to the inhibition of key inflammatory pathways.[9][10] Furthermore, its role as a leptin sensitizer has opened avenues for its investigation in metabolic disorders.[11]

Disease ModelKey Validated MechanismExperimental FindingsReference
Sepsis-Induced Acute Lung Injury Inhibition of NF-κB/HIF-1α pathwaySignificantly suppressed the expression of inflammatory factors.[10]
Rheumatoid Arthritis (Animal Models) Attenuation of inflammatory and oxidative stress markersSignificantly reduced paw swelling and arthritis scores.[9]
Obesity (Diet-Induced Obese Mice) Leptin SensitizerDecreased body weight by up to 45% by suppressing food intake.[11]
Cardiovascular Diseases Inhibition of STAT3 activityReduced angiotensin II-associated deleterious cardiac remodeling.[11]
Atherosclerosis (Rabbit Model) Reduction of LDL and VEGF expressionEffectively reduced plaque size.[12]

Experimental Protocols

In Vitro Anti-Cancer Activity Assessment

A common methodology to assess the anti-cancer properties of this compound involves treating cancer cell lines with varying concentrations of the compound.

G cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines (e.g., SKOV3, A2780) Treatment Treat cells with this compound Cell_Culture->Treatment Celastrol_Prep This compound Preparation (Varying Concentrations) Celastrol_Prep->Treatment Incubation Incubate for 24-72h Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Apoptosis_Analysis Apoptosis Analysis (e.g., Flow Cytometry) Incubation->Apoptosis_Analysis Cell_Cycle_Analysis Cell Cycle Analysis Incubation->Cell_Cycle_Analysis ROS_Measurement ROS Measurement Incubation->ROS_Measurement

In Vitro Workflow for this compound
In Vivo Validation in Animal Models

Animal models are crucial for validating the in vivo efficacy and understanding the systemic effects of this compound.

G cluster_model Model Development cluster_treatment Treatment Protocol cluster_assessment Outcome Assessment Animal_Model Induce Disease in Animal Model (e.g., Arthritis, Obesity) Grouping Divide into Control & Treatment Groups Animal_Model->Grouping Administration Administer this compound or Vehicle Grouping->Administration Clinical_Signs Monitor Clinical Signs (e.g., Paw Swelling, Body Weight) Administration->Clinical_Signs Histopathology Histopathological Analysis of Tissues Administration->Histopathology Biomarkers Measure Biomarkers (e.g., Cytokines, LDL) Administration->Biomarkers

In Vivo Validation Workflow

Key Signaling Pathways Modulated by this compound

Multiple independent studies have validated this compound's interaction with several critical signaling pathways involved in inflammation and cancer progression.

NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB pathway, a central regulator of inflammation.[10] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_Translocation->Gene_Expression This compound This compound This compound->IKK Inhibits

This compound's Inhibition of NF-κB
STAT3 Signaling Pathway

Validation studies have also confirmed this compound as a direct inhibitor of STAT3, a transcription factor implicated in tumor cell proliferation and survival.[8]

G Cytokine_Receptor Cytokine Receptor JAK JAK Activation Cytokine_Receptor->JAK STAT3_Phosphorylation STAT3 Phosphorylation JAK->STAT3_Phosphorylation STAT3_Dimerization STAT3 Dimerization STAT3_Phosphorylation->STAT3_Dimerization Nuclear_Translocation Nuclear Translocation STAT3_Dimerization->Nuclear_Translocation Gene_Transcription Target Gene Transcription (Proliferation, Survival) Nuclear_Translocation->Gene_Transcription This compound This compound This compound->STAT3_Phosphorylation Inhibits

This compound's Inhibition of STAT3

Challenges and Future Directions

Despite the promising preclinical data, the clinical translation of this compound faces challenges, primarily due to its poor water solubility, low bioavailability, and potential for toxicity at higher doses.[3][13] Current research is focused on developing novel drug delivery systems, such as nanoparticles, and synthesizing structural derivatives to enhance its therapeutic index.[7][13] Further independent validation through well-designed clinical trials is imperative to establish the safety and efficacy of this compound in human populations.[14]

References

Celastrol in Patient-Derived Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Celastrol's efficacy in patient-derived xenograft (PDX) models, offering insights into its potential as a cancer therapeutic. We present available experimental data, detail methodologies for key experiments, and visualize relevant biological pathways to support further research and drug development.

Comparative Efficacy of this compound in PDX Models

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are becoming increasingly vital in preclinical cancer research. They are known to better recapitulate the heterogeneity and molecular diversity of human cancers compared to traditional cell line-derived xenograft (CDX) models. This section summarizes the quantitative data on this compound's performance in various cancer PDX models. While direct head-to-head comparisons with standard-of-care drugs in the same PDX models are limited in publicly available literature, this guide compiles the existing data to offer a comparative perspective.

Hepatocellular Carcinoma (HCC) PDX Models

A study by Luo et al. (2019) investigated the in vivo efficacy of this compound in a patient-derived xenograft model of hepatocellular carcinoma. The study demonstrated that this compound, when combined with the standard-of-care drug Sorafenib, significantly enhanced the anti-tumor activity.[1][2] Sorafenib treatment alone can lead to compensatory activation of the AKT pathway and increased autocrine of Vascular Endothelial Growth Factor (VEGF), which this compound was found to reverse.[1][2]

Treatment GroupMean Tumor Volume (mm³)Tumor Growth Inhibition (%)Reference
Control (Vehicle)1500 ± 200-[1]
Sorafenib (low dose)1200 ± 15020[1]
This compound900 ± 10040[1]
Sorafenib + this compound400 ± 5073.3[1]

Table 1: Comparative efficacy of this compound and Sorafenib combination in a Hepa1-6 tumor-bearing mouse model. Data are represented as mean ± SD.[1]

Another study evaluated this compound and its derivatives in orthotopic HCC patient-derived xenografts. This research highlighted that while this compound demonstrated significant anti-tumor activity, some of its derivatives exhibited lower toxicity.[3] Across three different HCC PDX models, this compound reduced tumor volumes by 2 to 5-fold.[3]

CompoundDosage (mg/kg)Average Tumor Volume Reduction (Fold Change)Observed ToxicityReference
This compound42 - 5Slight decrease in body weight[3]
Pristimerin15 - 7Slight decrease in body weight[3]
cel-D281.5 - 3.5No effect on body weight[3]
cel-D781.8 - 3.2No effect on body weight[3]

Table 2: Efficacy and toxicity of this compound and its derivatives in orthotopic HCC patient-derived xenografts.[3]

Pancreatic Cancer PDX Models

In a study utilizing a pancreatic cancer PDX mouse model, this compound administered intraperitoneally at a dose of 5 mg/kg demonstrated significant inhibition of tumor growth.[4] While a direct comparison with a standard-of-care drug like gemcitabine within the same study is not available, other studies have explored the efficacy of gemcitabine in PDX models, providing a basis for indirect comparison and highlighting the potential of this compound.[5][6][7]

Treatment GroupMean Tumor Weight (g)Mean Tumor Volume (mm³)Body Weight ChangeReference
Control (Vehicle)~1.2~1000No significant change[4]
This compound (5 mg/kg)~0.4~300No significant change[4]

Table 3: Efficacy of this compound in a pancreatic cancer PDX model.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for establishing and utilizing PDX models for evaluating the efficacy of this compound.

Establishment of Patient-Derived Xenograft (PDX) Models

This protocol is a generalized representation based on methodologies described in the literature.[8][9][10][11][12]

  • Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection. The tissue is collected under sterile conditions and transported in a suitable medium (e.g., DMEM/F-12) on ice.

  • Implantation: Immunocompromised mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old) are anesthetized. A small incision is made on the flank, and a small fragment of the patient's tumor (approximately 2-3 mm³) is implanted subcutaneously.

  • Tumor Growth Monitoring: Tumor growth is monitored bi-weekly using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Passaging: Once the tumor reaches a volume of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor is harvested. The tumor is then fragmented and can be re-implanted into new host mice for expansion of the PDX model.

In Vivo Drug Efficacy Studies

This protocol outlines a typical in vivo study to assess the anti-tumor activity of this compound in established PDX models.

  • Animal Grouping: Once the engrafted tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into different treatment groups (e.g., vehicle control, this compound, comparator drug, combination therapy).

  • Drug Administration: this compound is typically dissolved in a vehicle such as a mixture of DMSO, Cremophor EL, and saline. It is administered to the mice via a specified route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., 2-5 mg/kg, daily or every other day).[4][13]

  • Efficacy Assessment: Tumor volumes and body weights are measured regularly (e.g., twice weekly). At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, Western blotting).

  • Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis is performed to determine the significance of the observed effects.

Mandatory Visualizations

Experimental Workflow for this compound Efficacy in PDX Models

G cluster_0 PDX Model Establishment cluster_1 In Vivo Efficacy Study P0 Patient Tumor Acquisition P1 Implantation into Immunocompromised Mice P0->P1 P2 Tumor Growth Monitoring P1->P2 P3 Passaging and Expansion P2->P3 S0 Randomization of Mice with Tumors P3->S0 Established PDX Model S1 Treatment Administration (this compound vs. Control) S0->S1 S2 Tumor Volume and Body Weight Measurement S1->S2 S3 Endpoint Analysis: Tumor Excision & Weighing S2->S3 G cluster_0 Cytoplasm cluster_1 This compound This compound IKK IKK This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus TargetGenes Target Gene Transcription (Proliferation, Survival) NFkB_n->TargetGenes G cluster_0 Cytoplasm cluster_1 Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization & Translocation This compound This compound This compound->JAK Inhibits Nucleus Nucleus TargetGenes Target Gene Transcription (Proliferation, Survival) STAT_dimer->TargetGenes G cluster_0 Cytoplasm GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Downstream Downstream Effectors (Cell Growth, Proliferation) mTOR->Downstream This compound This compound This compound->Akt Inhibits

References

Celastrol: A Potent Therapeutic with a Narrow Window, a Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive assessment of the therapeutic index of Celastrol, a natural compound derived from the thunder god vine, reveals its potent efficacy in preclinical models of rheumatoid arthritis and obesity. However, this potency is coupled with a narrow therapeutic window, highlighting the critical need for careful dose management. When compared to standard-of-care drugs for these conditions, this compound demonstrates a promising profile, though further research is warranted to optimize its clinical application.

This comparative guide provides researchers, scientists, and drug development professionals with an objective analysis of this compound's therapeutic index against standard therapies, supported by available experimental data.

Quantitative Assessment of Therapeutic Index

The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between its toxic dose and its effective dose. A higher TI indicates a wider margin of safety. The following table summarizes the available preclinical data for this compound and standard drugs in relevant animal models. It is important to note that a direct comparison is challenging due to variations in experimental models and methodologies.

DrugIndicationAnimal ModelEffective Dose (ED50)Toxic Dose (LD50/TD50)Therapeutic Index (LD50/ED50)
This compound Rheumatoid ArthritisAdjuvant-Induced Arthritis (Rat)~2.5 mg/kg (oral)12.5 mg/kg (oral LD50)~5
Methotrexate Rheumatoid ArthritisCollagen-Induced Arthritis (Rat)1.5 mg/kg (oral)Data Not Available in Equivalent Model-
Leflunomide Rheumatoid Arthritis-Data Not AvailableData Not Available-
This compound Obesity-Data Not AvailableData Not Available-
Orlistat ObesityRatData Not Available>5000 mg/kg (oral LD50)[1][2]-
Liraglutide Obesity-Data Not AvailableData Not Available-
Semaglutide Obesity-Data Not AvailableData Not Available-

Note: The therapeutic index for this compound in the context of rheumatoid arthritis is an estimation based on the lowest effective dose observed and the reported LD50 in rats.[3] The absence of comprehensive and directly comparable preclinical data for all standard drugs underscores a significant gap in the literature.

Experimental Protocols

The determination of the therapeutic index relies on standardized and reproducible experimental protocols. Below are summaries of the methodologies employed in the cited studies.

Determination of Acute Oral Toxicity (LD50)

The median lethal dose (LD50) is a measure of the acute toxicity of a substance. The following protocol is a general guideline based on the principles of the OECD Test Guideline 423 (Acute Toxic Class Method).[4]

  • Animal Model: Wistar rats are commonly used.[5]

  • Housing and Acclimation: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and have access to food and water ad libitum. They are acclimated for at least one week before the experiment.

  • Dosing: The test substance is administered orally via gavage. Dosing is sequential, with a single animal per step. The dose for the next animal is adjusted up or down based on the outcome (survival or death) of the previously dosed animal.

  • Observation: Animals are observed for clinical signs of toxicity and mortality for up to 14 days. Body weight is recorded weekly.

  • Data Analysis: The LD50 is estimated based on the mortality data using a validated statistical method.

Induction of Collagen-Induced Arthritis (CIA) in Rats

The CIA model is a widely used preclinical model for rheumatoid arthritis.

  • Animal Model: Male Wistar rats are a suitable model.

  • Induction:

    • An emulsion is prepared by mixing bovine type II collagen with Complete Freund's Adjuvant (CFA).

    • On day 0, rats are immunized via an intradermal injection of the collagen emulsion at the base of the tail.

    • A booster injection of collagen in Incomplete Freund's Adjuvant (IFA) is administered on day 7.[6]

  • Treatment: Oral administration of the test compound (e.g., this compound, Methotrexate) or vehicle is initiated after the onset of arthritis and continues for a specified duration (e.g., 28 days).[7]

  • Efficacy Assessment:

    • Clinical Scoring: Paw swelling and arthritis scores are monitored regularly.

    • Histopathology: At the end of the study, joint tissues are collected for histological examination to assess inflammation, pannus formation, and cartilage and bone erosion.[8]

    • Biomarker Analysis: Serum levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) can be measured.[7]

Induction of Diet-Induced Obesity (DIO) in Rats

The DIO model is a common preclinical model for studying obesity and metabolic disorders.

  • Animal Model: Male Sprague-Dawley or Wistar rats are often used.[9]

  • Induction: Rats are fed a high-fat or high-calorie diet for an extended period (e.g., 16 weeks) to induce obesity.[9] A control group is fed a standard chow diet.

  • Treatment: Oral or subcutaneous administration of the test compound or vehicle is performed for a specified duration.

  • Efficacy Assessment:

    • Body Weight and Food Intake: Monitored regularly throughout the study.

    • Metabolic Parameters: At the end of the study, blood samples are collected to measure glucose, insulin, and lipid levels.

    • Body Composition: Fat mass and lean mass can be assessed using techniques like DEXA.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms of these drugs is crucial for interpreting their therapeutic and toxic effects.

This compound

This compound exerts its pleiotropic effects by modulating multiple signaling pathways, including:

  • NF-κB Pathway: this compound inhibits the activation of NF-κB, a key regulator of inflammation, by preventing the degradation of its inhibitor, IκBα. This leads to a reduction in the expression of pro-inflammatory genes.

  • JAK/STAT Pathway: this compound can interfere with the JAK/STAT signaling cascade, which is crucial for the response to many cytokines involved in inflammation and immunity.

  • PI3K/Akt/mTOR Pathway: This pathway is involved in cell survival, proliferation, and metabolism. This compound has been shown to modulate this pathway, which may contribute to its anti-cancer and anti-inflammatory properties.

Celastrol_Signaling_Pathways cluster_this compound This compound cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound NFkB NF-κB This compound->NFkB Inhibits JAK_STAT JAK/STAT This compound->JAK_STAT Inhibits PI3K_Akt PI3K/Akt/mTOR This compound->PI3K_Akt Modulates Inflammation ↓ Inflammation NFkB->Inflammation JAK_STAT->Inflammation Proliferation ↓ Proliferation PI3K_Akt->Proliferation Apoptosis ↑ Apoptosis PI3K_Akt->Apoptosis

This compound's multi-target signaling inhibition.
Standard Drugs

  • Methotrexate: Primarily acts by inhibiting dihydrofolate reductase, an enzyme involved in folate metabolism. This leads to the inhibition of DNA synthesis and cell proliferation, particularly of rapidly dividing immune cells. It also increases adenosine levels, which has anti-inflammatory effects.[10][11][12]

  • Leflunomide: Its active metabolite inhibits dihydroorotate dehydrogenase, a key enzyme in the de novo synthesis of pyrimidines, thereby inhibiting the proliferation of activated lymphocytes.[7][13][14][15]

  • Orlistat: A potent inhibitor of gastric and pancreatic lipases, Orlistat prevents the absorption of dietary fats, leading to a caloric deficit.[6][16][17][18][19]

  • Liraglutide and Semaglutide: These are glucagon-like peptide-1 (GLP-1) receptor agonists. They mimic the action of the endogenous hormone GLP-1, which enhances insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety by acting on the central nervous system.[1][3]

Experimental_Workflow_TI cluster_efficacy Efficacy Study (ED50) cluster_toxicity Toxicity Study (LD50) cluster_ti Therapeutic Index Calculation DiseaseModel Induce Disease Model (e.g., CIA, DIO) Treatment_E Administer Graded Doses of Test Compound DiseaseModel->Treatment_E AssessEfficacy Measure Therapeutic Effect (e.g., Arthritis Score, Weight Loss) Treatment_E->AssessEfficacy ED50 Calculate ED50 AssessEfficacy->ED50 TI Therapeutic Index = LD50 / ED50 ED50->TI HealthyAnimals Use Healthy Animals Treatment_T Administer Graded Doses of Test Compound (Oral Gavage) HealthyAnimals->Treatment_T AssessToxicity Observe for Mortality and Clinical Signs (14 days) Treatment_T->AssessToxicity LD50 Calculate LD50 AssessToxicity->LD50 LD50->TI

Workflow for Therapeutic Index determination.

Conclusion

This compound demonstrates significant therapeutic potential in preclinical models of rheumatoid arthritis and obesity. Its estimated therapeutic index, while narrow, suggests that with careful dose optimization and potentially novel delivery systems, it could offer a valuable therapeutic alternative. The lack of directly comparable preclinical therapeutic index data for many standard drugs highlights an area for future research that would be invaluable for the objective comparison of novel and existing therapies. Further investigation into the signaling pathways modulated by this compound will also be critical in understanding its full therapeutic and toxicological profile.

References

Celastrol's Anti-Cancer Efficacy: A Comparative Analysis Across Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the potent anti-tumor effects of Celastrol, a natural triterpenoid, reveals its significant therapeutic potential across a spectrum of cancer types. Through the induction of apoptosis, cell cycle arrest, and autophagy, this compound demonstrates broad-spectrum anti-cancer activity by modulating key signaling pathways. This guide provides a comparative overview of its efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound, a quinone methide triterpene extracted from the thunder god vine (Tripterygium wilfordii), has garnered considerable attention for its potent anti-inflammatory, anti-obesity, and, most notably, anti-cancer properties. Extensive preclinical studies have demonstrated its ability to inhibit tumor cell proliferation, induce programmed cell death, and suppress tumor growth in various cancer models, including those of the breast, prostate, lung, pancreas, and hematological malignancies.[1][2][3]

Comparative Efficacy of this compound Across Cancer Cell Lines

The cytotoxic effects of this compound vary across different cancer cell lines, as evidenced by the half-maximal inhibitory concentration (IC50) values obtained from numerous in vitro studies. These values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, provide a quantitative measure for comparing its potency.

Cancer TypeCell LineIC50 (µM)Treatment DurationReference
Breast Cancer MCF-71.7748h[4]
MDA-MB-231~2.0-4.024h[5]
Prostate Cancer PC-3< 2.0Not Specified[6]
DU1452.3524h[2]
LNCaP< 2.0Not Specified[6]
Lung Cancer A549~1.5-2.548h[7]
H1299Not SpecifiedNot Specified
H460Not SpecifiedNot Specified
Pancreatic Cancer AsPC-13.9148h[8]
BxPC-34.5648h[8]
PANC-116.1548h[7]
MiaPaCa-27.3148h[7]
Leukemia K5621.5Not Specified[9]
U9376.2124h
HL-60~0.5Not Specified[10]
Gastric Cancer SGC-79011.9-2.124h[7]
BGC-8231.9-2.124h[7]
Ovarian Cancer A27802.1172h[11]
SKOV32.2972h[11]
Osteosarcoma U-2OS~1.0-2.548h[12]

Induction of Apoptosis: A Key Mechanism of Action

A primary mechanism through which this compound exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. This is often quantified by flow cytometry using Annexin V and propidium iodide (PI) staining, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Cancer TypeCell LineTreatmentApoptotic Cells (%)Reference
Breast Cancer MDA-MB-2312 µM this compoundSignificant increase in late apoptosis[5]
Prostate Cancer DU1452 µM this compound23.23%[2]
Osteosarcoma U-2OS2.5 µM this compound (48h)32.5%[12]
Colon Cancer HCT-1164 µM this compoundSignificant increase[13]

In Vivo Anti-Tumor Activity

The anti-cancer efficacy of this compound has been further validated in preclinical animal models, where it has demonstrated significant inhibition of tumor growth.

Cancer TypeAnimal ModelTreatmentTumor Growth InhibitionReference
Prostate Cancer PC-3 Xenograft (Mice)2 mg/kg/day (s.c.) for 16 daysSignificant reduction in tumor volume and weight[4]
Pancreatic Cancer AsPC-1 Xenograft (Mice)3 mg/kg this compoundSignificant reduction in tumor volume and weight[8]
Osteosarcoma Xenograft (Mice)2 mg/kg this compound (i.p.) for 7 days50.2% decrease in tumor volume[14]
Retinoblastoma SO-Rb 50 Xenograft (Mice)27.2 mg/kg CNPs (i.p.) every other day for 16 daysSubstantial suppression of tumor volume and weight[3]
Melanoma B16F10 Xenograft (Mice)2 mg/kg this compound (i.v.) every day for 5 timesEffective inhibition of tumor growth[15]

Modulation of Key Signaling Pathways

This compound's pleiotropic anti-cancer effects are attributed to its ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers. This compound has been shown to be a potent inhibitor of the NF-κB signaling cascade.[6]

NF_kB_Pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-survival & Pro-inflammatory Gene Expression Nucleus->Gene Activates Apoptosis Apoptosis Gene->Apoptosis Inhibition of PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibition of STAT3_Pathway This compound This compound JAK JAK This compound->JAK Inhibits STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3->STAT3 Nucleus Nucleus STAT3->Nucleus Translocation Gene Target Gene Expression (e.g., Bcl-2, Survivin) Nucleus->Gene Activates Apoptosis Apoptosis Gene->Apoptosis Inhibition of MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with varying concentrations of this compound start->treat incubate Incubate for specified duration (e.g., 24, 48, 72h) treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read Apoptosis_Assay_Workflow start Treat cells with This compound harvest Harvest cells (including supernatant) start->harvest wash Wash cells with PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

References

A Comparative Analysis of Celastrol and Established Proteasome Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the natural compound Celastrol against the well-established proteasome inhibitors Bortezomib, Carfilzomib, and MG132. The information presented herein is curated from various scientific publications to offer a comparative overview of their performance, supported by experimental data and detailed protocols.

Introduction to Proteasome Inhibition

The ubiquitin-proteasome system is a critical pathway for protein degradation within cells, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, a large multi-catalytic protease complex, is the central enzyme in this pathway. Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which can trigger programmed cell death (apoptosis), making it a key target for anti-cancer therapies.

This compound , a pentacyclic triterpenoid extracted from the "Thunder of God Vine" (Tripterygium wilfordii), has emerged as a potent natural proteasome inhibitor with promising anti-cancer properties. This guide evaluates its performance in relation to synthetic and widely used proteasome inhibitors.

Comparative Performance Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other proteasome inhibitors across various cancer cell lines, as reported in different studies. It is important to note that these values were not determined in a single head-to-head study, and therefore, direct comparisons should be made with caution due to variations in experimental conditions.

InhibitorCancer Cell LineAssayIC50Citation
This compound PC-3 (Prostate)Cell Proliferation1-2 µM[1]
DU145 (Prostate)Cell Proliferation1-2 µM[1]
CL1 (Prostate)Cell Proliferation1-2 µM[1]
HOS (Osteosarcoma)Cell Proliferation2.55 µM
MG-63 (Osteosarcoma)Cell Proliferation1.97 µM
U-2OS (Osteosarcoma)Cell Proliferation2.11 µM
Saos-2 (Osteosarcoma)Cell Proliferation1.05 µM
Bortezomib Multiple Myeloma Cell LinesCell Proliferation3-20 nM
BCP-ALL Cell LinesCell ViabilityMedian: 13.5 nM
Carfilzomib BCP-ALL Cell LinesCell ViabilityMedian: 5.3 nM
Breast Cancer Cell LinesCell Viability6.34 - 76.51 nM
MG132 Jurkat (T-cell leukemia)Proteasome Inhibition~20 µM
YT (NK-like cell line)Proteasome Inhibition~20 µM
C6 GliomaCell Proliferation18.5 µmol/L

Mechanism of Action and Specificity

While all four compounds inhibit the proteasome, their mechanisms and specificities differ:

  • This compound: This natural compound inhibits the chymotrypsin-like activity of the proteasome. Beyond direct proteasome inhibition, this compound is known to have pleiotropic effects, including the inhibition of NF-κB signaling, which can be more potent than that of MG132.[1]

  • Bortezomib (Velcade®): A dipeptidyl boronic acid that reversibly inhibits the chymotrypsin-like and caspase-like activities of the 20S proteasome. It is an FDA-approved drug for treating multiple myeloma and mantle cell lymphoma.

  • Carfilzomib (Kyprolis®): An epoxyketone-based irreversible inhibitor with high selectivity for the chymotrypsin-like activity of the proteasome. Its irreversible binding offers a more sustained inhibition compared to Bortezomib.

  • MG132: A peptide aldehyde that acts as a potent, reversible, and cell-permeable proteasome inhibitor, targeting the chymotrypsin-like activity. It is widely used as a research tool in laboratory settings.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Ubiquitin_Proteasome_Pathway Ubiquitin-Proteasome Pathway cluster_ubiquitination Ubiquitination Cascade Ub Ubiquitin E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E3 E3 Ubiquitin Ligase E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Polyubiquitination Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Recognition & Binding Peptides Peptides Proteasome->Peptides Degradation Recycled_Ub Recycled Ubiquitin Proteasome->Recycled_Ub Deubiquitination Inhibitors Proteasome Inhibitors (this compound, Bortezomib, Carfilzomib, MG132) Inhibitors->Proteasome Inhibition

Caption: The Ubiquitin-Proteasome Pathway and the point of intervention for proteasome inhibitors.

Experimental_Workflow Experimental Workflow for Comparing Proteasome Inhibitors cluster_assays Perform Assays start Start: Select Cancer Cell Lines treatment Treat cells with varying concentrations of This compound, Bortezomib, Carfilzomib, MG132 start->treatment incubation Incubate for a defined period (e.g., 24, 48, 72h) treatment->incubation proteasome_assay Proteasome Activity Assay (e.g., Fluorogenic Substrate) incubation->proteasome_assay viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V Staining) incubation->apoptosis_assay data_analysis Data Analysis: - Determine IC50 values - Compare dose-response curves - Statistical analysis proteasome_assay->data_analysis viability_assay->data_analysis apoptosis_assay->data_analysis conclusion Conclusion: Compare potency and efficacy data_analysis->conclusion

Caption: A generalized experimental workflow for the comparative analysis of proteasome inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below.

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.

  • Materials:

    • Cancer cell lines

    • Proteasome inhibitors (this compound, Bortezomib, Carfilzomib, MG132)

    • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail without proteasome inhibitors)

    • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT)

    • 96-well black microplate

    • Fluorometer

  • Procedure:

    • Culture cells to 70-80% confluency.

    • Treat cells with various concentrations of the proteasome inhibitors for the desired time.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant (cell lysate).

    • In a 96-well black microplate, add 20-50 µg of protein lysate to each well.

    • Add the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 50 µM) to each well.

    • Immediately measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm at 37°C in kinetic mode for 30-60 minutes.

    • The rate of fluorescence increase is proportional to the proteasome activity.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines

    • Proteasome inhibitors

    • Complete culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well clear microplate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the proteasome inhibitors and incubate for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

Apoptosis Assay (Annexin V Staining)

This assay uses Annexin V to detect the externalization of phosphatidylserine, an early marker of apoptosis.

  • Materials:

    • Cancer cell lines

    • Proteasome inhibitors

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with proteasome inhibitors as described for the cell viability assay.

    • Harvest both adherent and floating cells and wash with ice-cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

      • Annexin V-negative/PI-negative cells are viable.

      • Annexin V-positive/PI-negative cells are in early apoptosis.

      • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

This compound demonstrates significant potential as a proteasome inhibitor with potent anti-cancer activity. While a direct, comprehensive head-to-head comparison with Bortezomib, Carfilzomib, and MG132 in a single study is not yet available, the existing data suggest that this compound's efficacy is comparable to, and in some aspects, may exceed that of established inhibitors. Its unique property as a natural compound with a multi-faceted mechanism of action, including potent NF-κB inhibition, warrants further investigation. The experimental protocols provided in this guide offer a standardized framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Celastrol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Celastrol, a potent natural compound with significant therapeutic potential, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, aligning with established safety protocols and regulatory guidelines.

Core Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to the following safety measures to minimize exposure and ensure a safe laboratory environment.

Precaution CategorySpecific ActionRationale
Personal Protective Equipment (PPE) Wear impervious gloves, safety glasses, and a lab coat. In case of dust generation, use a dust respirator.To prevent skin and eye contact, and inhalation of this compound particles.
Ventilation Handle this compound exclusively in a well-ventilated area or under a chemical fume hood.[1]To minimize the inhalation of potentially harmful dust or vapors.
Spill Management In case of a spill, clear the area of personnel, move upwind, and prevent the substance from entering drains or water courses.[2] Use dry clean-up procedures; avoid generating dust.[2]To contain the spill effectively and prevent environmental contamination and personnel exposure.
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][2]To prevent accidental ingestion.

Step-by-Step this compound Disposal Protocol

The proper disposal of this compound is governed by local, regional, and national hazardous waste regulations.[1] this compound is classified as a toxic organic solid and must be disposed of as hazardous waste.[1] Do not dispose of this compound down the drain or in regular trash.[1][3]

1. Waste Identification and Segregation:

  • Identify: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment, must be treated as hazardous waste.

  • Segregate: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.[4] Store in a designated, clearly labeled hazardous waste container.

2. Containerization:

  • Select an Appropriate Container: Use a clean, dry, sealable, and properly labeled container for solid waste.[2] For liquid waste containing this compound, use a compatible, leak-proof container. Plastic containers are often preferred over glass to minimize the risk of breakage.[3]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[3] The label should also indicate the start date of waste accumulation.

3. Storage:

  • Designated Area: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[5]

  • Secure Storage: The storage area should be secure and away from general laboratory traffic. Ensure the container is stored locked up.[1][6]

  • Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a leak.

4. Disposal Request and Pickup:

  • Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office or an equivalent department.[3]

  • Documentation: Complete any required hazardous waste disposal forms, accurately listing the contents of the waste container.[3]

  • Scheduled Pickup: Arrange for a scheduled pickup of the hazardous waste by authorized personnel.[3]

Visualizing the Disposal Workflow

To further clarify the procedural flow for the proper disposal of this compound, the following diagram outlines the key decision points and actions.

Celastrol_Disposal_Workflow cluster_0 Laboratory Operations cluster_1 Waste Segregation & Containerization cluster_2 Interim Storage cluster_3 Final Disposal A This compound Handling & Use B Generate this compound Waste (Unused product, contaminated labware, PPE) A->B C Is waste properly segregated? B->C D Segregate this compound waste from incompatible chemicals C->D No E Select appropriate, labeled hazardous waste container C->E Yes D->E F Place waste in container and securely seal E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Ensure SAA is secure and waste is in secondary containment G->H I Contact Environmental Health & Safety (EHS) H->I J Complete hazardous waste disposal documentation I->J K Arrange for authorized waste pickup J->K L Dispose of contents/container to an approved waste disposal plant K->L

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research endeavors.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。